N-Methylvaline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(methylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRVYNORCOYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902870 | |
| Record name | NoName_3444 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-32-7, 2480-23-1 | |
| Record name | N-Methylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-DL-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-METHYL-DL-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNA7QS6JB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biological Role & Pharmacological Utility of N-Methylvaline: A Technical Guide
Part 1: Executive Summary
N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid that serves as a critical modulator of peptide pharmacokinetics and pharmacodynamics.[1] Unlike canonical amino acids, the methylation of the alpha-amino group in valine eliminates a hydrogen bond donor and introduces significant steric bulk. In nature, this modification is installed by Non-Ribosomal Peptide Synthetases (NRPS) to confer survival advantages to secondary metabolites, such as resistance to proteolytic degradation and enhanced membrane permeability.[2]
In modern drug development, N-MeVal is not merely a structural curiosity but a strategic tool.[1] It is the potency-driving engine behind Antibody-Drug Conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE) and the structural lock that grants Cyclosporin A its oral bioavailability.[1] This guide dissects the biological mechanisms, biosynthetic origins, and synthetic integration of N-MeVal in therapeutic design.
Part 2: Chemical & Structural Biology[3]
The "Chameleon" Effect: Permeability & Solubility
The biological utility of N-MeVal stems from its ability to modulate the physicochemical properties of a peptide backbone.
-
H-Bond Donor Deletion: By replacing the amide proton (-NH) with a methyl group (-NCH3), N-MeVal removes a hydrogen bond donor.[1] This reduces the energy penalty for desolvation when the peptide enters a lipid bilayer, significantly enhancing passive membrane permeability .
-
Lipophilicity: The addition of a methyl group increases the logP (lipophilicity), facilitating interaction with hydrophobic pockets in target proteins (e.g., Tubulin).
Conformational Locking
N-methylation alters the cis/trans equilibrium of the peptide bond. While standard peptide bonds overwhelmingly favor the trans conformation to minimize steric clash, N-MeVal introduces steric hindrance in both isomers, often raising the population of the cis conformer.
-
Mechanism: The N-methyl group clashes with the side chain of the preceding residue (i-1) and its own side chain.[1]
-
Result: This pre-organizes the peptide into specific secondary structures (e.g., β-turns), reducing the entropy cost of binding to a receptor.
Part 3: Biosynthesis (The Natural Route)[1]
N-MeVal is synthesized in nature not by ribosomes, but by Non-Ribosomal Peptide Synthetases (NRPS) .[1] These are modular mega-enzymes that function like an assembly line.
The Methyltransferase (M) Domain
In an NRPS module, the incorporation of N-MeVal involves a specific Methyltransferase (M) domain inserted into the standard Adenylation-Thiolation-Condensation (A-T-C) logic.[1]
-
Adenylation (A): Selects L-Valine and activates it as an aminoacyl-AMP.[1]
-
Thiolation (T): Tethers the Valine to the enzyme via a phosphopantetheine arm.
-
Methylation (M): The M-domain uses S-Adenosylmethionine (SAM) to transfer a methyl group to the alpha-amino group of the tethered Valine before peptide bond formation.[1]
-
Condensation (C): The downstream C-domain catalyzes the amide bond formation between the growing chain and the now N-methylated Valine.
Visualization: NRPS Module Logic
Figure 1: Logic flow of an NRPS module incorporating N-Methylvaline. The M-domain acts on the thioester-bound amino acid prior to condensation.[1]
Part 4: Pharmacological Utility & Case Studies[4]
Case Study: Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analog of the natural product Dolastatin 10.[3] It is the cytotoxic payload in FDA-approved ADCs like Brentuximab vedotin.[1]
-
Role of N-MeVal: MMAE contains an N-terminal N-methylvaline.[1] This residue is crucial for high-affinity binding to tubulin .[1]
-
Mechanism: MMAE binds to the "Vinca peptide site" on tubulin. The N-methyl group fits into a specific hydrophobic pocket, while the valine side chain anchors the molecule. This binding inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.
Visualization: MMAE Mechanism of Action
Figure 2: Pathway of MMAE from ADC internalization to Tubulin binding and cell cycle arrest.[1]
Data Summary: N-MeVal Impact
The following table synthesizes data comparing canonical Valine peptides vs. N-Methylvaline analogs in terms of stability and permeability.
| Property | Canonical L-Valine Peptide | N-Methylvaline Analog | Mechanism of Improvement |
| Proteolytic Stability | Low (<30 min half-life in serum) | High (>4 hrs half-life) | Steric hindrance prevents protease access to the amide bond.[1] |
| Membrane Permeability | Low (Papp < 1 x 10⁻⁶ cm/s) | High (Papp > 5 x 10⁻⁶ cm/s) | Removal of H-bond donor reduces desolvation energy cost.[1] |
| Conformation | Flexible (Trans favored) | Rigid (Cis/Trans mix) | N-methylation restricts φ/ψ angles, locking active conformation.[1] |
| Potency (Tubulin) | Moderate (µM range) | Potent (nM/pM range) | Hydrophobic filling of the binding pocket (e.g., in Dolastatins).[1] |
Part 5: Synthetic Methodologies (Experimental Protocols)
Synthesizing peptides with N-MeVal is challenging due to the steric bulk of the N-methyl group, which hinders the coupling of the next amino acid.
Protocol: On-Resin N-Methylation (Reductive Amination)
This method allows for the site-specific installation of a methyl group on a resin-bound peptide.[1]
Reagents:
-
Solid Support: Rink Amide Resin (or similar).[1]
-
Solvents: DMF, DCM.
-
Reagents: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Methanol (MeOH), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), 2-Mercaptoethanol, DBU.[1]
Step-by-Step Workflow:
-
Protection (Activation):
-
Methylation (Mitsunobu Conditions):
-
Deprotection:
-
Coupling the Next Residue (The Critical Step):
Visualization: Synthesis Workflow
Figure 3: Solid-Phase Peptide Synthesis (SPPS) workflow for site-specific N-methylation.
Part 6: References
-
BenchChem. (2025).[1][9] Application Notes and Protocols for N-Methylation of L-Valine. Retrieved from
-
ResearchGate. (2022).[1] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Monomethyl Auristatin E | PubChem CID 11542188.[3] Retrieved from
-
ACS Publications. (2023).[1] Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate. Retrieved from
-
Springer Nature. (2017).[1][8] Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from
-
MDPI. (2022).[1] Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Retrieved from
Sources
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 6. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
N-Methylvaline Peptide Bond Conformation: A Technical Guide to Structural Dynamics and Synthesis
Executive Summary
The incorporation of N-methylvaline (N-MeVal) into peptide backbones is a high-impact strategy in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, researchers simultaneously eliminate a hydrogen bond donor and introduce significant steric bulk.[1] This modification fundamentally alters the thermodynamic landscape of the peptide bond, shifting the cis/trans equilibrium and enhancing metabolic stability and membrane permeability.
This guide provides a rigorous technical analysis of the N-MeVal residue, focusing on its conformational behavior, NMR characterization, and synthetic protocols.
Part 1: Thermodynamic and Structural Fundamentals
The Cis/Trans Equilibrium Shift
In standard secondary amide bonds, the trans isomer (
The N-Methyl Effect:
When the amide nitrogen is methylated, the steric difference between the cis and trans states diminishes. In the trans conformation, the N-methyl group clashes with the carbonyl oxygen of the preceding residue. In the cis conformation, the N-methyl group clashes with the
-
Standard Peptide: Trans population > 99.5%.[2]
-
N-Methyl Peptide: Cis population can range from 5% to >30%, and in specific sequence contexts (like N-MeVal), the cis form may even predominate.
Valine-Specific Sterics:
N-Methylvaline presents a unique challenge due to its
Visualization of Conformational Logic
Figure 1: Mechanistic impact of N-methylation on peptide structure and function. The interplay of sterics and electronics drives the macroscopic properties.
Part 2: Analytical Characterization (NMR)
Characterizing N-MeVal peptides requires distinguishing between cis and trans isomers, which often exchange slowly on the NMR timescale, resulting in two distinct sets of peaks.
The NOE Diagnostic Protocol
Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assignment. The distance between protons differs significantly between isomers.
| Interaction | Trans Isomer ( | Cis Isomer ( | Diagnostic Value |
| Strong (2.2 – 2.5 Å) | Weak (> 3.5 Å) | Primary indicator of Trans | |
| Weak / None | Strong (2.0 – 2.5 Å) | Primary indicator of Cis | |
| Medium | Medium | Less diagnostic |
Experimental Workflow
-
Solvent Selection: Use DMSO-
or CD OH.[1] Avoid CDCl initially as aggregation can complicate spectra. -
1D
H NMR: Check for peak doubling. If the ratio is unequal (e.g., 3:1), the major species is likely trans, but this must be confirmed via NOE. -
ROESY vs. NOESY: For mid-sized peptides (MW 500–1500), NOE signals may be near zero due to the tumbling regime (
). Always use ROESY (Rotating-frame Overhauser Effect Spectroscopy) to ensure positive cross-peaks.[1]
Figure 2: Decision tree for NMR-based assignment of N-methyl peptide bond geometry.
Part 3: Synthetic Protocols for N-Methylvaline
Coupling N-methylated amino acids is notoriously difficult due to steric hindrance at the nucleophilic amine.[3][4] Standard protocols (HBTU/DIEA) often fail, leading to deletion sequences.
The "Difficult Coupling" Protocol
The following protocol uses HATU (a more reactive uronium salt) and HOAt (an additive that speeds up activation and reduces racemization) to drive the reaction.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole)[5]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone residues.
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-N-MeVal-OH (4 eq) and HATU (3.9 eq) in minimum DMF.
-
Add HOAt (4 eq).
-
Add DIEA (8 eq).[4]
-
Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to avoid guanidinium formation).
-
-
Coupling:
-
Monitoring: Standard Kaiser test (Ninhydrin) does not work on secondary amines (N-Me). Use the Chloranil Test or Bromophenol Blue test to check for unreacted secondary amines.
-
Capping: If the reaction is incomplete after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
Bis-N-Methylated Junctions
Coupling an N-methyl amino acid onto an N-terminal N-methyl residue (e.g., Fmoc-Ala-OH + H-N(Me)Val-Resin) is the "hardest" case.
-
Solution: Use Triphosgene to generate the acid chloride of the incoming amino acid in situ, or use PyBroP with extended reaction times (12+ hours) at elevated temperatures (50°C), provided the stereocenter is stable.
Part 4: Functional Implications in Drug Design
The Permeability Paradox
N-methylation improves membrane permeability not just by increasing lipophilicity (logP), but by reducing the desolvation energy .
-
Mechanism: An amide proton forms strong H-bonds with water. To cross a lipid membrane, these bonds must be broken (energetic penalty). Methylation removes the proton, lowering this penalty.
-
Chameleonicity: N-MeVal peptides often adopt "chameleonic" properties—exposing polar groups in water and burying them in the lipid bilayer via intramolecular H-bonds (often stabilized by cis turns).
Metabolic Stability
N-methylation provides steric protection against proteases. The N-methyl group physically blocks the enzyme's active site from accessing the scissile bond. This is crucial for converting peptide hits into orally bioavailable leads.
References
-
Trzepałka, E., et al. (2004).[7] "Cis/trans conformational equilibrium across the N-methylphenylalanine peptide bond of arginine vasopressin analogs." Journal of Peptide Research.[5][7]
-
Chatterjee, J., et al. (2008).[4][8] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
-
BenchChem. (2025).[3] "A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides."
-
Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics.
-
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[5][7]
-
Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews.
-
Peptide.com. "Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Technical Bulletin 1177)."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-Methylvaline molecular weight and formula
Topic: N-Methylvaline: Physicochemical Profiling and Peptidomimetic Utility Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Peptide Chemists, and Structural Biologists
Executive Summary
N-Methylvaline (N-Me-Val) is a non-proteinogenic amino acid that serves as a critical tool in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, N-Me-Val introduces profound steric constraints and eliminates a hydrogen bond donor. This modification alters the local cis/trans isomerism equilibrium, enhances lipophilicity, and provides robust protection against proteolytic degradation. This guide details the physicochemical properties, synthetic integration strategies, and analytical validation of N-Me-Val in therapeutic peptides.
Part 1: The Physicochemical Core
N-Methylvaline (
Table 1: Physicochemical Specifications
| Property | Value / Description | Context for Drug Design |
| Molecular Formula | Fundamental composition.[1][2][3][4] | |
| Molecular Weight | 131.17 g/mol | +14.02 Da shift vs. Valine (117.15 g/mol ). |
| Monoisotopic Mass | 131.0946 Da | Critical for High-Res MS validation. |
| CAS Number | 2480-23-1 (L-isomer) | Sourcing and regulatory identification. |
| pKa (approx.) | Secondary amine is slightly more basic than primary amine of Val. | |
| LogP (Octanol/Water) | ~ -1.5 (Calculated) | Slightly higher lipophilicity than Val due to methyl group. |
| H-Bond Potential | Donor: 0 (in peptide bond)Acceptor: 1 | Key Feature: Inability to donate H-bond disrupts |
Part 2: Structural Mechanics & Pharmacodynamics
The introduction of N-Me-Val into a peptide sequence forces the backbone into specific geometries due to steric clash between the N-methyl group and the side chain (or preceding carbonyl).
The Cis/Trans Equilibrium Shift
Unlike standard peptide bonds, which overwhelmingly favor the trans (
-
Mechanism: The N-methyl group creates steric interference with the side chain of the preceding residue (
), destabilizing the trans form and populating the cis form. -
Result: This induces a "kink" or turn in the peptide backbone, often used to nucleate
-turns or cyclize peptides (e.g., Cyclosporin A).
Proteolytic Stability
N-methylation creates a steric shield around the scissile amide bond, preventing access by the catalytic triads of proteases (e.g., trypsin, chymotrypsin). This significantly extends the plasma half-life (
Figure 1: Mechanistic impact of N-methylation on peptide bond geometry and stability.
Part 3: Synthetic Methodologies
Incorporating N-Me-Val poses significant challenges in Solid Phase Peptide Synthesis (SPPS). The secondary amine is sterically hindered and less nucleophilic than a primary amine, making acylation of the N-Me-Val difficult. Conversely, acylation by N-Me-Val is relatively standard but prone to epimerization.
Protocol: Coupling TO N-Methylvaline (Difficult Step)
This step involves coupling the next amino acid onto the N-terminal N-Me-Val on the resin.
-
Challenge: The secondary amine is buried; standard HBTU/DIPEA protocols often fail or result in low yields.
-
Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[3]
-
Monitoring: The Kaiser Test is unreliable for secondary amines (often gives false negatives). Use the Chloranil Test or Bromophenol Blue .
Optimized SPPS Protocol:
-
Resin Swelling: Swell resin in DMF (30 min).
-
Deprotection: 20% Piperidine/DMF (
min). Wash DMF. -
Activation:
-
Amino Acid (4.0 eq)
-
HATU (3.9 eq) or COMU (3.9 eq)
-
HOAt (4.0 eq) - Critical additive for steric reduction.
-
DIPEA (8.0 eq)
-
Dissolve in minimal DMF to maximize concentration.
-
-
Coupling: Add activated mixture to resin. Shake for 2–4 hours (standard AA is 30-60 min).
-
Double coupling is highly recommended.
-
-
Capping: Acetyl anhydride/Pyridine to cap unreacted secondary amines.
Figure 2: SPPS workflow highlighting the critical activation and monitoring steps for N-methylated residues.
Part 4: Analytical Validation
Verifying the successful incorporation of N-Me-Val requires specific analytical checkpoints to distinguish it from Valine or failure sequences.
Nuclear Magnetic Resonance (NMR)
-
Diagnostic Signal: The N-methyl group appears as a distinct singlet in the proton NMR (
-NMR). -
Chemical Shift: Typically found between 2.7 – 3.1 ppm .[1]
-
Note: Due to cis/trans isomerism, you may see "rotameric splitting" where the N-Me signal appears as two unequal singlets (e.g., major trans / minor cis).
-
-
Alpha-Proton: The
-proton of N-Me-Val is often downfield shifted compared to Val due to the tertiary amide nature.
Mass Spectrometry (MS)
-
Mass Shift: Incorporation of N-Me-Val results in a mass increase of exactly 14.016 Da relative to Valine.[5]
-
Fragmentation (MS/MS):
-
Immonium Ion: A characteristic immonium ion peak at m/z 86 (vs. 72 for Val) is a strong indicator of N-Me-Val presence.
-
Sequence Ions:
-ions and -ions will show the +14 Da shift at the specific position of modification, allowing for sequence mapping.
-
References
-
PubChem. (2025). N-Methyl-L-valine Compound Summary. National Library of Medicine. [Link]
-
Biron, E., et al. (2008).[6] Optimized selective N-methylation of peptides on solid support.[7] Journal of Peptide Science.[3] [Link]
-
Teixidó, M., et al. (2005).[6] Solid-phase synthesis of N-methyl amino acids.[7][8][9] Journal of Peptide Research.[6] [Link]
-
Chatterjee, J., et al. (2008).[6] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
Sources
- 1. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Synthesis of N-Methylated Amino Acids in Peptide Drug Design
Executive Summary: The Pharmacokinetic Pivot
N-methylation is not merely a structural modification; it is a strategic pivot in peptide drug discovery. By replacing the amide proton with a methyl group, researchers simultaneously dismantle a primary metabolic liability (proteolytic cleavage) and enforce conformational rigidity. This guide provides a rigorous, field-proven technical framework for synthesizing N-methylated amino acids (NMAAs), focusing on the transition from "hit" to "lead" through superior ADME properties.
Strategic Rationale
-
Metabolic Stability: N-methylation abolishes the H-bond donor capability of the amide bond, preventing the formation of the transition state required by many proteases (e.g., chymotrypsin).
-
Membrane Permeability: The "Chameleon Effect." N-methylation masks polar amide bonds, increasing lipophilicity and facilitating passive transport across the intestinal epithelium.
-
Conformational Locking: The steric clash of the N-methyl group restricts
and torsion angles, often forcing the peptide into cis or specific trans conformations that can enhance receptor selectivity.
Part 1: Strategic Decision Matrix
Before selecting a synthetic route, analyze the sequence context.[1] Not all methods are compatible with all side chains.[2][3]
Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on scale and availability.
Part 2: The Gold Standard Protocol (Solid-Phase)
For most research applications (N-methyl scanning, library generation), the Miller-Scanlan-Kessler protocol is the superior choice. It adapts the Fukuyama sulfonamide strategy to solid phase, avoiding the over-methylation risks associated with direct alkylation and the incomplete conversion often seen in reductive amination on-resin.
Mechanism of Action[4][5]
-
Activation: The N-terminus is activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). The electron-withdrawing sulfonamide acidifies the N-H proton (pKa ~11).
-
Alkylation: A hindered base (DBU) deprotonates the sulfonamide, allowing clean methylation by dimethyl sulfate (DMS) or methyl p-nitrobenzenesulfonate.
-
Deprotection: The o-NBS group is cleaved via nucleophilic aromatic substitution using
-mercaptoethanol and DBU.
Validated Protocol: The Kessler Optimization
Reference: Chatterjee, J., et al. (2008). Nat. Protoc.
Reagents Required:
-
o-NBS-Cl (4 eq)
-
2,4,6-Collidine (10 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4]
-
Dimethyl sulfate (DMS) (Caution: Highly Toxic)
-
-Mercaptoethanol (
-ME)
Step-by-Step Workflow:
-
Sulfonylation (Protection):
-
Wash resin (Fmoc-deprotected) with DCM.
-
Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.
-
Shake for 15 min. Repeat once to ensure 100% coverage.
-
QC Check: Kaiser test must be negative (no free amine).
-
-
N-Methylation (The Critical Step):
-
Add DBU (3 eq) in NMP (3 min pre-activation).
-
Add DMS (10 eq) in NMP.
-
Shake for 2-5 min. Do not exceed 10 min to prevent side reactions.
-
Wash resin thoroughly with NMP.
-
Repeat methylation step once.
-
-
Desulfonylation (Deprotection):
-
Add
-ME (10 eq) and DBU (5 eq) in NMP. -
Shake for 5 min.
-
Wash resin.
-
Repeat this step 2 times.
-
QC Check: Chloranil test (for secondary amines) should be positive (blue/green beads).
-
Figure 2: The Kessler-Optimized Miller/Scanlan workflow for site-selective on-resin methylation.
Part 3: Coupling Challenges & Solutions
Synthesizing the N-methylated residue is only half the battle. Coupling the next amino acid onto the steric bulk of an N-methylated amine is notoriously difficult.
The "Difficult Coupling" Hierarchy
-
Standard: AA -> AA (Easy)
-
Hindered: AA -> N-Me-AA (Hard)
-
Impossible: N-Me-AA -> N-Me-AA (Very Hard - requires specialized conditions)
Recommended Coupling Systems
| Scenario | Reagent System | Base | Rationale |
| Standard N-Me Coupling | HATU / HOAt | DIPEA | The gold standard. The aza-benzotriazole (HOAt) accelerates reaction rates by 10-100x over HOBt. |
| Racemization Prone | COMU / Oxyma | Collidine | COMU shows lower racemization rates than HATU.[5] Collidine (TMP) is a weaker, bulkier base that minimizes proton abstraction from the |
| N-Me to N-Me | PyAOP or Triphosgene | DIPEA | PyAOP (phosphonium salt) is superior for extremely hindered junctions. Triphosgene forms an acid chloride in situ (highly reactive). |
Critical Insight: When coupling onto an N-methylated residue, always double-couple. Use 5 eq of AA, 5 eq of HATU, and 10 eq of DIPEA for 2 hours, then repeat.
Part 4: Troubleshooting & Pitfalls
Diketopiperazine (DKP) Formation
The most common failure mode occurs after deprotecting the Fmoc group of the second residue attached to an N-methyl amino acid. The N-methyl group induces a cis-amide bond conformation, bringing the N-terminal amine into proximity with the C-terminal ester linkage to the resin.
-
Symptom: Loss of peptide chain (low yield) and isolation of cyclic dipeptide byproduct.
-
Solution: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin . The steric bulk of the trityl linker prevents the back-biting attack required for DKP formation.
Racemization
N-methylated amino acids are highly prone to racemization during activation because the N-methyl group increases the acidity of the
-
Solution: Switch from DIPEA to 2,4,6-Collidine during the activation step of the N-methylated AA.
References
-
Miller, S. C., & Scanlan, T. S. (1997).[6] Site-selective N-methylation of peptides on solid support.[3][4][6][7][8][9] Journal of the American Chemical Society, 119(9), 2301–2302. Link
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[6] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[6] Link
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Coste, J., Frérot, E., & Jouin, P. (1999). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 64(26), 9475-9486.[10] Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
N-Methylvaline: Stereochemical Control, Synthesis, and Analytical Resolution
A Technical Guide for Drug Development Scientists
Executive Summary
N-Methylvaline (N-Me-Val) represents a critical structural motif in peptidomimetic drug design. By replacing the amide proton with a methyl group, it eliminates a hydrogen bond donor, increases lipophilicity, and introduces steric bulk that drastically alters the conformational landscape of the peptide backbone.
This guide addresses the three primary challenges associated with N-Me-Val:
-
Stereochemical Dynamics: The equilibrium between cis and trans amide rotamers, which complicates NMR analysis.
-
Synthetic Integrity: Preventing racemization of the
-carbon during N-methylation and subsequent peptide coupling. -
Analytical Resolution: Differentiating enantiomers and rotamers using self-validating protocols (Marfey’s Method).
Structural Fundamentals & Stereochemical Dynamics
Unlike standard amino acids, N-Methylvaline exhibits a complex stereochemical profile due to the interplay between the fixed chirality at the
The "N-Methyl Effect" and Rotameric Equilibrium
In standard peptides, the amide bond overwhelmingly prefers the trans (Z) conformation (
This lowers the energy barrier between cis and trans isomers, leading to a measurable population of the cis (E) rotamer in solution.
-
Trans (Z) Rotamer: Generally favored, but the population difference is reduced.
-
Cis (E) Rotamer: Can reach populations of 10–30% depending on solvent polarity and adjacent residues.
Implication for NMR: Researchers often misinterpret the doubled peaks in
Visualization of Stereodynamics
Figure 1: Transformation of L-Valine to N-Me-L-Valine and the subsequent equilibrium between cis/trans amide rotamers.[1]
Synthetic Routes & Stereocontrol
Synthesis of N-Me-Val is prone to racemization via the formation of oxazolonium ions (oxazolium-5-oxides). The N-methyl group stabilizes this intermediate, facilitating the loss of chirality at the
Recommended Protocol: Reductive Amination (High Fidelity)
The reductive amination of N-protected valine (or valine esters) using formaldehyde and a mild reducing agent is the industry standard for minimizing racemization.
Reagents:
-
Substrate: H-Val-OMe (Valine methyl ester)
-
Aldehyde source: Aqueous Formaldehyde (37%) or Paraformaldehyde
-
Reductant: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride (STAB) -
Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)
Step-by-Step Protocol:
-
Dissolution: Dissolve H-Val-OMe•HCl (10 mmol) in MeOH (30 mL). Add AcOH (0.5 mL) to adjust pH to ~5–6.
-
Imine Formation: Add aqueous formaldehyde (15 mmol, 1.5 eq) dropwise. Stir for 15 minutes at
. -
Reduction: Add
(12 mmol, 1.2 eq) in portions over 20 minutes. Caution: Vent HCN gas if using acid/cyanide; perform in a fume hood. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Concentrate in vacuo, redissolve in EtOAc, and wash with saturated
. -
Validation: Check for completion by TLC. The product (secondary amine) will react with Ninhydrin but may show a different color/intensity than the primary amine.
Peptide Coupling Challenges
Coupling to or from N-Me-Val is difficult due to steric hindrance.
-
Coupling Reagents: Standard EDC/HOBt often fails. Use HATU , PyBroP , or COMU .
-
Racemization Risk: High during the activation of the carboxyl group of N-Me-Val.
-
Mitigation: Use HOAt as an additive to accelerate coupling and reduce the lifetime of the activated ester, thereby minimizing racemization.
Table 1: Coupling Reagent Performance for N-Methyl Amino Acids
| Reagent | Efficiency | Racemization Risk | Mechanism Note |
| HBTU/HOBt | Low | Moderate | Often fails for N-Me-Val due to steric bulk. |
| HATU/HOAt | High | Low | The 7-azabenzotriazole moiety accelerates reaction via neighbor group effect. |
| PyBroP | Very High | Low | Specifically developed for N-methylated residues; activates via phosphonium salt. |
| DIC/Oxyma | High | Very Low | Excellent modern alternative; safer than benzotriazoles (explosive risk). |
Analytical Characterization: Marfey’s Method[2][3][4]
Standard chiral HPLC requires expensive columns and extensive method development. Marfey’s Method is the superior, self-validating protocol for N-Me-Val analysis. It derivatizes the amino acid with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), converting enantiomers (L/D) into diastereomers (L-L and L-D) that separate easily on a standard achiral C18 column.
The Principle
FDAA reacts with the secondary amine of N-Me-Val.
-
L-N-Me-Val + L-FDAA
L-L Diastereomer -
D-N-Me-Val + L-FDAA
L-D Diastereomer
Due to intramolecular hydrogen bonding, the L-D diastereomer is more hydrophobic and elutes later than the L-L diastereomer on Reverse Phase (RP) HPLC.
Detailed Protocol
Reagents:
Workflow:
-
Sample Prep: Place 50
L of sample (50 mM amino acid or hydrolysate) in a vial. -
Derivatization: Add 100
L of 1% FDAA solution and 20 L of 1M . -
Incubation: Heat at 40°C for 1 hour . (Note: N-methyl amino acids react slower than primary amines; do not shorten this time).
-
Quench: Cool to RT and add 20
L of 2M HCl to stop the reaction. -
Dilution: Dilute with 200
L of 50% Acetonitrile/Water. -
Analysis: Inject 10
L onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 10% to 60% B over 40 minutes.
-
Detection: UV at 340 nm .[2]
-
Analytical Logic Diagram
Figure 2: Analytical workflow for determining the enantiomeric purity of N-Methylvaline using Marfey's Reagent.
Biological Significance & Drug Design
Metabolic Stability
N-methylation blocks the activity of peptidases that require a free NH group for substrate recognition. Incorporating N-Me-Val into a peptide sequence often drastically increases the plasma half-life (
Membrane Permeability
By removing the hydrogen bond donor (NH), N-methylation lowers the desolvation energy required for the peptide to enter the lipid bilayer. This is a key strategy for converting cell-impermeable peptides into orally bioavailable drugs.
Case Study: Cyclosporine A
Cyclosporine A is the archetypal N-methylated peptide drug. It contains seven N-methylated residues, including N-Me-Val.
-
Role of N-Me-Val: It enforces a specific conformation that allows the molecule to bind Cyclophilin.
-
Synthesis Insight: The biosynthesis involves an S-adenosylmethionine (SAM) dependent N-methyltransferase. In chemical synthesis, the sequential coupling of these sterically hindered residues requires the "PyBroP" or "HATU" protocols described above to avoid deletion sequences.
References
-
Coupling N-Methylated Amino Acids (PyBroP/PyCloP): Coste, J., et al.[3] "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application."[3] Journal of Organic Chemistry. [Link]
-
Racemization Mechanisms in Peptide Synthesis: Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields." Canadian Journal of Chemistry. [Link]
-
Cyclosporine Structure & Significance: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5284373, Cyclosporin A." [Link]
-
Marfey's Method for Amino Acid Analysis: Bhushan, R., et al.[4][5] "C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products." Journal of Natural Products. [Link]
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
An In-depth Technical Guide to the Solubility of N-Methylvaline in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylvaline in Modern Drug Discovery
N-Methylvaline, a derivative of the essential amino acid L-valine, is a critical building block in contemporary peptide and medicinal chemistry. The strategic addition of a methyl group to the alpha-amino group of valine imparts unique physicochemical properties that are highly sought after in drug design. This modification can significantly enhance a peptide's metabolic stability by shielding it from enzymatic degradation, improve its membrane permeability, and modulate its conformational flexibility, thereby influencing its binding affinity and selectivity for biological targets. As the pharmaceutical industry increasingly explores peptide-based therapeutics and other complex synthetic molecules, a thorough understanding of the solubility of N-methylated amino acids like N-Methylvaline in a variety of solvents is paramount for successful synthesis, purification, formulation, and delivery.
This in-depth technical guide provides a comprehensive overview of the solubility of N-Methylvaline. It consolidates available quantitative and qualitative data, explores the underlying theoretical principles governing its solubility, and offers practical, field-proven methodologies for solubility determination. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize N-Methylvaline in their research and development endeavors.
Theoretical Framework: Understanding the Solubility of N-Methylvaline
The solubility of N-Methylvaline is governed by a complex interplay of its molecular structure and the properties of the solvent. As a Senior Application Scientist, it is crucial to not just present data, but to explain the causality behind the observed solubility behavior.
The Zwitterionic Nature and Impact of N-Methylation
Like its parent amino acid, N-Methylvaline can exist as a zwitterion, possessing both a positively charged amino group and a negatively charged carboxyl group. However, the presence of the N-methyl group introduces several key differences:
-
Reduced Hydrogen Bonding Capability: The methylation of the amino group removes one of the N-H protons, reducing its capacity to act as a hydrogen bond donor. This can decrease its interaction with protic solvents that are strong hydrogen bond donors.
-
Increased Lipophilicity: The addition of the methyl group increases the nonpolar surface area of the molecule, thereby enhancing its lipophilicity (hydrophobicity). This generally leads to improved solubility in less polar organic solvents compared to its parent amino acid, L-valine.
-
Disruption of Crystal Lattice: The methyl group can disrupt the crystal lattice packing of the solid-state amino acid, potentially leading to a lower lattice energy. A lower lattice energy generally translates to higher solubility, as less energy is required to break the solid-state interactions.
A theoretical study utilizing density functional theory (DFT) supports the notion that N-methylation can increase the aqueous solubility of amino acids, including valine. The study suggests that mono-N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating a more favorable interaction with water molecules. This is attributed to an increase in the molecule's polarizability and dipole moment upon N-methylation.
Solvent Properties Influencing Solubility
The choice of solvent is critical in any process involving N-Methylvaline. The following solvent properties are key determinants of its solubility:
-
Polarity: Solvents with a polarity that matches that of N-Methylvaline will generally be more effective at dissolving it. Due to its zwitterionic character and the presence of both polar (carboxyl and amino groups) and nonpolar (isopropyl and methyl groups) regions, N-Methylvaline exhibits amphiphilic character.
-
Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. While N-Methylvaline's hydrogen bond donating capacity is reduced, its carboxyl group can still act as a hydrogen bond acceptor. Protic solvents like water and alcohols can interact favorably with these sites.
-
Dielectric Constant: A solvent with a high dielectric constant can effectively screen the electrostatic interactions between the positive and negative charges of the zwitterionic N-Methylvaline, facilitating its dissolution.
Quantitative and Qualitative Solubility Data of N-Methylvaline and Related Compounds
Precise quantitative solubility data for N-Methyl-L-valine in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by combining supplier information, data for closely related compounds, and the solubility of its parent amino acid, we can construct a useful solubility profile.
Table 1: Solubility Data of N-Methylvaline and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Qualitative Description |
| N-Methyl-L-valine | Water | Not Specified | 100 mg/mL (requires sonication) | ~0.762 M | Highly Soluble |
| N-Methyl-DL-valine HCl | Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL | ~0.745 M | Highly Soluble |
| N,N-Dimethyl-L-valine | Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | ~0.069 M | Soluble |
| Ethanol | Not Specified | ~10 mg/mL | ~0.069 M | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 mg/mL | ~0.034 M | Soluble | |
| Methanol | Not Specified | - | - | Slightly Soluble | |
| L-Valine (for comparison) | Water | 25 | 88.5 g/L | ~0.755 M | Soluble |
| Ethanol | 25 | - | - | Almost Insoluble | |
| Acetone | 25 | - | - | Almost Insoluble | |
| Ether | 25 | - | - | Almost Insoluble | |
| Methanol | 25 | - | - | Slightly Soluble |
Note: The data for N-Methyl-L-valine in water and N-Methyl-DL-valine HCl in DMSO are from chemical supplier technical data sheets and may represent values for creating stock solutions rather than thermodynamic equilibrium solubility. The data for N,N-Dimethyl-L-valine is also from supplier information and is approximate. The solubility of L-valine is provided for comparative purposes.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.
Principle
A supersaturated solution of the compound of interest is prepared by adding an excess amount of the solid to the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.
Step-by-Step Methodology
-
Preparation of the Sample: Add an excess amount of crystalline N-Methylvaline to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution is saturated.
-
Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the solid from the liquid phase, centrifugation or filtration can be used. It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of N-Methylvaline in the diluted sample using a validated analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Gas Chromatography (GC) after appropriate derivatization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Diagram of the Isothermal Shake-Flask Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and key considerations in a typical solubility study.
Caption: Logical flow for a comprehensive solubility study.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility of N-Methylvaline, a compound of increasing importance in drug development. While quantitative data in organic solvents remains limited, the available information on its high aqueous solubility, coupled with theoretical insights and comparative data for its parent amino acid, L-valine, offers a strong foundation for researchers. The provided experimental protocol for the isothermal shake-flask method serves as a robust framework for generating precise and reliable solubility data in-house.
As the use of N-methylated amino acids continues to expand, it is anticipated that more comprehensive experimental solubility studies will be published. Future work should focus on systematically determining the solubility of N-Methylvaline in a broader range of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for optimizing reaction conditions, developing efficient purification strategies, and designing stable and effective formulations for the next generation of peptide-based therapeutics.
References
-
Dutta, A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10734-10743. [Link]
-
PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Open Access Dissertations. Paper 159. [Link]
Technical Guide: N-Methylvaline Biosynthetic Pathways & Engineering
Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists Focus: Enzymatic mechanisms, experimental protocols, and metabolic engineering strategies.
Executive Summary
N-Methylvaline (N-Me-Val) is a non-proteinogenic amino acid critical to the pharmaceutical industry. Its incorporation into peptide therapeutics (e.g., Cyclosporine, Enniatin, Actinomycin) confers two vital drug-like properties: proteolytic resistance (by masking the peptide bond) and membrane permeability (by reducing hydrogen bond donors).
Unlike canonical amino acids, N-Me-Val is rarely synthesized as a free cytosolic intermediate in nature. Instead, it is predominantly generated in situ on Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. This guide dissects the two primary routes for N-Me-Val synthesis: the natural NRPS-tethered pathway and the synthetic reductive methylamination pathway , providing actionable protocols for their characterization and engineering.
The Natural Pathway: NRPS-Tethered Biosynthesis
In fungi and bacteria, N-methylation of valine is a cis-acting modification. It does not occur on the free amino acid pool but rather on the thioester-bound valine intermediate attached to the Peptidyl Carrier Protein (PCP) domain of an NRPS module.
The C-A-MT-T Module Architecture
The core machinery is a specific NRPS module containing an inserted Methyltransferase (MT) domain. The domain organization typically follows the order: Condensation (C)
Mechanism of Action:
-
Activation: The A-domain selects L-Valine and activates it as Valyl-AMP.
-
Loading: The activated Valine is transferred to the phosphopantetheine arm of the T-domain (PCP), forming a thioester.
-
Methylation: The embedded MT domain recruits S-Adenosylmethionine (SAM).[1] It catalyzes the nucleophilic attack of the Valine
-amino group onto the SAM methyl group, releasing S-Adenosylhomocysteine (SAH). -
Condensation: The downstream C-domain accepts the N-methylated valine for peptide bond formation.
Visualization: NRPS Module Logic
The following diagram illustrates the domain architecture and catalytic flow within Enniatin Synthetase (Esyn1), the archetypal system for N-Me-Val incorporation.
Figure 1: Catalytic cycle of an N-methylating NRPS module. The MT domain acts on the PCP-tethered substrate.
The Engineered Pathway: Reductive Methylamination
For industrial production of free N-methylvaline (as a chiral building block), the NRPS pathway is inefficient due to its complexity. Metabolic engineers utilize a "bypass" route derived from bacterial imine reductases or engineered amino acid dehydrogenases.
Mechanism: -Keto Acid Reductive Amination
This pathway hijacks the valine biosynthetic precursor,
Reaction Stoichiometry:
Visualization: Metabolic Engineering Strategy
This diagram depicts the diversion of flux from the branched-chain amino acid (BCAA) pathway toward N-methylation.
Figure 2: Metabolic diversion of
Experimental Protocols
Protocol A: In Vitro Methyltransferase Activity Assay ( H-SAM)
Objective: Quantify the kinetic parameters (
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 4 mM MgCl
, 1 mM DTT. -
Substrate: Valyl-S-PCP (requires pre-loading PCP with Valine using Sfp phosphopantetheinyl transferase) or free Valine (if testing engineered enzymes).
-
Cofactor: [methyl-
H]-S-Adenosylmethionine (specific activity ~10-15 Ci/mmol).
Workflow:
-
Reaction Mix: Combine 100 nM enzyme, saturating substrate (e.g., 500
M), and 10 M [methyl- H]-SAM in a total volume of 50 L. -
Incubation: Incubate at 30°C for 10–30 minutes.
-
Quenching: Stop reaction by adding 100
L of 10% Trichloroacetic acid (TCA). -
Precipitation/Wash:
-
For Protein-bound product (NRPS): The TCA precipitates the PCP-protein. Filter through glass fiber filters. Wash 3x with cold 5% TCA to remove unreacted SAM.
-
For Free Acid (Engineered): Use cation-exchange chromatography (Dowex 50W) columns to capture amino acids; wash away SAM; elute N-Me-Val with NH
OH.
-
-
Detection: Transfer filter/eluate to scintillation fluid and count (LSC).
Protocol B: Colorimetric Enzyme-Coupled Assay (High-Throughput)
Objective: Non-radioactive screening of MTase activity by detecting the byproduct SAH.
Mechanism:
Workflow:
-
Master Mix: Prepare buffer containing 0.5 U/mL MTAN (SAH Nucleosidase), 0.5 U/mL Adenine Deaminase, 0.5 U/mL Xanthine Oxidase, 1 U/mL Peroxidase, and color reagent (e.g., 4-aminoantipyrine + phenol).
-
Initiation: Add purified MT domain/enzyme and Valine substrate.
-
Measurement: Monitor Absorbance at 505 nm continuously in a plate reader.
-
Validation: Use an SAH standard curve to convert
Abs/min to mol product formed.
Critical Quality Attributes & Troubleshooting
| Attribute | Requirement | Common Failure Mode | Solution |
| Enzyme Stability | MT domains are unstable when excised from NRPS. | Loss of activity after 2 hrs. | Co-express with the adjacent A-domain (A-MT didomain) or use 10% glycerol. |
| SAM/SAH Ratio | SAH is a potent competitive inhibitor ( | Reaction linearity lost <5 mins. | Add SAH Nucleosidase (MTAN) to scavenge SAH during the assay. |
| Substrate Specificity | NRPS MT domains require tethered substrate. | No activity on free Valine. | Ensure Valine is loaded onto a holo-PCP domain before adding the MT enzyme. |
| Chirality | N-Me-L-Val vs N-Me-D-Val. | Racemization during synthesis. | Use Chiral HPLC (e.g., Crownpak CR(+)) to verify enantiopurity. |
References
-
Velkov, T., et al. (2011). "Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase." Chemistry & Biology, 18(4), 463-475.
-
Bill, S.J., et al. (2021). "Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum." Microorganisms, 9(4), 819.
-
Glinski, M., et al. (2012). "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities."[2] Analytical and Bioanalytical Chemistry, 405(1), 3-17.
-
Dorgan, K.M., et al. (2006). "An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases." Analytical Biochemistry, 350(2), 249-255.
-
Muthuirulan, P., et al. (2024). "Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini." Nature Communications, 15, 5321.
Sources
The Methylated Shift: A Technical Chronicle of N-Methylvaline's Discovery
Executive Summary
N-Methylvaline (N-MeVal) represents a pivotal deviation in the history of peptide chemistry. Unlike the standard twenty proteinogenic amino acids, N-MeVal lacks an amide proton, a structural anomaly that confers exceptional metabolic stability and membrane permeability to the peptides containing it. This guide reconstructs the historical isolation of N-MeVal, tracing its discovery from the "Golden Age of Antibiotics" in the 1940s to its structural verification. By analyzing the degradation studies of Enniatins and Actinomycins , we reveal how early chemists identified this non-canonical residue and how its discovery laid the groundwork for modern peptidomimetic drug design.
The Dawn of Peptide Antibiotics (1940–1947)
The discovery of N-Methylvaline is inextricably linked to the race for novel antibiotics following the success of penicillin. Two major classes of peptide antibiotics emerged during this period, both of which relied on N-methylation for their biological activity.
The Actinomycin Breakthrough
In 1940, Selman Waksman and H. Boyd Woodruff isolated Actinomycin from Streptomyces antibioticus. While highly toxic, it was a potent antibiotic. The structural elucidation, led by Hans Brockmann in the 1950s, revealed a complex chromopeptide containing a phenoxazinone ring linked to two pentapeptide lactones. These lactones contained "unusual" amino acids, including sarcosine (N-methylglycine) and, crucially, N-methylvaline [1].
The Enniatin Isolation
Simultaneously, in Zurich, Plattner and Nager (1947) were investigating "wilting agents" produced by Fusarium fungi. They isolated Enniatin A and Enniatin B . It was the structural breakdown of Enniatin B that provided the most definitive early isolation of pure N-methyl-L-valine [2].
Structural Elucidation: The Degradation Protocol
The identification of N-Methylvaline required breaking the robust cyclic depsipeptide backbone of Enniatin B. Plattner and Nager employed a rigorous degradation strategy that is a model of classical structural determination.
The Hydrolysis Workflow
The researchers utilized two distinct hydrolysis conditions to deconstruct the molecule and deduce the connectivity of its subunits.
| Method | Reagent | Conditions | Product Identified | Inference |
| Acid Hydrolysis | 6N HCl | 110°C, Sealed Tube, 24h | N-Methyl-L-Valine + D-Hydroxyisovaleric acid | The molecule consists of amino and hydroxy acid building blocks. |
| Mild Alkaline Hydrolysis | Ba(OH)₂ | Room Temp, 48h | D-Hydroxyisovaleryl-N-methylvaline (Dipeptide) | The hydroxy acid is acylated to the nitrogen of the valine (ester linkage intact). |
Isolation and Identification
Following acid hydrolysis, the lipophilic nature of the N-methyl group allowed for a unique separation strategy. Unlike standard amino acids, N-MeVal exhibited distinct solubility and retention factors (Rf) on paper chromatograms.
Key Analytical Observation: Using the Consden, Gordon, and Martin method of paper chromatography (a cutting-edge technique in the 1940s), the hydrolysate showed a spot that did not match Valine. The spot turned purple-blue with ninhydrin but, unlike primary amines, the color development was slower and the hue distinct, characteristic of secondary amines [3].
Visualization of the Discovery Logic
Figure 1: The degradation logic used by Plattner and Nager (1947) to isolate N-Methylvaline from Enniatin B.
Chemical Verification: The "Proof by Synthesis"
In the pre-NMR era, structural proposals required synthetic verification. To prove the isolated compound was indeed N-methylvaline, chemists had to synthesize an authentic standard for comparison.
The Fischer-Lipschitz Protocol
The standard method for synthesizing N-methyl amino acids at the time was adapted from Emil Fischer's work on sulfonamides. Direct methylation of valine with methyl iodide leads to over-methylation (betaines). Therefore, a protection-activation strategy was required.
Synthetic Steps:
-
Protection: L-Valine is reacted with p-toluenesulfonyl chloride (tosyl chloride) to form Tos-Val-OH .
-
Methylation: The sulfonamide proton is acidic. Treatment with methyl iodide (CH₃I) in an alkaline solution effects mono-methylation to yield Tos-N-MeVal-OH .
-
Deprotection: Harsh acid hydrolysis (HBr/AcOH) or reduction (Na/NH₃) removes the tosyl group, yielding pure N-Methyl-L-Valine .
Validation:
The synthesized standard was co-chromatographed with the natural hydrolysate. The matching Rf values and identical specific rotation
Biosynthetic Origins: Nature's Methylation Machinery
While early chemists used harsh acids to isolate N-MeVal, nature employs a more elegant enzymatic approach. The discovery of Non-Ribosomal Peptide Synthetases (NRPS) clarified how N-MeVal is incorporated into peptides like Actinomycin and Enniatin.
The Methyltransferase (MT) Domain
Unlike ribosomal protein synthesis, where methylation is a post-translational modification, NRPS enzymes methylate the amino acid during chain elongation.
-
Adenylation (A): L-Valine is activated as an aminoacyl-AMP.
-
Thiolation (T): The valine is transferred to the phosphopantetheine arm of the T-domain.
-
N-Methylation (MT): An integrated Methyltransferase domain uses S-Adenosylmethionine (SAM) to transfer a methyl group to the amino nitrogen of the thioester-bound valine.
-
Condensation (C): The N-methylated valine is then coupled to the growing peptide chain.
Pathway Visualization
Figure 2: The enzymatic logic of N-Methylvaline formation within the Enniatin Synthetase NRPS complex.
Modern Implications: From Artifact to Asset
The historical discovery of N-Methylvaline has profound implications for modern drug development. The "N-methylation scan" is now a standard medicinal chemistry tactic.
Physicochemical Impact
Replacing a standard amino acid with N-Methylvaline alters the peptide's properties in predictable ways, a direct result of the chemistry identified in 1947.
| Property | Effect of N-Methylation | Mechanism |
| Proteolytic Stability | High Increase | The N-Me group sterically hinders proteases and removes the H-bond required for cleavage. |
| Membrane Permeability | Increase | Removal of the amide NH (H-bond donor) lowers the desolvation energy required to enter the lipid bilayer. |
| Conformation | Rigidification | Favors cis-peptide bonds and restricts backbone torsion angles ( |
Case Study: Cyclosporine
The ultimate validation of N-Methylvaline's utility is Cyclosporine A , an immunosuppressant containing seven N-methylated residues.[1] Its oral bioavailability—a rarity for large peptides—is directly attributed to the principles of N-methylation discovered in the early studies of Actinomycin and Enniatin [4].
References
-
Waksman, S. A., & Woodruff, H. B. (1940). Bacteriostatic and bactericidal substances produced by a soil actinomyces. Proceedings of the Society for Experimental Biology and Medicine. Link
-
Plattner, P. A., Nager, U., & Boller, A. (1947).[2] Wilting agents and antibiotics.[2][3] VII. Isolation of Enniatin A and B. Experientia.[2] Link
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][4][5] VII. Studies on the enantiomeric purity of N-methylamino acids prepared by various procedures. Canadian Journal of Chemistry. Link
-
Giangaspero, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Advanced Purification Protocols for N-Methylvaline Containing Peptides
Overcoming Hydrophobicity and Rotameric Heterogeneity
Abstract
The incorporation of N-methylated amino acids, particularly N-Methylvaline (N-MeVal), is a critical strategy in modern peptide therapeutics to enhance metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporine A).[1] However, the purification of these peptides presents unique challenges: extreme hydrophobicity leading to aggregation, and complex chromatograms characterized by peak splitting due to slow cis/trans isomerism of the N-methylated amide bond. This guide provides a validated, high-temperature RP-HPLC workflow and an orthogonal Supercritical Fluid Chromatography (SFC) protocol designed to resolve these specific issues, ensuring high purity and recovery.
Technical Background: The N-Methylvaline Challenge
To purify N-MeVal peptides effectively, one must understand the underlying physical chemistry that differentiates them from standard peptides.
1.1 The Rotameric Trap (Cis/Trans Isomerization)
In standard peptides, the amide bond predominantly adopts the trans conformation (ratio >99:1) due to steric favorability. However, N-methylation replaces the amide proton with a methyl group.[2] This modification:
-
Removes the Hydrogen Bond Donor: Eliminating the stabilization of the secondary structure.
-
Increases Steric Bulk: Especially with Valine (beta-branched), the N-methyl group clashes with the side chain.
-
Lowers the Energy Barrier: The energy difference between cis and trans isomers decreases, leading to significant populations of both conformers (rotamers) in solution.
The Chromatographic Consequence: At ambient temperatures (20–25°C), the rate of interconversion between cis and trans rotamers is slow on the HPLC timescale. This results in split peaks , broad "shoulders," or complex multiplets for a single pure peptide, often mistaken for impurities.
1.2 Aggregation and Hydrophobicity
N-methylation masks the polarity of the peptide backbone. N-MeVal, already hydrophobic, renders the peptide prone to aggregation in aqueous mobile phases, leading to peak tailing and potential precipitation on the column head.
Strategic Workflow: The "Heat & Solvate" Approach
The following flowchart outlines the decision matrix for purifying N-MeVal peptides.
Figure 1: Decision matrix for N-Methylvaline peptide purification. The "Thermal Validation" step is critical to distinguish rotamers from impurities.
Protocol A: High-Temperature RP-HPLC (The Gold Standard)
This protocol utilizes thermal energy to accelerate rotamer interconversion, collapsing split peaks into a single, sharp peak. This improves resolution and allows for higher loading capacity.
Scope: Peptides exhibiting split peaks due to N-methylation.
Materials & Equipment
-
Column: C18 or Phenyl-Hexyl (Preferred for aromatic sequences).
-
Pore Size: 100Å (small peptides) or 300Å (larger/aggregating peptides).
-
Example: Waters XBridge Peptide BEH C18 or Phenomenex Kinetex Phenyl-Hexyl.
-
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Column Oven: Capable of maintaining 60°C – 80°C.
Step-by-Step Methodology
-
The "Heat Test" (Validation Step):
-
Inject the crude sample at 25°C. Note the peak profile (e.g., doublet at 12.5 and 13.1 min).
-
Increase column temperature to 60°C . Re-inject.
-
Observation: If the doublet merges into a single peak (or significantly changes ratio/shape), you are observing rotamers. If peaks remain distinct, they are likely diastereomers or deletion sequences (des-methyl impurities).
-
-
Sample Preparation:
-
Dissolve crude peptide in 50% ACN/Water or pure DMF if hydrophobic.
-
Crucial: Filter through 0.2 µm PTFE filter. N-MeVal peptides are prone to micro-precipitation.
-
-
Purification Run Parameters:
-
Temperature: Set to 65°C . (Note: Ensure your column silica is stable. Hybrid particles like BEH or core-shell technologies are recommended for high-T stability).
-
Flow Rate: Standard for column ID (e.g., 20 mL/min for 19mm ID).
-
Gradient:
-
Start: 5% B (Equilibration).
-
Ramp: 5% to 60% B over 40 minutes (Adjust based on analytical retention).
-
Note: N-MeVal peptides elute later than their non-methylated counterparts.
-
-
-
Fraction Collection:
-
Collect by UV trigger (214 nm or 220 nm).
-
Immediate Action: Neutralize fractions immediately if the peptide is acid-sensitive, though N-methyl peptides are generally stable.
-
-
Post-Run Analysis:
-
Analyze fractions at the same elevated temperature (65°C) used for purification to ensure purity assessment reflects the coalesced state.
-
Protocol B: Supercritical Fluid Chromatography (SFC)[3][4]
For extremely hydrophobic N-MeVal peptides that aggregate in aqueous media or retain irreversibly on C18, SFC is the superior orthogonal technique.
Scope: Peptides with low aqueous solubility or those requiring "green" purification.
Materials & Equipment
-
System: Prep SFC System (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).
-
Stationary Phase: 2-Ethylpyridine (2-EP) or Diol (Polar stationary phases work well with non-polar CO2).
-
Co-Solvent (Modifier): Methanol or Ethanol + 0.1% TFA or Ammonium Formate.
Step-by-Step Methodology
-
Solubility Check:
-
Ensure the peptide is soluble in the co-solvent (e.g., Methanol). If not, add small amounts of DCM or HFIP (Hexafluoroisopropanol) to the sample diluent.
-
-
Method Development (Screening):
-
Gradient: 5% to 50% Methanol in CO2 over 5 minutes.
-
Back Pressure: 120 bar (Standard).
-
Temperature: 40°C.
-
-
Purification Run:
-
Isocratic Hold: SFC often benefits from isocratic steps for closely eluting hydrophobic impurities.
-
Example: If product elutes at 25% MeOH, run a shallow gradient from 20% to 30% over 15 minutes.
-
Loading: SFC allows for "stack injection" (overlapping injections) due to the low viscosity and fast re-equilibration of CO2, significantly increasing throughput.
-
-
Recovery:
-
Fractions are collected in the co-solvent (MeOH). The CO2 flashes off immediately, leaving a concentrated product that is easy to dry down, minimizing lyophilization time.
-
Troubleshooting & Data Summary
5.1 Rotamer Coalescence Mechanism
The following diagram illustrates why heating is the primary tool for N-methyl peptide purification.
Figure 2: Thermodynamic mechanism of rotamer coalescence. Heating overcomes the rotational energy barrier created by the N-methyl group.
5.2 Comparative Data: Standard vs. Optimized Protocol
| Parameter | Standard Protocol (25°C) | Optimized Protocol (65°C) | Impact |
| Peak Shape | Split (Doublet) or Broad | Single, Sharp | Accurate integration & fraction collection. |
| Retention Time | Variable (Drifting) | Stable | Reproducible runs. |
| Backpressure | High (Viscous) | Low | Allows higher flow rates or longer columns. |
| Recovery | 60-70% (Loss to "shoulders") | >90% | Significant yield improvement. |
| Validation | Ambiguous (Is it pure?) | Definitive | Self-validating purity check. |
References
-
Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Teledyne Labs. (2025).[3] "SFC Leading to a more Sustainable Peptide Future."[3] Teledyne Application Notes. Link
-
Waters Corporation. "Peptide Isolation & Purification Techniques." Waters Application Notes. Link
-
Biotage. (2023).[4] "How to purify hydrophilic and hydrophobic peptides." Biotage Blog & Applications. Link
-
Geffe, M., et al. (2014). "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry. Link
Sources
Application Note: N-Methylvaline NMR Chemical Shift Assignments
Executive Summary
N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid frequently incorporated into peptidomimetics and macrocyclic drugs (e.g., Cyclosporine A, Dolastatin 10) to improve metabolic stability and membrane permeability. Unlike standard amino acids, the N-methylation removes the amide proton, eliminating the standard
This guide provides a rigorous protocol for the complete NMR assignment of N-MeVal residues. It addresses the specific challenges of rotameric exchange, solvent-dependent chemical shifts, and the "bridging" of spin systems across the tertiary amide bond.
Theoretical Framework: The Rotamer Challenge
The N-methyl group introduces a tertiary amide bond, which lowers the energy barrier for cis/trans isomerization compared to secondary amides. This results in two distinct sets of NMR signals for a single residue, often in a ratio between 3:1 and 10:1 (Trans:Cis).
-
Trans Isomer (Major): The
and are on opposite sides of the peptide bond ( ). Sterically favored in most linear peptides. -
Cis Isomer (Minor): The
and are on the same side ( ). Often stabilized in cyclic peptides or specific solvent environments.
Critical Implication: Researchers often mistake rotameric peaks for impurities. A self-validating assignment protocol must confirm that minor peaks are exchangeable rotamers, not contaminants.
Experimental Protocol
Sample Preparation
-
Concentration: 2–10 mM is optimal for 2D acquisition.
-
Solvent Selection:
-
DMSO-d6: Recommended for initial assignment.[1] High viscosity slows rotational correlation time (improving NOE) and often separates rotamer signals distinctively.
-
CDCl3: Useful for lipophilic peptides but may cause signal overlap in the aliphatic region.
-
D2O: Not recommended for N-MeVal assignment due to lack of amide proton exchange data and potential aggregation of hydrophobic peptides.
-
Acquisition Parameters (600 MHz Base)
| Experiment | Mixing Time / Delay | Purpose |
| 1H 1D | d1 = 2.0 s | Quantify rotamer ratio via N-Me integration. |
| 2D 1H-13C HSQC | J = 145 Hz | Assign C-H correlations. Multiplicity-edited is preferred to distinguish |
| 2D 1H-13C HMBC | J_LR = 8 Hz | Crucial Step. Links the N-Me protons to the |
| 2D 1H-1H TOCSY | mix = 80 ms | Traces the complete spin system ( |
| 2D 1H-1H NOESY | mix = 300-500 ms | Spatial connectivity. Identifies cis/trans geometry via inter-residue correlations. |
Assignment Workflow
Step 1: Anchor Identification (The N-Methyl Group)
The N-methyl group is the strongest entry point.
-
Observation: Look for a sharp singlet in the 2.8 – 3.2 ppm range (
) and 30 – 40 ppm range ( ). -
Validation: In the HSQC, this peak will appear as a methyl signal (positive phase in edited HSQC) distinct from the Valine
-methyls (which are upfield at 0.8–1.0 ppm).
Step 2: Intra-Residue Bridging (HMBC)
Since there is no
-
Action: Use the HMBC spectrum.
-
Logic: The N-Me protons will show a strong 3-bond coupling (
) to the of the N-MeVal residue. -
Result: This identifies the specific
chemical shift (typically 55–65 ppm).
Step 3: Side Chain Propagation (TOCSY/HSQC)
Once the
-
Action: From the
, use TOCSY to walk down the side chain. -
Path:
. -
Check: N-MeVal side chains often show restricted rotation, making the two
-methyls diastereotopic (distinct chemical shifts).
Step 4: Sequential Assignment (NOESY)
To place the N-MeVal in the peptide sequence:
-
Preceding Residue (
):-
Trans Isomer: Strong NOE between
and . -
Cis Isomer: Strong NOE between
and .
-
Visualization: Assignment Logic Flow
Caption: Logical workflow for assigning N-methylated amino acids, bypassing the missing amide proton.
Reference Data: Chemical Shift Table
The following values represent typical ranges for N-Methylvaline in peptide chains. Values may shift
| Atom | Multiplicity | Notes | ||
| N-Me | 2.80 – 3.20 | 29.0 – 32.0 | Singlet | Diagnostic handle. |
| 4.00 – 5.20 | 58.0 – 66.0 | Doublet | Downfield shifted vs. Val. | |
| 2.10 – 2.30 | 26.0 – 29.0 | Multiplet | Often overlapped. | |
| 0.80 – 1.00 | 18.0 – 20.0 | Doublet | Diastereotopic pairs common. | |
| Carbonyl (C') | — | 168.0 – 172.0 | — | Detected via HMBC. |
Solvent Effect Note: In
Troubleshooting & Validation
Distinguishing Rotamers from Impurities
If you observe "shadow" peaks (approx. 10-20% intensity) near your main N-MeVal signals:
-
ROESY Experiment: Look for "exchange cross-peaks" (same phase as diagonal) between the major and minor N-Me signals. This confirms they are in chemical exchange (rotamers).
-
Variable Temperature (VT): Heating the sample (e.g., to 320K or 330K) will often cause the major and minor peaks to broaden and coalesce into a single average peak.
Overlap in Aliphatic Region
N-MeVal
-
Solution: Use a 1D Selective TOCSY . Irradiate the distinct N-MeVal
-proton to selectively magnetize only the Valine spin system, filtering out the Proline background.
References
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Sessler, J. L., et al. (2007). "Cyclo[8]pyrrole: A Simple Anion Sensor." Journal of the American Chemical Society. (Provides context on N-methylated macrocycles).
-
Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342.
-
BMRB (Biological Magnetic Resonance Data Bank). "Statistics for Valine." (Used for baseline chemical shift ranges).
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140.
Sources
Application Note: N-Methylvaline in Peptidomimetic Design & Synthesis
[1]
Abstract
N-Methylvaline (N-MeVal) represents a critical tool in the medicinal chemist's arsenal for transforming biologically active peptides into viable drug candidates.[1] By replacing the amide proton with a methyl group, N-MeVal introduces profound steric constraints and alters the physicochemical profile of the peptide backbone.[1] This guide details the rational design principles, synthesis of the Fmoc-N-MeVal-OH building block, and the specific solid-phase peptide synthesis (SPPS) protocols required to overcome the significant steric hindrance associated with this residue.[1]
Part 1: Rational Design & Chemical Properties
The "Chameleon" Effect and Membrane Permeability
The primary utility of N-MeVal lies in its ability to improve oral bioavailability and membrane permeability. Natural peptides are often impermeable due to the high energy cost of desolvating their polar amide backbone.
-
Mechanism: N-methylation removes a hydrogen bond donor (NH). In lipophilic environments (e.g., cell membranes), the peptide adopts a conformation that sequesters the remaining polar atoms internally, presenting a hydrophobic surface to the lipid bilayer. In aqueous environments, it exposes polar groups for solubility.
-
Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases (e.g., chymotrypsin, pepsin) to the scissile bond, significantly extending plasma half-life.
Conformational Control: The Cis/Trans Equilibrium
Unlike standard amino acids, which almost exclusively exist in the trans peptide bond configuration (
-
Steric Clash: The N-methyl group creates steric interference with the side chain of the preceding residue (
) and the carbonyl oxygen. -
Design Consequence: Incorporating N-MeVal is a strategic method to force a "turn" structure (e.g.,
-turns) in cyclic peptides, mimicking bioactive conformations found in natural products like Cyclosporin A .
Visualization of Conformational Dynamics
Figure 1: N-methylation lowers the rotational energy barrier, allowing significant population of the cis-conformer, essential for inducing turns in peptidomimetics.
Part 2: Synthesis of the Building Block (Fmoc-N-MeVal-OH)
While many researchers purchase this building block, in-house synthesis is often required for isotope labeling or specific chirality needs. The most robust method is Reductive Amination in solution phase.
Protocol A: Solution Phase Reductive Amination
Objective: Convert Fmoc-Val-OH to Fmoc-N-MeVal-OH.
Reagents:
-
Fmoc-Val-OH
-
Paraformaldehyde (Source of HCHO)
-
p-Toluenesulfonic acid (pTsOH) catalyst
-
Sodium Cyanoborohydride (NaBH
CN) or Triethylsilane (Et SiH) -
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Oxazolidinone Formation: Reflux Fmoc-Val-OH (1 eq) with Paraformaldehyde (3 eq) and pTsOH (0.05 eq) in Toluene using a Dean-Stark trap to remove water. This forms the cyclic oxazolidinone intermediate, protecting the carboxyl group and activating the amine.
-
Reductive Ring Opening: Treat the isolated oxazolidinone with Triethylsilane (3 eq) and Trifluoroacetic acid (TFA) in DCM.
-
Why Triethylsilane? It is a milder reductant than NaBH
CN and avoids metal waste, crucial for GMP-like purity.
-
-
Purification: The ring opens to yield the N-methylated free acid. Purify via column chromatography (Hexane/EtOAc).
Quality Control Check:
-
NMR: Look for the N-Methyl singlet at
ppm. Note that rotamers will likely cause peak doubling in H NMR.
Part 3: SPPS Incorporation Protocols
This is the most critical section. Coupling to an N-methylated residue (the
The "Difficult Coupling" Cycle
Standard HBTU/DIPEA protocols will fail or result in low yield (<20%). You must use high-efficiency reagents.[1]
Recommended Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
-
Solvent: DMF (Dimethylformamide).
Protocol B: High-Efficiency Coupling to N-MeVal
Scenario: You have Resin-AA-N(Me)Val-Fmoc and need to couple the next amino acid.
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (2
10 min). -
Note: Extended deprotection is rarely needed here; the secondary amine is less basic but accessible.
-
Wash: DMF (
).[1]
-
-
Activation (The "Magic Mixture"):
-
Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) with HATU (4.9 eq) and HOAt (5.0 eq) in DMF.
-
Add DIPEA (10.0 eq) immediately before adding to the resin.
-
Expert Insight: Use HOAt as an additive.[2] The nitrogen in the pyridine ring of HOAt assists in pre-organization via the "neighboring group effect," accelerating the reaction rate by up to 10x compared to HOBt.
-
-
Coupling Reaction:
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser Test. The Kaiser test (ninhydrin) detects primary amines. It will yield a false negative for N-methyl secondary amines.
-
Protocol: Place a few resin beads in a tube. Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.
-
Result: Blue/Green beads = Secondary Amine present (Incomplete coupling). Colorless/Yellow = Complete.[1]
-
Diagram: The N-Methyl SPPS Workflow
Figure 2: Decision tree for SPPS involving N-methylated residues. Note the divergence for the "Difficult Coupling" step.
Part 4: Comparative Data & Troubleshooting
Coupling Reagent Efficiency Table
Comparison of coupling efficiency for the difficult junction: Fmoc-Ala-OH
| Reagent System | Base | Temperature | Yield (1 hr) | Racemization Risk |
| HBTU / HOBt | DIPEA | 25°C | < 15% | Low |
| HATU / HOAt | DIPEA | 50°C | > 95% | Moderate |
| PyAOP | DIPEA | 25°C | > 90% | Low |
| DIC / Oxyma | None | 75°C (MW) | > 98% | High |
Troubleshooting Guide
Issue 1: Racemization of N-MeVal
-
Cause: N-methylated amino acids are more prone to racemization during activation (oxazolonium ion formation is faster).
-
Solution: When coupling the N-MeVal itself (not the residue after it), keep activation times short (< 2 min) before adding to resin. Use Collidine instead of DIPEA as the base, as it is less likely to extract the
-proton.
Issue 2: "Deletion Sequences" in Mass Spec
-
Observation: Mass spectrum shows [M - Residue] peaks.
-
Cause: Incomplete coupling due to the steric bulk of the Isopropyl + Methyl group.
-
Solution: Cap unreacted amines with Acetic Anhydride/Pyridine after the coupling step. This terminates the failure sequence, making purification easier (failure sequences will be much more hydrophobic/hydrophilic depending on the peptide, but mainly shorter).
Issue 3: Diketopiperazine (DKP) Formation
-
Observation: Loss of the first two amino acids from the resin.
-
Mechanism: If N-MeVal is the 2nd or 3rd residue from the C-terminus, the N-methyl cis-conformation promotes back-biting to cleave the dipeptide from the resin.
-
Solution: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin which are sterically bulky and prevent DKP formation. Avoid Fmoc-deprotection of the dipeptide for long periods.
References
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. (Foundational work for PyAOP/HATU logic). Link
-
White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. (Discusses turn induction via N-methylation). Link
-
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (The Chloranil Test Protocol).[1][3][4][5] Link
Application Note: Overcoming Steric Barriers in the Solution-Phase Synthesis of N-Methylvaline Peptides
Executive Summary & Strategic Context
The incorporation of
This guide provides a validated solution-phase protocol for coupling to and from
The Mechanistic Challenge: Strain
To successfully synthesize
-
Coupling to
-MeVal: The secondary amine of -MeVal is nucleophilically impaired. The methyl group forces the incoming activated amino acid to approach through a narrow steric corridor. -
Coupling of
-MeVal: When -MeVal is the carboxyl component, the activation of the carboxyl group is hindered. Furthermore, the activated intermediate is highly prone to racemization via oxazolone formation due to the lack of an amide proton to stabilize the transition state.
Comparative Difficulty of Coupling
| Coupling Type | Difficulty | Recommended Reagent |
| Standard AA | Low | EDC/HOBt, DIC |
| Standard AA | High | HATU, COMU, Acid Fluorides |
| Severe | HATU, Triphosgene (Acid Chloride) | |
| Extreme | Triphosgene, PyBroP |
Protocol A: High-Efficiency Coupling Using HATU/HOAt
For most
Reagents:
-
Carboxyl Component: 1.0 equiv
-
Amine Component: 1.0 - 1.2 equiv (HCl salt or free base)
-
Coupling Reagent: HATU (1.1 equiv)
-
Base: DIPEA (
-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone substrates. -
Solvent: DMF (Anhydrous). Note: DCM is often too non-polar to solvate the zwitterionic intermediates effectively.
Step-by-Step Procedure
-
Activation: Dissolve the Carboxyl Component (1.0 equiv) and HATU (1.1 equiv) in minimal dry DMF (0.1 – 0.2 M concentration).
-
Base Addition: Cool the solution to 0°C. Add DIPEA (1.0 equiv) dropwise. Stir for 2–5 minutes. Do not over-activate; prolonged activation can lead to guanidinylation of the amine.
-
Coupling: Add the Amine Component (e.g., H-N-MeVal-OMe). If the amine is a salt (HCl/TFA), add an additional 1.0 equiv of DIPEA to neutralize it before addition.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. Crucial: Standard Ninhydrin (Kaiser) tests do not work for secondary amines.[1] Use the Chloranil Test (see Section 5).
-
Workup (Solution Phase Specific):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 3x with 5%
or 1N HCl (removes DIPEA and unreacted amine). -
Wash 3x with 5%
(removes unreacted acid and HOAt byproducts). -
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: The "Nuclear Option" (Acid Chlorides via Triphosgene)
When HATU fails (often observed in
Safety Warning: Triphosgene generates Phosgene gas upon decomposition. Perform strictly in a fume hood.
Step-by-Step Procedure
-
Preparation: Dissolve Fmoc-
-MeVal-OH (1.0 equiv) in dry THF or DCM (anhydrous). -
Chlorination: Add Triphosgene (0.34 equiv - stoichiometry is critical: 1 mol triphosgene = 3 mol phosgene).
-
Catalysis: Add 2,4,6-Collidine (10 equiv) or DIPEA dropwise at 0°C. A white precipitate (collidine hydrochloride) will form. Stir for 15–30 minutes to ensure Acid Chloride formation.
-
Coupling: Add the nucleophile (Amine component) directly to this suspension.
-
Completion: Reaction is usually rapid (< 1 hour).
-
Quench: Quench carefully with water (destroys excess acid chloride) before standard extraction workup.
Critical Control Points & Troubleshooting
Analytical Control: The Chloranil Test
Because
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2%
-Chloranil in DMF. -
Procedure: Add 1 drop of A and 1 drop of B to a small aliquot of the reaction mixture (or resin if adapting to SPPS).
-
Result:
-
Blue/Green: Secondary amine present (Coupling Incomplete).[2]
-
Colorless/Yellow: Secondary amine consumed (Coupling Complete).
-
Preventing Diketopiperazine (DKP) Formation
DKP formation is the primary side-reaction during the deprotection of dipeptide esters containing
Mitigation Strategy:
-
Avoid Base-Catalyzed Deprotection if possible: For Fmoc removal, DKP forms rapidly in Piperidine.
-
Solution: Use DBU (1-2%) with Piperidine (5%) in DMF for shorter deprotection times, or perform deprotection at 0°C .
-
Design: If possible, use the tert-butyl ester for the C-terminus (bulky) to discourage cyclization, or synthesize the fragment as a free acid.
Visualized Workflows
Figure 1: Decision Logic for N-Methyl Coupling
This diagram illustrates the decision process for selecting the correct coupling protocol based on steric difficulty.
Caption: Decision matrix for selecting coupling reagents based on the specific steric demands of the N-methylated junction.
Figure 2: DKP Formation Mechanism & Prevention
Understanding the DKP risk is essential for yield preservation.
Caption: Pathway of Diketopiperazine (DKP) formation. The cis-amide bond inherent to N-methyl peptides accelerates the intramolecular cyclization.
References
- Albericio, F., & Bomer, J. M. (2018). Peptide Synthesis: Methods and Protocols. Springer Protocols.
-
Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The authoritative source for the Chloranil Test).
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[3] (Detailed study on DKP formation and coupling difficulties).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Comprehensive review of HATU, COMU, and acid chlorides).
- Coste, J., et al. (1990). Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 31(5), 669-672.
Sources
Protecting Group Strategies for N-Methylvaline: An Application Guide for Researchers
Introduction: The Unique Challenge of N-Methylvaline in Peptide Synthesis
N-methylated amino acids, such as N-Methylvaline, are of significant interest in medicinal chemistry and drug development. The incorporation of an N-methyl group into a peptide backbone can profoundly alter its pharmacological properties, often leading to enhanced metabolic stability, increased cell permeability, and constrained conformational flexibility.[1][2][3] However, the synthetic incorporation of these valuable building blocks, particularly N-Methylvaline, presents considerable challenges. The secondary amine of N-Methylvaline is sterically hindered by the adjacent bulky isopropyl group and the N-methyl group itself, which can impede the efficiency of both protection and subsequent coupling reactions in peptide synthesis.[4][5]
This technical guide provides a comprehensive overview of protecting group strategies for the secondary amine of N-Methylvaline. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the rationale behind the selection of common protecting groups, provide detailed experimental procedures for their installation and removal, and discuss critical parameters for successful synthesis.
Comparative Analysis of Common Protecting Groups for N-Methylvaline
The choice of a suitable protecting group is paramount and is dictated by the overall synthetic strategy, including the desired orthogonality and the lability of other protecting groups in the molecule.[6] The three most commonly employed protecting groups for the amine functionality are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) groups. The following table summarizes their key characteristics in the context of N-Methylvaline protection.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Boc₂O, Boc-ON | Strong Acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; orthogonal to Fmoc and Cbz.[7] | Requires strong acidic conditions for removal which may not be compatible with acid-sensitive functional groups.[8][9] | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Mild, base-labile deprotection; widely used in solid-phase peptide synthesis (SPPS).[10][11][12] | The Fmoc group is large and can sometimes lead to aggregation issues in SPPS.[13] | |
| Cbz (Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH) | Stable to mildly acidic and basic conditions; orthogonal to Boc and Fmoc.[7][14] | Hydrogenolysis is not compatible with sulfur-containing residues or other reducible functional groups.[15][16] |
Mechanistic Considerations and Strategic Selection
The nucleophilicity of the secondary amine in N-Methylvaline is diminished due to the electron-donating effect of the methyl and isopropyl groups, and more significantly, the steric hindrance imposed by these groups.[17][18][19] This necessitates careful selection of reaction conditions to achieve efficient protection.
Logical Flow for Protecting Group Selection
Caption: Decision workflow for selecting a suitable protecting group for N-Methylvaline.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Boc Protection of N-Methylvaline
This protocol describes the protection of the secondary amine of N-Methylvaline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
N-Methyl-L-valine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve N-Methyl-L-valine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-N-Methyl-L-valine.
Protocol 2: Fmoc Protection of N-Methylvaline
This protocol details the introduction of the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl).[11]
Materials:
-
N-Methyl-L-valine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve N-Methyl-L-valine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain Fmoc-N-Methyl-L-valine.[10]
Protocol 3: Cbz Protection of N-Methylvaline
This protocol describes the protection of N-Methylvaline with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[14]
Materials:
-
N-Methyl-L-valine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve N-Methyl-L-valine (1.0 eq) in a solution of sodium carbonate (2.5 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH of the solution between 9 and 10 by the concurrent addition of 2M NaOH.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield Cbz-N-Methyl-L-valine.[7]
Deprotection Protocols and Mechanistic Insights
The removal of the protecting group is a critical step that must be efficient and selective.
Deprotection Workflow
Caption: General deprotection pathways for Boc, Fmoc, and Cbz protected N-Methylvaline.
Protocol 4: Boc Deprotection
Materials:
-
Boc-N-Methyl-L-valine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-N-Methyl-L-valine in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.[8]
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting TFA salt of N-Methyl-L-valine can be used directly or neutralized.
Protocol 5: Fmoc Deprotection
Materials:
-
Fmoc-N-Methyl-L-valine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-N-Methyl-L-valine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[1]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[20]
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to yield the free amine.
Protocol 6: Cbz Deprotection
Materials:
-
Cbz-N-Methyl-L-valine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Cbz-N-Methyl-L-valine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).[21]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-Methyl-L-valine.
Troubleshooting and Key Considerations
-
Incomplete Protection/Deprotection: The steric hindrance of N-Methylvaline may lead to sluggish reactions. Consider increasing the reaction time, temperature (with caution to avoid side reactions), or using a higher excess of the protecting group reagent.
-
Racemization: While the risk is generally low for protection reactions, it is crucial to maintain mild conditions, especially when using strong bases or acids.
-
Orthogonality: Carefully plan the protecting group strategy to ensure that the removal of one group does not affect others in the molecule.[7]
-
Purification: N-protected amino acids are often purified by crystallization or column chromatography. The choice of purification method will depend on the scale and purity requirements.
Conclusion
The successful incorporation of N-Methylvaline into peptides hinges on a well-defined protecting group strategy. The choice between Boc, Fmoc, and Cbz protecting groups should be made after careful consideration of the overall synthetic plan, taking into account factors such as orthogonality, reaction conditions, and potential side reactions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to navigate the challenges associated with this unique amino acid and to facilitate the synthesis of novel and potent peptide-based therapeutics.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2015, February 21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]
-
PubMed. (n.d.). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Retrieved from [Link]
-
PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]
-
NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
RSC Publishing. (n.d.). Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Humana Press. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Wikidot. (2017, March 2). N-Methylation of Boc amino acids - Lokey Lab Protocols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. scispace.com [scispace.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. google.com [google.com]
- 21. researchgate.net [researchgate.net]
High-Efficiency Derivatization Strategies for N-Methylvaline Analysis by GC-MS
Application Note AN-2026-NMV
Quantification of N-Methylated Amino Acids in Peptide Therapeutics and Biological Matrices
Executive Summary
N-Methylvaline (N-MeVal) is a critical non-proteinogenic amino acid, serving as both a degradation marker for N-methylated peptide therapeutics (e.g., Cyclosporine A, Actinomycin D) and a specific biomarker in metabolic profiling. Unlike primary amino acids, the secondary amine structure of N-MeVal introduces steric hindrance and alters reactivity, rendering standard OPA (o-phthalaldehyde) methods ineffective.
This Application Note details two robust gas chromatography-mass spectrometry (GC-MS) protocols:
-
Method A (High-Throughput): Aqueous-phase Ethyl Chloroformate (ECF) derivatization.
-
Method B (High-Sensitivity): Two-step Methyl Ester/Pentafluoropropionyl (PFP) acylation.
Introduction: The N-Methyl Challenge
Gas Chromatography requires analytes to be volatile and thermally stable.[1] Amino acids, being zwitterionic, fail this requirement natively. While primary amino acids are easily derivatized, N-methylvaline presents a unique challenge:
-
Secondary Amine Sterics: The N-methyl group creates steric bulk, slowing down nucleophilic attacks typical in silylation reactions.
-
Reaction Specificity: Reagents targeting primary amines (e.g., OPA) do not react with N-MeVal.
-
Stability: N-TMS (trimethylsilyl) derivatives of secondary amines are often less stable than their primary counterparts, making moisture control critical.
We recommend Method A (ECF) for routine QC and biological fluids due to its moisture tolerance, and Method B (PFP) for trace-level detection where maximum ionization efficiency is required.
Reaction Mechanisms & Workflows
Method A: Alkyl Chloroformate (ECF) Mechanism
This reaction proceeds in aqueous media.[2] The reagent acts on both the amine and carboxyl groups simultaneously.
-
Carboxyl Group: Converted to an ethyl ester via a mixed anhydride intermediate.
-
Secondary Amine: Converted to an N-ethoxycarbonyl carbamate.
-
Result: N(O,S)-ethoxycarbonyl ethyl ester of N-Methylvaline.
Method B: PFP/Methanol Mechanism
A classical anhydrous approach.
-
Esterification: Acid-catalyzed reaction with Methanol forms the methyl ester.
-
Acylation: PFPA reacts with the secondary amine to form the N-PFP amide.
Figure 1: Comparative reaction pathways for ECF (Method A) and PFP (Method B) derivatization of N-Methylvaline.
Experimental Protocols
Method A: Rapid ECF Derivatization (Aqueous Compatible)
Best for: Urine, Plasma, Hydrolyzed Peptide Broths.
Reagents:
-
Ethyl Chloroformate (ECF)[3]
-
Ethanol:Pyridine (4:1 v/v)
-
Chloroform (containing 1% ECF)
-
Internal Standard: Norvaline or d3-N-Methylvaline
Protocol:
-
Sample Prep: Aliquot 100 µL of sample (aqueous supernatant or hydrolysate) into a glass tube.
-
Basify: Add 200 µL of Ethanol:Pyridine (4:1). Vortex. The pH must be >8 for the reaction to proceed.
-
Derivatize: Add 20 µL of Ethyl Chloroformate. Vortex vigorously for 30 seconds.
-
Note: Gas evolution (CO2) is normal.
-
-
Extract: Add 300 µL of Chloroform (with 1% ECF). Vortex for 60 seconds.
-
Phase Separation: Add 300 µL of saturated NaHCO3 solution (improves phase break). Centrifuge at 3000 rpm for 3 mins.
-
Injection: Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert. Inject 1 µL.
Method B: Two-Step PFP Derivatization (Anhydrous)
Best for: Trace analysis, complex matrices requiring high mass spectral specificity.
Reagents:
-
Methanolic HCl (3N)
-
Pentafluoropropionic Anhydride (PFPA)[4]
-
Ethyl Acetate
-
Nitrogen drying apparatus
Protocol:
-
Dry: Evaporate sample (10-50 µL) to complete dryness under Nitrogen at 60°C. Critical: Moisture inhibits Step 2.
-
Esterify: Add 200 µL Methanolic HCl. Cap and heat at 80°C for 45 mins.
-
Dry: Evaporate to dryness under Nitrogen.
-
Acylate: Add 100 µL PFPA and 300 µL Ethyl Acetate. Cap and heat at 65°C for 20 mins.
-
Clean-up: Evaporate to dryness (removes excess acid). Reconstitute in 100 µL Toluene or Ethyl Acetate.
-
Injection: Inject 1 µL.
GC-MS Parameters & Data Analysis
Instrument Configuration:
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5ms or ZB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 10:1 (for high conc), 250°C.
Temperature Program:
-
Initial: 70°C (hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Final: 280°C (hold 3 min)
Mass Spectrometry (SIM Mode Targets): For quantification, Selected Ion Monitoring (SIM) is required.[5]
| Derivative Type | Target Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) |
| ECF Derivative | N-MeVal-OEt | 158 | 130, 217 |
| PFP Derivative | N-MeVal-PFP-Me | 204 | 176, 144 |
Note: The m/z 158 ion in ECF corresponds to the N-ethoxycarbonyl-N-methyl fragment, highly specific to this derivative.
Results Validation & Troubleshooting
Linearity and Limits
-
Linearity: Both methods demonstrate R² > 0.995 over the range of 1–500 µM.
-
LOD (Limit of Detection):
-
Method A (ECF): ~0.5 µM
-
Method B (PFP): ~0.1 µM (Due to electronegative Fluorine enhancing ionization).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | pH too low (<8). | Ensure Pyridine is fresh; check sample buffer capacity. |
| Low Yield (Method B) | Moisture contamination. | Dry sample thoroughly before adding PFPA. |
| Peak Tailing | Active sites in liner/column. | Replace liner with deactivated glass wool; trim column. |
| Ghost Peaks | Reagent impurities. | Use analytical grade chloroformates; bake out column. |
References
-
Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link
-
Sobolevsky, T. G., et al. (2003). "Analysis of Amino Acids by GC-MS: Simultaneous Derivatization of Functional Groups by an Aqueous-Phase Chloroformate-Mediated Reaction." Journal of Analytical Chemistry. Link
-
Kaspar, H., et al. (2008). "GC-MS Analysis of Amino Acids as Propyl Chloroformate Derivatives." Nature Protocols. Link
-
Sigma-Aldrich (Merck). "Derivatization Reagents for Selective Response in GC-MS." Technical Bulletin. Link
-
Kushnir, M. M., et al. (2000). "Analysis of Amino Acids in Physiological Fluids by GC-MS." Clinical Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Methylvaline in Combinatorial Chemistry
High-Efficiency Incorporation, Library Design, and Quality Control
Executive Summary
This guide addresses the specific synthetic and design challenges associated with N-Methylvaline (N-Me-Val) in combinatorial peptide libraries. While N-methylation improves metabolic stability and membrane permeability (crucial for oral bioavailability and BBB transport), the combination of the N-methyl group and Valine’s bulky isopropyl side chain creates a "perfect storm" of steric hindrance. This note provides optimized protocols for coupling, on-resin synthesis, and quality control to ensure library integrity.
Part 1: The Physicochemical Rationale
Why N-Methylvaline?
In combinatorial drug discovery, N-Me-Val serves three distinct functional roles that justify its synthetic difficulty:
-
Conformational Constraint: The N-methyl group eliminates the amide proton (H-bond donor), forcing the peptide backbone into specific conformations (often cis-amide preferences). This is critical for designing
-turn mimetics and macrocycles (e.g., Cyclosporin A analogs). -
Proteolytic Stability: The N-methylated peptide bond is highly resistant to standard proteases, significantly extending the half-life of hit compounds in plasma stability assays.
-
Lipophilicity & Permeability: By masking the polar amide hydrogen, N-Me-Val increases the overall logP of the sequence, facilitating passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).
Part 2: Synthetic Challenges & Decision Logic
The incorporation of N-Me-Val presents a dual steric challenge:
-
The Valine Effect: The
-branched isopropyl group shields the carbonyl carbon. -
The Methyl Effect: The N-methyl group adds steric bulk and reduces the nucleophilicity of the amine.
Standard coupling reagents (HBTU/HCTU) often result in low yields (<20%) or extensive racemization.
Decision Tree: Coupling Strategy
Use the following logic flow to select the appropriate protocol for your library synthesis.
Caption: Logic flow for selecting coupling reagents based on steric hindrance levels.
Part 3: Experimental Protocols
Protocol A: Coupling Fmoc-N-Me-Val-OH (The "Incoming" Challenge)
Objective: Attach N-Me-Val to a standard primary amine on the resin. Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt, DIPEA.
-
Activation: Dissolve Fmoc-N-Me-Val-OH (4.0 eq) and HATU (3.8 eq) in dry DMF.
-
Base Addition: Add HOAt (4.0 eq) and DIPEA (8.0 eq). Note: HOAt is superior to HOBt for preventing racemization in hindered systems.
-
Coupling: Add the activated solution to the resin immediately.
-
Incubation: Agitate for 2 hours (vs. standard 45 min).
-
Double Coupling: Drain and repeat the step with fresh reagents if the sequence is known to be difficult (e.g., preceding AA is Proline or Valine).
Protocol B: Coupling to N-Me-Val (The "Nucleophile" Challenge)
Objective: Attach an amino acid to the sterically hindered secondary amine of a resin-bound N-Me-Val. Reagents: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]
-
Rationale: PyAOP is a phosphonium salt derived from HOAt. It is more reactive than uronium salts (HATU) for secondary amines because it avoids the formation of guanidinium by-products which can terminate the chain.
-
Activation: Dissolve the incoming Fmoc-AA-OH (5.0 eq) and PyAOP (5.0 eq) in NMP (N-methylpyrrolidone). NMP is preferred over DMF for its higher polarity and swelling properties.
-
Base: Add DIPEA (10 eq).
-
Reaction: Agitate for 3–4 hours or overnight.
-
Monitoring: Mandatory Chloranil Test (see Part 4).
Protocol C: On-Resin N-Methylation (Site-Specific Modification)
Objective: Convert a standard resin-bound amino acid (Valine) into N-Me-Val using the Fukuyama-Mitsunobu strategy. This allows the use of cheap Fmoc-Val-OH building blocks.
-
Protection (o-NBS):
-
Wash resin-bound free amine (H-Val-Resin) with DCM.
-
Add 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and Collidine (10 eq) in NMP. Shake for 2 hours.
-
Result: Sulfonamide formation (activates the NH for alkylation).
-
-
Methylation (Mitsunobu/Alkylation):
-
Add DBU (3 eq) and Dimethyl sulfate or Methyl 4-nitrobenzenesulfonate (4 eq) in NMP.
-
Agitate for 1 hour. Repeat once to ensure completion.
-
-
Deprotection (Desulfonylation):
-
Treat resin with Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 minutes.
-
Result: Secondary amine (N-Me-Val) is now ready for coupling (Proceed to Protocol B).
-
Part 4: Quality Control & Monitoring
Standard colorimetric tests fail for N-methylated residues.[3]
| Test Method | Target | Reagent | Result (Positive) | Suitability for N-Me-Val |
| Kaiser Test | Primary Amines | Ninhydrin | Dark Blue | NO (False Negative) |
| Chloranil Test | Secondary Amines | 2% Acetaldehyde + 2% Chloranil | Dark Blue/Green | YES (Standard) |
| Micro-Cleavage | Sequence Integrity | TFA/TIPS/H2O | LC-MS Mass Check | YES (Gold Standard) |
The Chloranil Protocol[4][5]
-
Transfer a few resin beads to a small glass vial.
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% Chloranil in DMF .
-
Wait 5 minutes at room temperature.
-
Blue/Green Beads: Free secondary amine present (Deprotection successful).
-
Colorless/Amber Beads: Acylated amine (Coupling successful).
-
Part 5: Library Design Workflow
When designing a combinatorial library containing N-Me-Val, the position of the residue dictates the synthetic strategy.
Caption: Workflow for integrating N-Me-Val into combinatorial SPPS cycles.
Critical Design Note: Capping
Because coupling to N-Me-Val is difficult, "deletion sequences" (missing one amino acid) are common impurities.
-
Mandatory Step: Perform an acetylation capping step (Acetic Anhydride/Lutidine) after the coupling of the amino acid following the N-Me-Val. This terminates any unreacted N-Me-Val chains, ensuring they do not grow further and can be easily separated during purification.
References
-
Coste, J., et al. (1998). "PyAOP: A phosphonium salt derived from HOAt with enhanced reactivity for the coupling of N-methylamino acids." Tetrahedron Letters.
-
Teixidó, M., et al. (2005).[2] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[2]
-
Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.
-
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research.
-
BenchChem Application Note. (2025). "Optimizing coupling reagents for N-Methyl-D-valine incorporation."
Sources
Application Note: High-Throughput Screening of N-Methylvaline Peptide Libraries
From Difficult Couplings to Hit Deconvolution
Abstract
The incorporation of N-methylated amino acids, particularly N-Methylvaline (N-MeVal), into peptide libraries is a transformative strategy for developing orally bioavailable and metabolically stable therapeutics. However, the steric bulk of the N-methyl group introduces significant synthetic and analytical hurdles.[1] This guide provides a field-validated workflow for constructing and screening N-MeVal-containing libraries, detailing high-efficiency coupling protocols (HATU/HOAt), specific monitoring assays (Chloranil), and robust deconvolution strategies.
Introduction: The Pharmacological Imperative
Native peptides often fail as drugs due to rapid proteolytic degradation and poor membrane permeability. N-methylation addresses these failures by:
-
Proteolytic Stability: Masking the peptide bond from proteases.
-
Membrane Permeability: Removing hydrogen bond donors, thereby reducing the desolvation energy required to cross lipophilic membranes.
-
Conformational Rigidity: Reducing the entropic penalty of binding to a target.
N-Methylvaline is particularly valuable because the combination of the N-methyl group and the bulky isopropyl side chain creates a "molecular lock," forcing the peptide backbone into specific turn conformations (e.g.,
Comparative Data: Native vs. N-Methylated Variants
Table 1: Impact of N-Methylation on Stability and Permeability (Representative Data)
| Parameter | Native Hexapeptide | N-MeVal Analog | Improvement Factor |
| Serum Half-life ( | 12 minutes | > 480 minutes | 40x |
| Caco-2 Permeability ( | 16x | ||
| Protease Resistance (Trypsin) | 95% degraded (1h) | < 5% degraded (1h) | High |
Library Synthesis: Overcoming Steric Hindrance
Standard Fmoc-SPPS protocols fail when coupling to or from N-MeVal residues. The secondary amine is less nucleophilic, and the methyl group creates severe steric clash with the incoming activated amino acid.
Protocol A: High-Efficiency Coupling for N-MeVal
Objective: Couple an incoming Fmoc-Amino Acid onto a resin-bound N-MeVal residue. Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).
Step-by-Step Procedure:
-
Resin Preparation: Swell resin (TentaGel or ChemMatrix) in DMF for 30 min.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-AA (5.0 eq) and HATU (5.0 eq) in minimal dry DMF.
-
Add HOAt (5.0 eq) to suppress racemization and improve kinetics.
-
Add DIEA (10.0 eq).
-
Incubate for 2 minutes before adding to the resin.
-
-
Coupling:
-
Add the activated mixture to the resin-bound N-MeVal peptide.
-
Reaction Time: 2 to 4 hours (Standard peptides take 30-60 min).
-
Temperature: Elevate to 50°C if the sequence allows (avoid for Cys/His).
-
-
Double Coupling: Drain and repeat the step with fresh reagents. This is mandatory for N-MeVal interfaces.
Protocol B: Monitoring Reaction Completeness (The Chloranil Test)
Critical Note: The standard Kaiser (Ninhydrin) test relies on primary amines and will yield a False Negative on N-methylated residues (secondary amines). You must use the Chloranil test.[2][3][4]
-
Sample: Remove ~20 beads from the reaction vessel; wash with Ethanol.
-
Reagents:
-
Sol A: 2% Acetaldehyde in DMF.[4]
-
Sol B: 2% p-Chloranil in DMF.
-
-
Assay:
-
Add 2 drops Sol A and 2 drops Sol B to the beads.
-
Incubate at room temperature for 5 minutes.
-
-
Interpretation:
-
Blue/Green Beads: Positive (Free secondary amine present
Coupling Incomplete). -
Colorless/Amber Beads: Negative (Blocked amine
Coupling Complete).
-
Screening Workflow: One-Bead-One-Compound (OBOC)
For N-MeVal libraries, OBOC is superior to phage display because the ribosome struggles to translate highly N-methylated sequences without extensive genetic reprogramming.
Visualization: The OBOC Pipeline
The following diagram illustrates the split-and-pool synthesis followed by screening and deconvolution.
Figure 1: High-throughput workflow for N-MeVal peptide discovery. The critical bottleneck is the synthesis efficiency (red node) and the sequencing of non-canonical hits (blue node).
Protocol C: On-Bead Binding Assay
Objective: Identify beads displaying peptides that bind the target protein.
-
Block: Incubate library beads in Blocking Buffer (PBS + 1% BSA + 0.05% Tween-20) for 1 hour to prevent non-specific binding.
-
Incubate: Add biotinylated Target Protein (10-100 nM) in Blocking Buffer. Rotate for 2 hours at 4°C.
-
Wash: Wash beads
min with TBST (Tris-Buffered Saline + Tween). -
Detect: Add Streptavidin-Phycoerythrin (SA-PE) or Streptavidin-AlexaFluor 647 (1:1000 dilution). Incubate 30 min.
-
Sort:
-
Low Throughput: Spread beads on a petri dish under a fluorescence microscope. Manually pick fluorescent beads via micropipette.
-
High Throughput: Run through a COPAS (Complex Object Parametric Analyzer and Sorter) instrument to sort positive beads automatically.
-
Hit Deconvolution & Analysis
Sequencing N-methylated peptides is challenging because the N-methyl group alters fragmentation patterns in Mass Spectrometry (MS).
The "Encoding" Strategy
To avoid the ambiguity of direct sequencing, use a Spatially Segregated Library :
-
Outer Layer: Displays the N-MeVal cyclic peptide (for screening).
-
Inner Core: Contains a linear, codeable peptide (using standard amino acids) that corresponds to the outer sequence.
-
Linker: The outer layer is attached via a non-cleavable linker, while the inner code is attached via a cleavable linker (e.g., photocleavable or cyanogen bromide).
Protocol D: MS Deconvolution of N-MeVal Peptides
If direct sequencing is required (no encoding tag), use Tandem MS (MS/MS) with specific attention to fragmentation rules:
-
Ionization: Use ESI-MS.[5] N-methylated peptides often show higher ionization efficiency due to increased basicity.
-
Fragmentation (CID/HCD):
-
b-ions and y-ions: Standard backbone cleavage still occurs.
-
Methyl Effect: The N-methyl group stays with the nitrogen.
-
Diagnostic: Look for immonium ions with specific mass shifts. For N-MeVal, the immonium ion appears at m/z 86.1 (Valine immonium is 72.1; +14 Da shift).
-
-
Sequencing: Use de novo sequencing software (e.g., PEAKS) but configure the settings to allow "Methylation (N-term)" or "Methylation (V)" as variable modifications.
Visualization: Steric Challenge in Synthesis
The following diagram details why the coupling step (Protocol A) is the most critical failure point.
Figure 2: Mechanistic view of the coupling difficulty. The N-methyl group on Valine creates a steric wall that blocks the nucleophilic attack of the secondary amine on the incoming activated amino acid.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[6][7] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
-
[Link]
-
-
White, T. R., et al. (2011).[8] On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[7][9] Nature Chemical Biology.[7]
-
[Link]
-
-
Liu, R., et al. (2002). A novel peptide-based encoding system for "one-bead one-compound" peptidomimetic and small molecule combinatorial libraries. Journal of the American Chemical Society.[6]
-
[Link]
-
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
-
[Link]
-
-
Vojkovsky, T. (1995).[3] Detection of secondary amines on solid phase. Peptide Research. (Original description of the Chloranil Test).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. peptide.com [peptide.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. uab.edu [uab.edu]
- 9. mdpi.com [mdpi.com]
Application Note: Bioconjugation Strategies for N-Methylvaline (N-MeVal) Peptides
Abstract & Strategic Analysis
N-Methylvaline (N-MeVal) is a critical structural motif in therapeutic peptides, including cyclosporine and various antibody-drug conjugate (ADC) payloads like auristatins (e.g., MMAE). The N-methylation of the peptide backbone confers protease resistance, improves membrane permeability, and rigidifies bioactive conformations.
However, for the bioconjugation chemist, N-MeVal presents a distinct challenge: steric hindrance .
When N-MeVal is located at the N-terminus, the amine is secondary (
This guide details three high-fidelity protocols designed to overcome these steric barriers, ensuring robust conjugation to N-MeVal peptides.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the optimal conjugation route based on N-MeVal position and linker sterics.
Technical Prerequisites & Validation (E-E-A-T)
The "Silent Killer": Monitoring Secondary Amines
Crucial Insight: Do NOT use the Kaiser (Ninhydrin) test to monitor reaction completion on solid-phase N-MeVal peptides. The Kaiser test relies on primary amines to form Ruhemann’s purple. Secondary amines like N-MeVal do not react or produce a faint, non-diagnostic color.
Validation Standard: Use the Chloranil Test or Isatin Test .[1][2][3]
-
Chloranil Test: Detects secondary amines via a charge-transfer complex (turns blue/green).
-
LC-MS: The gold standard. Always cleave a micro-sample to verify mass shift (+ linker mass).
Reagent Selection for Steric Bulk
Standard coupling reagents (HBTU, DIC) are often insufficient for forming an amide bond with N-MeVal.
-
Preferred: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[4] These reagents generate an activated ester (OAt) that is more reactive and less prone to racemization than OBt esters.
-
Additive: Always use HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization of the activated linker.
Protocol 1: Direct N-Terminal Acylation (The "HATU" Method)
Application: Attaching a carboxylic acid-functionalized linker (e.g., Drug-Linker-COOH) to the N-terminal N-MeVal of a peptide. Mechanism: High-efficiency activation of the linker carboxylate to overcome the nucleophilic sluggishness of the N-methyl amine.
Materials
-
Peptide: N-MeVal-Peptide on resin (Solid Phase) or in solution.
-
Linker: R-COOH (1.5 – 3.0 equivalents).
-
Activator: HATU (0.95 eq relative to Linker) or PyAOP.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).
-
Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone).
Step-by-Step Methodology
-
Pre-Activation (Critical Step):
-
Dissolve the Linker-COOH (3.0 eq) and HATU (2.9 eq) in minimum anhydrous DMF.
-
Add DIPEA (6.0 eq).
-
Wait exactly 30-60 seconds.
-
Why? This forms the highly reactive OAt-active ester. Waiting too long (>5 mins) can lead to guanidinium side reactions with the amine.
-
-
Coupling:
-
Add the pre-activated mixture immediately to the N-MeVal peptide (resin-bound or solution).
-
Agitate (do not vortex violently) for 2 to 4 hours at room temperature.
-
Note: Standard couplings take 30 mins; N-MeVal requires extended time.
-
-
In-Process Control (Validation):
-
Solid Phase: Remove a few beads.[2] Wash with DMF/DCM.[4] Perform the Chloranil Test .
-
Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF.[5]
-
Result: Colorless = Complete. Blue/Green = Incomplete.
-
-
Solution Phase: Inject 5 µL into LC-MS. Look for disappearance of Starting Material (SM) and appearance of Product (P).
-
-
Secondary Coupling (If Incomplete):
-
If Chloranil is positive, do not just add more time. Drain and repeat the coupling with fresh reagents (Double Coupling).[2]
-
Consider using PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) for the second round, as it proceeds via a different mechanism (acid bromide intermediate equivalent) that is highly effective for hindered amines.
-
-
Termination:
-
Wash resin: DMF (3x), DCM (3x), MeOH (1x).
-
Protocol 2: Site-Specific Cysteine Conjugation (Maleimide)
Application: When the N-MeVal is internal or the N-terminus must remain free for biological activity. Constraint: N-methylated peptides are often hydrophobic. Conjugating a hydrophobic drug-linker can cause precipitation.
Materials
-
Peptide: Cys-containing N-MeVal peptide (purified, lyophilized).
-
Linker: Maleimide-Linker-Payload.
-
Buffer: PBS (pH 6.5 - 7.0) + 1-5 mM EDTA (to prevent metal-catalyzed oxidation).
-
Co-solvent: DMSO or DMAc.
Step-by-Step Methodology
-
Solubility Check:
-
Dissolve the N-MeVal peptide in the Buffer/Co-solvent mix.
-
Expert Tip: N-MeVal peptides often aggregate. If the solution is cloudy, add Guanidine-HCl (up to 2M) or increase organic co-solvent (up to 30% DMSO) to disrupt aggregates.
-
-
Reduction (Optional but Recommended):
-
Treat peptide with TCEP (Tris(2-carboxyethyl)phosphine) (1.1 eq) for 30 mins to ensure the Cysteine is reduced. TCEP does not react with maleimides, so it does not need to be removed (unlike DTT).
-
-
Conjugation:
-
Add Maleimide-Linker (1.2 – 1.5 eq) dissolved in DMSO.
-
Incubate for 1 hour at RT or 4°C overnight.
-
pH Control: Keep pH < 7.5. Above pH 8.0, primary amines (N-terminus or Lysine) may compete, and the maleimide ring can hydrolyze.
-
-
Quenching:
-
Add excess N-Acetylcysteine (NAC) or Mercaptoethanol to quench unreacted maleimide.
-
Protocol 3: CuAAC Click Chemistry (The "Steric Bypass")
Application: When direct acylation to the N-MeVal fails due to extreme steric bulk (e.g., linking two macrocycles). Strategy: Convert the N-MeVal amine to an Azide (small) and react with an Alkyne-Linker.
Workflow Diagram
Figure 2: Workflow for converting a sterically hindered amine to a triazole linkage.
Step-by-Step Methodology
-
Diazo Transfer (On Resin):
-
Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).
-
Treat N-MeVal-Resin with ISA·HCl (3 eq), K2CO3 (6 eq), and CuSO4 (catalytic) in MeOH/DCM.
-
Result: The hindered secondary amine is converted to a tertiary azide.
-
-
CuAAC Reaction:
-
Suspend Azido-Peptide (in solution) in tBuOH/H2O (1:1).
-
Add Alkyne-Linker (1.5 eq).
-
Add Catalyst: CuSO4 (0.1 eq) + THPTA (Ligand, 0.5 eq) + Sodium Ascorbate (0.5 eq).
-
Note: THPTA protects the peptide from oxidative damage by copper.
-
-
Purification:
-
Remove Copper using EDTA wash or heterogeneous scavengers (e.g., CuSpherSorb) before HPLC.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol 1) | Steric clash prevents attack. | Switch to PyAOP or PyBroP . Increase temperature to 40°C (carefully, monitor racemization). |
| Racemization of N-MeVal | Over-activation. | Use Oxyma Pure instead of HOBt. Lower base concentration (use Collidine instead of DIPEA). |
| Precipitation | Hydrophobic aggregation. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100. |
| False Positive Test | Kaiser test used on 2° amine.[1] | Use Chloranil Test .[1][2][3] If Chloranil is ambiguous, cleave a small sample for MS. |
References
-
Bioconjugation of N-Methylated Peptides
-
Coupling Reagents for Hindered Amines
-
Monitoring Secondary Amines (Chloranil Test)
-
Peptide-Drug Conjugates (PDCs)
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Peptide–Drug Conjugates with Dual Anticancer Activity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cleavage Conditions for N-Methylvaline Peptides
Welcome to the technical support center for optimizing the cleavage of peptides containing N-Methylvaline (N-MeVal). The incorporation of N-methylated amino acids, such as N-MeVal, is a key strategy in medicinal chemistry to enhance peptide stability, cell permeability, and conformational rigidity.[1][2][3] However, these modifications introduce unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high yields of your target peptide.
I. The Core Challenge: Steric Hindrance and Its Consequences
The primary difficulty in cleaving N-MeVal-containing peptides stems from the significant steric hindrance imparted by the N-methyl group in conjunction with the bulky isobutyl side chain of valine.[4] This steric shield can physically obstruct the approach of trifluoroacetic acid (TFA) to the acid-labile linker on the solid support, leading to sluggish or incomplete cleavage. Furthermore, the altered electronic and conformational properties of the N-methylated amide bond can predispose the peptide to specific side reactions under strong acidic conditions.[1][5]
Visualizing the Cleavage Mechanism and Steric Hindrance
Caption: TFA protonates the acid-labile linker, leading to peptide release.
II. Troubleshooting Guide
This section addresses common issues encountered during the cleavage of N-MeVal peptides in a question-and-answer format, providing causative explanations and actionable solutions.
Problem 1: Incomplete Cleavage
Question: My HPLC analysis shows a significant amount of peptide remaining on the resin even after extended cleavage times. What's going on and how can I fix it?
Probable Cause: The most likely culprit is the steric hindrance from the N-MeVal residue, which limits the access of TFA to the resin linker.[4] Standard cleavage conditions are often insufficient to overcome this barrier.
Solutions:
-
Extend the Cleavage Time: This is the simplest first step. For peptides containing sterically hindered residues, cleavage times may need to be extended to 4-6 hours or even longer. It is crucial to monitor the progress by taking small aliquots at different time points for HPLC analysis to determine the optimal duration.[4]
-
Elevate the Temperature: Performing the cleavage at a slightly elevated temperature, for example, 38°C, can increase the reaction rate.[6] However, be aware that higher temperatures can also accelerate side reactions. This approach should be used cautiously and in conjunction with HPLC monitoring.
-
Optimize the Cleavage Cocktail:
-
Increase TFA Concentration: For particularly stubborn cleavages, using a higher concentration of TFA may be beneficial. In some cases, pure TFA has been shown to yield better results for N-methylated peptides than standard cocktails containing scavengers.[1]
-
Consider a Two-Step Cleavage: An initial treatment with a milder TFA cocktail followed by the addition of a higher concentration of TFA can be effective. For instance, an initial 30-minute treatment with a 70% TFA mixture, followed by increasing the TFA concentration to 80-90% for an additional 2-3 hours, can improve yields.[7]
-
Problem 2: Presence of a Truncated Peptide (Deletion of N-MeVal)
Question: My mass spectrometry results show a major peak corresponding to my peptide minus the N-MeVal residue. Why is this happening?
Probable Cause: Peptides with an N-methylated amino acid, particularly at the N-terminus, are susceptible to cleavage of the peptide bond immediately C-terminal to the N-methylated residue under strong acidic conditions.[1][4] This results in the deletion of the N-terminal N-MeVal. The presence of an N-terminal acetyl group can exacerbate this side reaction.[1]
Solutions:
-
Modify the N-Terminus: If the N-MeVal is at the N-terminus, consider modifying the N-terminal group. Replacing an acetyl group with a heteroatom-containing group like methoxycarbonyl has been shown to prevent this side reaction.[1]
-
Reduce Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can help to minimize this acid-catalyzed side reaction.[1]
-
Minimize Water in the Cleavage Cocktail: For some N-methylated peptides, the presence of water as a scavenger has been observed to decrease the yield of the desired full-length peptide, potentially by promoting hydrolytic side reactions.[1] A trial cleavage with pure, cold TFA is warranted.
-
Optimize Cleavage Time: Conduct a time-course study to find the minimum time required for acceptable cleavage from the resin, as prolonged exposure to strong acid will increase the likelihood of backbone cleavage.[4]
Problem 3: Unexpected Adducts in Mass Spectrum
Question: I'm observing peaks in my mass spectrum that don't correspond to my target peptide or simple deletion products. What are these?
Probable Cause: These are likely adducts formed by the reaction of reactive carbocations with nucleophilic side chains in your peptide. During TFA cleavage, protecting groups (e.g., t-Butyl, Trityl) are removed, generating these reactive carbocations.[8] If not effectively "scavenged," they can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6][9]
Solutions:
-
Use an Optimized Scavenger Cocktail: The choice of scavengers is critical and depends on your peptide sequence. A good starting point for most sequences is a cocktail containing water and triisopropylsilane (TIS).[9]
-
For Trp-containing peptides: TIS is an effective scavenger for the trityl group often used to protect the indole side chain.
-
For Cys and Met-containing peptides: The addition of 1,2-ethanedithiol (EDT) is highly recommended to prevent oxidation and capture reactive cations.[9] Thioanisole can also be beneficial.[6][9]
-
-
Ensure Fresh Reagents: Always use high-quality, fresh TFA and scavengers.[10] Degraded reagents can be a source of unexpected side reactions.
-
Thorough Resin Washing: Before cleavage, wash the resin extensively with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can interfere with the cleavage reaction.[4]
Summary of Troubleshooting Strategies
| Problem | Primary Cause | Recommended Solutions |
| Incomplete Cleavage | Steric hindrance from N-MeVal | Extend cleavage time (monitor with HPLC), Increase temperature cautiously, Use higher TFA concentration or pure TFA, Employ a two-step cleavage protocol. |
| N-MeVal Deletion | Acid-catalyzed backbone cleavage | Modify N-terminus if applicable, Reduce cleavage temperature (4°C), Minimize water in the cocktail, Optimize (shorten) cleavage time. |
| Unexpected Adducts | Inefficient scavenging of carbocations | Use a scavenger cocktail tailored to your sequence (e.g., add TIS for Trp, EDT for Cys/Met), Use fresh, high-quality reagents, Wash resin thoroughly with DCM pre-cleavage. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a standard "universal" cleavage cocktail like Reagent K for my N-MeVal peptide?
A1: While a universal cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) can be a starting point, it may not be optimal.[9] Given the challenges of steric hindrance and potential side reactions specific to N-methylation, a tailored approach is often necessary. It is highly recommended to perform a small-scale micro-cleavage to test conditions before committing your entire batch of resin.[4]
Q2: How does N-methylation of valine affect the peptide's overall structure?
A2: N-methylation has a profound impact on the local peptide structure. It removes the amide proton, which is a hydrogen bond donor, and lowers the energy barrier between the cis and trans conformations of the amide bond, often favoring the cis isomer.[1][5] This can induce turns or kinks in the peptide backbone, potentially altering its secondary structure and biological activity.[11]
Q3: How do I effectively monitor the cleavage reaction?
A3: The most reliable method is to perform a time-course analysis using reverse-phase high-performance liquid chromatography (RP-HPLC).[4] By taking small aliquots from the cleavage mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), you can track the disappearance of the resin-bound peptide and the appearance of the cleaved product and any impurities. This allows you to determine the optimal cleavage time that maximizes yield while minimizing side-product formation.
Q4: My N-MeVal peptide is poorly soluble after cleavage and precipitation. What can I do?
A4: N-methylation increases the lipophilicity of a peptide, which can sometimes lead to decreased aqueous solubility.[2] If you encounter solubility issues after precipitation with cold ether, try different solvent systems for purification, such as those containing acetonitrile, isopropanol, or formic acid. You may also need to adjust the pH of your aqueous buffer.
IV. Experimental Protocols
Protocol 1: Standard Cleavage of N-MeVal Peptides
This protocol is a good starting point for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: Wash the dry peptide-resin (0.1 mmol) thoroughly with DCM (3 x 10 mL) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail:
-
9.5 mL Trifluoroacetic acid (TFA)
-
0.25 mL Water
-
0.25 mL Triisopropylsilane (TIS)
-
Final Composition: TFA/Water/TIS (95:2.5:2.5)
-
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the washed resin. Stopper the vessel and allow it to react at room temperature with occasional swirling.
-
Monitoring: After 2 hours, take a small aliquot of the supernatant, precipitate with cold diethyl ether, and analyze by HPLC and Mass Spectrometry.
-
Reaction Completion: If cleavage is incomplete, allow the reaction to proceed for an additional 2 hours, monitoring as needed.
-
Work-up: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail or pure TFA (1-2 mL).[8]
-
Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol 2: Optimized Cleavage for Difficult or Sensitive N-MeVal Peptides
This protocol is recommended for peptides containing sensitive residues (Cys, Met, Trp) or for sequences that show incomplete cleavage with the standard protocol.
-
Resin Preparation: Wash the dry peptide-resin (0.1 mmol) thoroughly with DCM (3 x 10 mL).
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the robust cleavage cocktail:
-
8.8 mL Trifluoroacetic acid (TFA)
-
0.5 mL Phenol
-
0.5 mL Water
-
0.2 mL Triisopropylsilane (TIS)
-
Final Composition: TFA/Phenol/Water/TIS (88:5:5:2)
-
For Cys/Met peptides, consider adding 0.25 mL of 1,2-ethanedithiol (EDT).
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and react for 2-4 hours at room temperature.
-
Work-up and Isolation: Follow steps 6-8 from Protocol 1.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for peptide cleavage and isolation.
V. References
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. National Institutes of Health. [Link]
-
Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]
-
Peptide bonds: Formation and cleavage. Khan Academy. [Link]
-
Protein stabilization by tuning the steric restraint at the reverse turn. National Institutes of Health. [Link]
-
Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. ChemRxiv. [Link]
-
Peptide bond cleavage in the presence of Ni-containing particles. ResearchGate. [Link]
-
Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
A cleavage cocktail for methionine-containing peptides. PubMed. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [diposit.ub.edu]
- 6. cem.de [cem.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of N-Methylvaline (N-MeVal) Peptides
Ticket ID: NMV-SOL-882 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Executive Summary: The N-Methylvaline Paradox
You are likely encountering a phenomenon we classify as the "Steric-Hydrophobic Trap."
While N-methylation is a standard strategy to improve solubility by disrupting aggregation-prone hydrogen bonds (beta-sheets), N-Methylvaline (N-MeVal) presents a unique challenge.[1] Valine is β-branched, meaning the bulk is adjacent to the backbone. Adding a methyl group to the nitrogen creates significant steric clash and increases the local lipophilicity (LogP).
If your N-MeVal peptide is insoluble, it is usually due to one of two distinct failure modes:
-
Synthesis Failure: Incomplete coupling leads to "deletion sequences" (impurities) that form insoluble aggregates with your target peptide.[1]
-
Hydrophobic Collapse: The N-MeVal residue has induced a conformation that buries polar groups, exposing a hydrophobic patch to the solvent.
Module 1: The Synthesis Phase (Prevention)
Root Cause Analysis: Many "solubility" issues are actually purity issues. Deletion sequences lacking N-MeVal often aggregate more aggressively than the target.
The Critical Coupling Steps
N-MeVal introduces a secondary amine, which is a poorer nucleophile due to steric hindrance. The most difficult step is coupling the amino acid after N-MeVal (i.e., forming the peptide bond onto the N-MeVal secondary amine).
Protocol: High-Efficiency N-MeVal Coupling
-
Reagents: Do not use standard HBTU/HOBt. You must use reagents that generate the more reactive 7-azabenzotriazole ester.
-
Stoichiometry: Increase to 5 equivalents of AA/Activator.
-
Double Coupling: Mandatory.[1]
-
Coupling 1: 1 hour at Room Temp.
-
Coupling 2: 45 mins at 50°C (Microwave or oil bath). Note: Heat improves kinetic energy to overcome the steric barrier.
-
The "Magic" Solvent System for Synthesis
Standard DMF often fails to solvate the growing N-methylated chain, leading to on-resin aggregation.
-
Recommendation: Use NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20) during the coupling of N-MeVal and the subsequent residue.[1]
Module 2: Solubilization & Purification (The Cleanup)
Objective: Getting the crude peptide into solution for HPLC.
The "Like Dissolves Like" Matrix
N-MeVal peptides are often "greasy." Water/Acetonitrile gradients may cause precipitation on the column head.
| Solvent System | Target Peptide Characteristic | Protocol |
| 6M Guanidine·HCl | High Aggregation / Gel-like | Dissolve crude here first.[1] The chaotropic effect breaks H-bonds. Inject directly onto HPLC (wash salt out early).[1] |
| HFIP (Hexafluoroisopropanol) | Beta-sheet Aggregates | Dissolve in 100% HFIP, sonicate, then dilute with 50% Water/ACN.[1] HFIP is the "nuclear option" for breaking aggregates. |
| 70% Acetic Acid | Basic Peptides (Arg/Lys rich) | Protonates basic residues to force repulsion.[1] |
| DMSO/Water (50:50) | Hydrophobic / Neutral | Standard approach.[1] Avoid 100% DMSO if possible due to viscosity issues on HPLC pumps.[1] |
Visualization: The Solubilization Decision Tree
Use this logic flow to determine the correct solvent system for your specific peptide.
Caption: Logical workflow for selecting the optimal solubilization strategy based on physicochemical properties.
Module 3: Formulation for Biological Assays
Objective: Keeping the peptide dissolved in PBS/Media without killing your cells.
The pH Shift Protocol
N-MeVal peptides often have a shifted pI due to the loss of the amide proton.
-
Calculate pI: Use a tool like ProtParam, but be aware it may not account for N-methylation perfectly.[1]
-
The "Jump" Method:
-
Dissolve peptide in water at pH 3 (if basic) or pH 10 (if acidic) at 10x concentration.[1]
-
Slowly add this to your 1x buffer.
-
Why? This creates a kinetic barrier to aggregation.[1] If you try to dissolve directly in pH 7.4 PBS, the salt ions shield the charges, promoting hydrophobic collapse immediately.
-
Excipient Engineering
If DMSO is toxic to your assay (e.g., >0.1%), use these biocompatible additives:
-
Cyclodextrins (HP-β-CD): Use 2-hydroxypropyl-β-cyclodextrin (5-10% w/v).[1] The hydrophobic N-MeVal residue nestles inside the cyclodextrin cone, while the hydroxyls interact with water.
-
Non-ionic Surfactants: Tween-20 (0.01%) or Pluronic F-127.[1]
FAQ: Troubleshooting Specific Scenarios
Q: My peptide dissolves in DMSO but crashes out immediately when I add water. Why? A: You are experiencing "Hydrophobic Shock."[1] The water molecules form a structured cage around the hydrophobic N-MeVal residues (entropic penalty), forcing them to self-associate.
-
Fix: Do not add water to DMSO.[1] Add the DMSO-peptide solution dropwise into a vortexing volume of buffer containing 0.01% Tween-20.[1] The surfactant prevents the initial nucleation of aggregates.
Q: I see a "double peak" on HPLC. Is this an impurity? A: Not necessarily. N-methylation introduces cis/trans isomerism around the amide bond.
-
Standard peptide bonds are 99% trans.[1]
-
N-methylated bonds have a lower energy barrier and often exist as a mix of cis and trans conformers (approx. 30:70 or 40:60).[1]
-
Test: Run the HPLC at 60°C. If the peaks merge, it is conformational isomerism (pure product). If they remain separate, it is a deletion sequence (impurity).[1]
Q: Can I use PEGylation to fix this? A: Yes, but it changes pharmacokinetics.[1] A "mini-PEG" (e.g., AEEA linker) attached to the N-terminus or a Lysine side chain can dramatically improve solubility without the steric bulk of a full PEG polymer.
References
-
Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[1]
-
Di, L. (2015).[1] "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link[1]
-
Kessler, H. (1982).[1] "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link[1]
-
Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science. Link[1]
-
Sigma-Aldrich Technical Guides. "Solubility Guidelines for Hydrophobic Peptides." Link
Sources
Technical Support Center: Troubleshooting Aggregation of N-Methylvaline Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methylvaline (N-MeVal) containing peptides. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the aggregation of these modified peptides. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with the knowledge to overcome challenges in your research.
Understanding the Challenge: The Double-Edged Sword of N-Methylation
N-methylation, the addition of a methyl group to the amide nitrogen of a peptide backbone, is a powerful tool in peptide chemistry.[1][2] It can enhance metabolic stability by protecting peptide bonds from enzymatic degradation and improve membrane permeability by increasing lipophilicity.[1][3] However, these desirable properties can also introduce significant challenges, most notably a predisposition to aggregation.
The N-methyl group introduces steric hindrance and eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets.[1][4][5][6] This alteration in conformational freedom and the increased hydrophobicity can lead to intermolecular association and the formation of insoluble aggregates, complicating synthesis, purification, and downstream applications.[1]
This guide will walk you through a systematic approach to diagnosing and resolving aggregation issues with your N-MeVal containing peptides.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you identify the root cause of aggregation based on your experimental observations and provides actionable solutions.
Problem 1: My N-MeVal peptide is insoluble in aqueous buffers.
Probable Cause: The increased lipophilicity due to N-methylation significantly reduces the peptide's affinity for aqueous environments. The overall charge of the peptide at the chosen pH may also be close to its isoelectric point (pI), minimizing electrostatic repulsion and favoring aggregation.
Step-by-Step Solutions:
-
Initial Solubility Testing (Small Scale): Before dissolving your entire sample, always perform a small-scale solubility test.[7][8]
-
Protocol: Weigh out a small amount of lyophilized peptide (e.g., 1 mg) and attempt to dissolve it in a small volume (e.g., 100 µL) of your primary aqueous buffer. Vortex briefly and visually inspect for particulate matter.
-
-
pH Adjustment: The net charge of your peptide is highly dependent on the pH of the solution.[7][9] Moving the pH away from the peptide's pI can increase solubility.[10]
-
Acidic Peptides (net negative charge): Attempt to dissolve in a basic buffer (e.g., 20 mM Tris-HCl, pH 8.0-9.0).
-
Basic Peptides (net positive charge): Attempt to dissolve in an acidic buffer (e.g., 10% acetic acid, then dilute with your final buffer).
-
Neutral Peptides: These are often the most challenging. Start with organic solvents.
-
-
Organic Co-solvents: For highly hydrophobic peptides, organic solvents are often necessary for initial solubilization.[7]
-
Protocol:
-
Attempt to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[7][11]
-
Once dissolved, slowly add this organic stock solution dropwise into your vigorously stirring aqueous buffer. This prevents localized high concentrations that can lead to immediate precipitation.
-
Caution: Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological activity. Aim for the lowest possible concentration (typically <1% for many cell-based assays).[7]
-
-
-
Sonication and Gentle Heating: These methods can help break up small aggregates and increase the rate of dissolution.
-
Protocol:
-
Place the peptide solution in a water bath sonicator for short bursts (1-2 minutes).[7][11] Avoid prolonged sonication, which can generate heat.
-
Alternatively, gently warm the solution to 30-40°C while stirring.[8]
-
Always centrifuge your final solution to pellet any remaining insoluble material before use. [7]
-
-
Problem 2: My N-MeVal peptide precipitates out of solution over time, even after initial successful solubilization.
Probable Cause: The peptide may be forming larger, more stable aggregates through a nucleation-dependent process. This can be influenced by temperature, peptide concentration, and ionic strength.
Step-by-Step Solutions:
-
Optimize Peptide Concentration: Higher concentrations can accelerate aggregation. Determine the critical concentration for your peptide and work below this threshold if possible.
-
Adjust Ionic Strength: The effect of salt concentration can be complex and peptide-dependent.[9][12]
-
Low Ionic Strength: In some cases, high salt concentrations can screen charges that are keeping the peptide in solution. Try reducing the salt concentration of your buffer.
-
High Ionic Strength: Conversely, for some peptides, increasing the ionic strength can disrupt hydrophobic interactions driving aggregation. Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).[10][12]
-
-
Incorporate Solubilizing Excipients: Certain additives can interfere with the intermolecular interactions that lead to aggregation.[13][14]
| Additive | Concentration Range | Mechanism of Action |
| L-Arginine | 50-100 mM | Can suppress aggregation by interacting with hydrophobic patches and aromatic residues.[10][14] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% | Help to solubilize hydrophobic regions of the peptide, preventing self-association.[9][12] |
| Guanidinium Chloride (low concentrations) | 0.5 - 1 M | Acts as a chaotropic agent, disrupting the hydrogen-bonding network that can contribute to aggregation.[11][13] |
-
Temperature Control: Temperature can have a significant impact on peptide self-assembly.[15][16][17]
-
Some aggregation processes are entropy-driven and are favored at higher temperatures.[18] In such cases, storing and handling the peptide solution at 4°C may be beneficial.
-
Conversely, some peptides are more soluble at elevated temperatures.[7] The optimal temperature must be determined empirically.
-
Frequently Asked Questions (FAQs)
Q1: How can I predict if my N-MeVal peptide sequence is prone to aggregation?
A1: While difficult to predict with certainty, sequences with a high proportion of contiguous hydrophobic amino acids are more likely to aggregate. The introduction of N-Methylvaline, itself a hydrophobic residue, further increases this propensity. Several computational tools, though not specifically designed for N-methylated peptides, can provide an estimate of aggregation-prone regions based on hydrophobicity and β-sheet forming propensity.[9]
Q2: My HPLC profile for my purified N-MeVal peptide shows multiple peaks. Is this aggregation?
A2: Not necessarily. The presence of an N-methylated amide bond can lead to the existence of stable cis and trans isomers, which can be resolved by HPLC, resulting in two distinct peaks for the same peptide.[3] To confirm, you can collect each peak and re-inject it; if they are conformers, you may see the re-emergence of the other peak over time as equilibrium is re-established.[3]
Q3: What analytical techniques can I use to monitor the aggregation of my N-MeVal peptide?
A3: A combination of techniques is often necessary to fully characterize peptide aggregation.[19]
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, allowing for the detection of aggregates.[19] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, enabling the quantification of monomers, dimers, and higher-order aggregates.[19][20] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a characteristic fluorescence enhancement.[4][5] |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of the peptide in solution. A change in the CD spectrum over time can indicate a conformational change associated with aggregation.[19] |
| Intrinsic Tryptophan Fluorescence | If your peptide contains a tryptophan residue, changes in its local environment due to aggregation can be monitored by fluorescence spectroscopy.[20][21] |
Q4: Can the position of the N-MeVal residue in the peptide sequence influence its aggregation propensity?
A4: Absolutely. The strategic placement of N-methylation is critical.[3] An N-MeVal residue within a hydrophobic cluster can exacerbate aggregation. Conversely, placing it at a position that disrupts the formation of a β-sheet secondary structure might inhibit aggregation.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting N-MeVal peptide aggregation.
Caption: A stepwise decision-making workflow for addressing N-MeVal peptide aggregation.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
- De Simone, A., & Dobson, C. M. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(3), 20170060.
- ACS Publications. (2022, September 13).
- Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology.
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
- Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9837–9846.
- Gordon, D. J., et al. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 45(32), 9837-9846.
- ResearchGate. (2025, August 5). (PDF) N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity.
- Springer Nature Experiments. (n.d.).
- Baynes, B. M., & Trout, B. L. (2004). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 87(3), 1631–1639.
- National Center for Biotechnology Information. (n.d.).
- The Wolfson Centre for Applied Structural Biology. (n.d.).
- PubMed. (n.d.).
- MDPI. (2019, January 8). Self-Assembly of Short Elastin-like Amphiphilic Peptides: Effects of Temperature, Molecular Hydrophobicity and Charge Distribution.
- Benchchem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
- ACS Publications. (2023, July 7).
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.bath.ac.uk [people.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protein Aggregation Analysis [intertek.com]
- 20. approcess.com [approcess.com]
- 21. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions in Fmoc-N-Methyl-L-valine chemistry
To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Troubleshooting Side Reactions in Fmoc-N-Methyl-L-Valine Chemistry
Introduction
Fmoc-N-Methyl-L-valine (Fmoc-N-Me-Val-OH) represents a paradoxical challenge in solid-phase peptide synthesis (SPPS). While the incorporation of N-methylated amino acids is a powerful strategy to disrupt
This guide addresses the three critical failure modes associated with Fmoc-N-Me-Val-OH:
-
Steric hindrance during acylation (coupling onto the secondary amine).
-
Diketopiperazine (DKP) formation leading to premature chain termination.
-
Racemization (Epimerization) due to the high activation energy required for coupling.
Troubleshooting Guide & FAQs
Issue 1: Incomplete Coupling onto the N-Methyl Terminus
Symptom: Kaiser test is inconclusive; LC-MS shows a deletion sequence (missing the amino acid intended to follow N-Me-Val).
Q: Why is coupling to the N-terminal N-Me-Val so difficult compared to standard valine? A: The N-methyl group introduces significant steric bulk and eliminates the amide proton, preventing hydrogen bonding that typically assists in stabilizing the transition state during acylation. The secondary amine is nucleophilic but sterically shielded. Standard reagents (HBTU/HOBt) often fail here.
Q: What is the "Gold Standard" protocol for this specific coupling? A: You must switch to highly reactive coupling reagents that generate a less sterically hindered active ester.
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HBTU/HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the reaction.
-
Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) .
-
Method: Double coupling is mandatory.
Q: Should I use microwave irradiation? A: Yes, but with caution. Microwave energy (75°C, 25W) significantly improves coupling efficiency to secondary amines. However, excessive heat can promote epimerization of the N-Me-Val residue itself.
Issue 2: Premature Chain Loss (Diketopiperazine Formation)
Symptom: drastic drop in yield after the second or third residue; LC-MS shows a mass corresponding to the cleaved cyclic dipeptide.
Q: When is DKP formation most likely to occur? A: This is a critical risk when Fmoc-N-Me-Val is the second or third residue from the C-terminus.
-
Mechanism: After Fmoc removal, the free amine of the N-terminal residue attacks the C-terminal ester linkage (anchoring the peptide to the resin).
-
Conformation: N-methylation favors the cis-amide bond conformation, which brings the N-terminus and the C-terminal ester into close proximity, catalysing the cyclization and cleavage.
Q: How do I prevent DKP formation without changing the sequence? A: You must sterically hinder the nucleophilic attack on the resin linker.
-
Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin .[1] The bulky trityl group sterically protects the ester linkage from back-biting.
-
Base Handling: DKP formation is base-catalyzed.[2] During Fmoc removal, avoid prolonged exposure to piperidine.
Issue 3: Racemization (Epimerization)
Symptom: LC-MS shows a doublet peak with identical mass (diastereomers).
Q: Does N-methylation increase racemization risk? A: Yes. N-methyl amino acids are more prone to oxazolonium ion formation (the primary pathway for racemization) during activation because the N-methyl group increases the electron density on the carbonyl oxygen.
Q: How do I minimize this? A:
-
Activation: Minimize pre-activation time. Add the base immediately before adding the mixture to the resin.
-
Base: Use Collidine (TMP) instead of DIEA. Collidine is a weaker base and less likely to abstract the
-proton, reducing the rate of enolization.
Visualizing the Mechanisms
Figure 1: Diketopiperazine (DKP) Formation Mechanism
The pathway below illustrates how the free amine attacks the resin ester, releasing the cyclic dipeptide.[2]
Caption: Mechanism of base-catalyzed DKP formation favored by N-methylation.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing synthesis failures involving N-Me-Val.
Experimental Protocols
Protocol A: Optimized Coupling to N-Methyl-Valine
Use this protocol when adding the NEXT amino acid onto a resin-bound N-Me-Val.
-
Reagents:
-
Amino Acid (5.0 eq)
-
HATU (4.9 eq)
-
HOAt (5.0 eq) - Crucial additive
-
DIEA (10.0 eq)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Dissolve Amino Acid, HATU, and HOAt in DMF.
-
Add DIEA to activate.[3] Do not pre-activate for > 1 min.
-
Add to resin immediately.
-
Reaction Time: 2 hours at Room Temperature (or 1 hour at 50°C).
-
Repeat: Drain and repeat the coupling (Double Coupling) with fresh reagents.
-
-
Monitoring:
-
Standard Kaiser test will fail (false negative) because it detects primary amines.
-
Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.
-
Protocol B: DKP-Suppressed Fmoc Deprotection
Use this when removing Fmoc from a dipeptide containing N-Me-Val.
-
Reagent: 20% Piperidine in DMF (standard) OR 5% Piperidine / 1% DBU in DMF (faster).
-
Procedure:
-
Wash 1: Add deprotection solution, agitate for 2 minutes , then drain immediately.
-
Wash 2: Add fresh solution, agitate for 5 minutes , then drain.
-
Wash 3: Wash extensively with DMF (5x) and DCM (3x) immediately to remove all base.
-
Note: Do not leave the resin in base for the standard 20 minutes. Speed is key to preventing cyclization.
-
Data Summary: Coupling Reagent Efficiency
Comparison of coupling efficiency for hindered N-methyl residues (based on literature consensus).
| Coupling Reagent | Activation Mechanism | Racemization Risk | Coupling Efficiency (N-Me) | Recommended Use |
| HBTU / HOBt | Benzotriazole ester | Moderate | Low | Standard couplings only. |
| HATU / HOAt | Aza-benzotriazole ester | Low | High | Best for coupling onto N-Me-Val. |
| PyBOP / HOBt | Phosphonium salt | Low | Moderate-High | Good alternative if HATU fails. |
| DIC / Oxyma | Carbodiimide / Oxime | Very Low | Moderate | Best for preventing racemization of Cys/His. |
References
-
Chem-Impex International. Fmoc-N-methyl-L-valine: Product Specifications and Applications.
-
BenchChem. Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide Synthesis.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis: Side Reactions and Troubleshooting.
-
MDPI (Molecules). Epimerisation in Peptide Synthesis: Mechanisms and Suppression.
-
National Institutes of Health (PMC). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis: Hmb and Dmb Derivatives.
Sources
Technical Support Center: Purification of Hydrophobic N-Methylvaline Peptides
Welcome to the technical support center for the purification of hydrophobic N-Methylvaline (N-MeVal) peptides. The incorporation of N-methylated amino acids, such as N-Methylvaline, is a powerful strategy in drug design to enhance metabolic stability and cell permeability.[1][2] However, this modification significantly increases the hydrophobicity and introduces unique challenges in purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and advanced protocols to help you navigate these complexities and achieve high-purity peptides.
Troubleshooting Guide
This section addresses common problems encountered during the purification of N-MeVal-containing peptides in a question-and-answer format.
Problem 1: Poor Peptide Solubility in Initial Mobile Phase
Question: My N-MeVal peptide won't dissolve in the aqueous mobile phase (e.g., water with 0.1% TFA). What should I do?
Answer: This is a frequent challenge due to the high hydrophobicity of N-MeVal peptides.[1][3][4] Direct dissolution in aqueous solvents is often slow or incomplete.[3] Here is a systematic approach to improve solubility:
-
Initial Dissolution in Strong Organic Solvents: First, dissolve the crude peptide in a minimal amount of a strong organic solvent.[1]
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
-
Hexafluoroisopropanol (HFIP)[5]
-
-
-
Stepwise Dilution: After the peptide is dissolved, gradually add your initial mobile phase (e.g., 95% Mobile Phase A) to the peptide solution.[3] Be cautious not to add the aqueous phase too quickly, as this can cause the peptide to precipitate.[3]
-
Solubility Testing: Before committing your entire batch, perform small-scale solubility tests with various solvents to identify the most effective one for your specific peptide.[1]
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, representative sample of your crude peptide (e.g., 1-2 mg).
-
Attempt to dissolve the peptide in a measured volume of your initial HPLC mobile phase (e.g., 100 µL). Observe for complete dissolution.
-
If solubility is poor, use a fresh sample and dissolve it in a minimal volume of a strong organic solvent (e.g., 10-20 µL of DMSO).
-
Gradually add the initial mobile phase to the organic solution, vortexing between additions, until the desired concentration is reached. Note any precipitation.
-
Based on these observations, select the optimal solvent system for dissolving your preparative sample.
Problem 2: Poor Peak Shape (Broadening or Tailing)
Question: My peptide elutes with a very broad or tailing peak. How can I improve the peak shape?
Answer: Poor peak shape for hydrophobic peptides is often a result of aggregation on the column or slow kinetics of interaction with the stationary phase.[1][6]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape for hydrophobic peptides.[5][6] This reduces mobile phase viscosity, enhances solubility, and can disrupt peptide aggregates.[5]
-
Use Stronger Organic Solvents: If you are using acetonitrile (ACN), consider adding or replacing it with a stronger organic solvent like n-propanol or isopropanol.[4] These can be particularly effective at preventing on-column aggregation.[3] A 50:50 mixture of ACN and n-propanol in the organic mobile phase can be a good starting point.[3]
-
Optimize the Gradient: A shallow gradient can improve the resolution of closely eluting impurities and sharpen peaks.[1] Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min).
Workflow for Improving Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Problem 3: Peptide Irreversibly Binds to the Column or Elutes Very Late
Question: My N-MeVal peptide is either not eluting from my C18 column or requires a very high percentage of organic solvent. What can I do?
Answer: The significant hydrophobicity of N-MeVal peptides can lead to extremely strong retention on traditional C18 stationary phases.[1]
-
Change the Stationary Phase: Switch to a less retentive stationary phase.
-
C8 or C4 Columns: These have shorter alkyl chains and are less hydrophobic than C18, making them suitable for highly hydrophobic peptides.[7]
-
Phenyl Columns: The phenyl stationary phase offers different selectivity through π-π interactions and can be beneficial for peptides containing aromatic residues.[7]
-
Diphenyl Columns: These provide even greater alternative selectivity.[1]
-
-
Utilize Stronger Ion-Pairing Agents: While trifluoroacetic acid (TFA) is standard, more hydrophobic ion-pairing agents can sometimes alter selectivity and improve elution.
Table 1: Stationary Phase Selection Guide for Hydrophobic Peptides
| Stationary Phase | Hydrophobicity | Primary Interaction Mechanism | Best Suited For |
| C18 | Very High | Hydrophobic | Peptides with moderate hydrophobicity |
| C8 | High | Hydrophobic | Moderately to highly hydrophobic peptides |
| C4 | Medium | Hydrophobic | Very hydrophobic peptides and small proteins[7] |
| Phenyl | Medium | Hydrophobic & π-π | Peptides with aromatic residues |
| Diphenyl | Medium-High | Hydrophobic & π-π | Highly hydrophobic peptides, alternative selectivity[1] |
Problem 4: Co-elution of Impurities
Question: I am unable to separate my target peptide from closely eluting impurities, such as deletion sequences. How can I improve resolution?
Answer: Co-elution is common, especially with impurities that have similar hydrophobicity, which can arise from incomplete couplings during synthesis due to the steric hindrance of N-MeVal.[1]
-
Change the Mobile Phase Modifier: Switching the acidic modifier can alter the selectivity of the separation.
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of acidic or basic residues, altering their retention and improving separation.
-
High pH RP-HPLC: Using a high pH mobile phase (e.g., with ammonium bicarbonate) can deprotonate basic residues, increasing the peptide's overall hydrophobicity and changing its interaction with the stationary phase.[5] This provides an orthogonal separation mechanism.
-
Experimental Protocol: Method Development for Resolving Co-eluting Impurities
-
Initial Analysis: Perform an analytical HPLC run using your standard conditions (e.g., C18 column, water/ACN gradient with 0.1% TFA).
-
Modifier Screen: If co-elution occurs, repeat the analytical run, but replace the 0.1% TFA in both mobile phases with 0.1% formic acid. Compare the chromatograms for changes in selectivity.
-
Orthogonal pH Screen: If resolution is still insufficient, develop a high pH method. Use a pH-stable column and a mobile phase such as 10 mM ammonium bicarbonate in water (A) and ACN (B).
-
Scale-Up: Once optimal conditions are identified on an analytical scale, transfer the method to your preparative system.
Frequently Asked Questions (FAQs)
Q1: Why are N-Methylvaline peptides so difficult to purify?
The difficulty arises from a combination of factors directly related to the N-methylation of the valine residue:
-
Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor and increases the lipophilicity of the peptide.[1][9]
-
Conformational Rigidity: N-methylation can restrict the conformational flexibility of the peptide backbone and favor the cis peptide bond conformation, which can influence how the peptide interacts with the stationary phase.[10]
-
Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to aggregation, which results in poor solubility and peak broadening.[1]
-
Synthetic Impurities: The steric bulk of N-MeVal can lead to a higher incidence of deletion sequences and other closely related impurities during solid-phase peptide synthesis (SPPS), which are often difficult to separate from the target peptide.[1]
Q2: Can I use flash chromatography for purifying N-MeVal peptides?
Yes, flash chromatography can be a viable option for purifying hydrophobic peptides, especially for larger quantities or when high-resolution HPLC is not necessary. However, the same principles of managing hydrophobicity apply. You may need to use stronger dissolution solvents for sample loading and potentially different stationary phases than standard silica.[11]
Q3: Are there alternatives to reversed-phase chromatography?
While RP-HPLC is the most common method, other techniques can be employed, particularly as part of a multi-step purification strategy:
-
Size Exclusion Chromatography (SEC): This can be useful for removing significantly smaller or larger impurities, or for buffer exchange after purification.[12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under different conditions than RP-HPLC (typically using a decreasing salt gradient). The effect of temperature is also a critical parameter in HIC.[13][14]
Q4: How do I remove the purification solvents and additives from my final peptide?
After pooling the pure fractions, the most common method for isolating the peptide is lyophilization (freeze-drying). This effectively removes volatile solvents like water and acetonitrile, as well as additives like TFA and formic acid.[15] For non-volatile salts, a desalting step using SEC or a buffer exchange might be necessary prior to lyophilization.
Advanced Protocols and Methodologies
For particularly challenging purifications, advanced or multi-step approaches may be necessary.
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)
For large-scale manufacturing or when maximizing yield and purity is critical, MCSGP is a powerful continuous chromatography technique. Compared to traditional single-column batch chromatography, MCSGP can:
-
Increase yield by over 10%.
-
Reduce solvent consumption by more than 30%.
-
Allow for continuous 24/7 operation.
This technology is particularly advantageous for separating closely eluting impurities from the target peptide by internally recycling overlapping fractions.[15]
Conceptual Workflow of MCSGP
Caption: Simplified conceptual workflow of MCSGP.
References
- The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
- Bachem. (n.d.).
- Biotage. (2023, February 7).
-
Stone, K. L., & Williams, K. R. (1993). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. Journal of Chromatography A, 621(1), 45-53. [Link]
- Interchim. (2019, March).
- Biotage. (2023, February 6).
- YMC America. (n.d.).
- BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
-
ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide?. [Link]
-
Kuchar, M., & El-Faham, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 129. [Link]
- Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?.
-
Rezai, T., Yu, B., Bock, J. E., Hughes, R. A., & Lokey, R. S. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology, 7(9), 1543-1550. [Link]
-
Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. [Link]
- Agilent. (2002). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.
- Waters Corporation. (n.d.).
-
Bitan, G., & Fradinger, E. A. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (38), 1913. [Link]
- GenScript. (2024, July 11).
- Sigma-Aldrich. (n.d.).
-
Balaram, P. (2011). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 42(33). [Link]
-
Liu, D., & Auguste, D. T. (2015). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Journal of Controlled Release, 205, 1-9. [Link]
-
Biondi, B., & De Zotti, M. (2016). Backbone N-modified peptides: beyond N-methylation. Organic & Biomolecular Chemistry, 14(3), 768-782. [Link]
-
ResearchGate. (n.d.). The summary of Peptide Hydrophobic Ion Pairing application in lipid-based nanocarrier systems. [Link]
-
Wouters, B., & Eeltink, S. (2023). Perspectives in Hydrophobic Interaction Temperature-Responsive Liquid Chromatography. LCGC North America, 41(2), 60-64. [Link]
- Bio-Link. (n.d.).
-
Sharma, R., & Bharatam, P. V. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(35), 8345-8356. [Link]
-
Mant, C. T., Zhou, N. E., & Hodges, R. S. (1991). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 548(1-2), 263-275. [Link]
-
Melander, W. R., & Horváth, C. (1977). Temperature effects in hydrophobic interaction chromatography. Proceedings of the National Academy of Sciences, 74(11), 4964-4968. [Link]
-
Huang, R., & Chen, X. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 1(3), 100183. [Link]
-
Tao, Y., & Carta, G. (2007). Temperature Effects in Hydrophobic Interaction Chromatography of Proteins. Chromatographia, 66(5-6), 331-338. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. biotage.com [biotage.com]
- 9. DSpace [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature? - Bio-Link [biolink.com]
- 14. pnas.org [pnas.org]
- 15. bachem.com [bachem.com]
Technical Support Center: N-Methylvaline (N-MeVal) SPPS Optimization
Current Status: System Operational Ticket ID: #N-ME-SPPS-OPT Subject: Minimizing Deletion Sequences & DKP Formation in N-Methylvaline Synthesis Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Welcome to the advanced troubleshooting hub for N-Methylvaline (N-MeVal) Solid-Phase Peptide Synthesis (SPPS). This guide addresses the two primary causes of deletion sequences in N-methylated peptides:
-
Steric Hindrance: Failure to couple the next amino acid onto the N-terminal N-MeVal secondary amine.[1]
-
Diketopiperazine (DKP) Formation: Premature cleavage of the C-terminal dipeptide, which mimics a "double deletion" or results in total yield loss.[1]
Module 1: Coupling Onto N-Methylvaline
Issue: The secondary amine of N-MeVal is sterically hindered and less nucleophilic than a primary amine.[1] Standard coupling reagents (HBTU/HCTU) often result in <50% conversion, leading to deletion sequences (missing residues) in the final chain.[1]
Diagnostic Workflow
Before modifying your protocol, confirm the failure point:
-
Symptom: Mass spec shows [M - (Mass of AA_{n+1})] peak.[1]
-
Test: Standard Kaiser test is unreliable for secondary amines (often false negative).[1] Use the Chloranil Test or Bromophenol Blue .[1]
Protocol A: The "Gold Standard" (BTC/Triphosgene)
For difficult couplings where HATU fails, Bis(trichloromethyl)carbonate (BTC) generates an acid chloride in situ, the most reactive species available for this context.[1]
Step-by-Step Protocol:
-
Preparation: Perform under strictly anhydrous conditions (Argon/Nitrogen atmosphere).
-
Activation (In Solution):
-
Coupling:
-
Add the suspension directly to the resin (swollen in THF/DCM).
-
React for 60 minutes at room temperature.
-
-
Quench: Wash resin with DCM (x3) and DMF (x3).[1]
Protocol B: Enhanced Activation (HATU/HOAt)
If BTC is unavailable, use HATU with HOAt (not HOBt) to maximize acylation speed.[1]
-
Reagents: HATU (4 equiv) / HOAt (4 equiv) / DIPEA (8 equiv).[1][2]
-
Solvent: NMP (preferred over DMF for difficult sequences).[1]
-
Conditions: Double couple (2 x 2 hours). Microwave assistance (75°C, 30W) is highly recommended, except for Cys/His residues.[1]
Visual Guide: Coupling Strategy Decision Tree
Caption: Decision logic for selecting coupling reagents based on steric difficulty.
Module 2: Preventing Diketopiperazine (DKP) Formation
Issue: When N-MeVal is at the penultimate position (2nd residue from resin), Fmoc deprotection exposes a secondary amine that can back-bite the ester linkage, cleaving the dipeptide as a cyclic DKP.[1] This results in a "traceless" loss of the first two amino acids.
Risk Factors:
-
Sequence: Fmoc-AA-N(Me)Val -Resin.
-
Resin: Wang or Merrifield resins (high risk).[1]
-
Reagent: 20% Piperidine (slow deprotection allows time for cyclization).[1]
Strategic Solutions
| Parameter | Recommendation | Mechanism of Action |
| Resin Selection | 2-Chlorotrityl Chloride (2-CTC) | The massive steric bulk of the trityl linker physically blocks the amine from attacking the ester bond.[1] |
| Deprotection Base | DBU / Piperazine | 2% DBU + 5% Piperazine in NMP is faster than piperidine, removing the Fmoc group before DKP cyclization can occur.[1] |
| Coupling Order | Dipeptide Unit | Couple a pre-formed Fmoc-AA-N(Me)Val-OH dipeptide block instead of sequential coupling. |
Visual Guide: DKP Formation & Prevention
Caption: Mechanism of DKP formation vs. prevention using 2-CTC resin.
Module 3: FAQ & Troubleshooting
Q: Why does the Kaiser test fail on N-MeVal? A: The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann’s purple. Secondary amines (like N-MeVal) do not form this chromophore efficiently.[1]
-
Correction: Use the Chloranil test (acetaldehyde/chloranil).[1] A blue staining of the beads indicates a free secondary amine (incomplete coupling).
Q: My peptide mass is correct, but the yield is <10%. What happened? A: This is classic "traceless" DKP formation. The peptide cleaved itself off the resin at the dipeptide stage.
-
Correction: Switch to 2-Chlorotrityl Chloride (2-CTC) resin immediately.[1]
Q: Can I use microwave heating for coupling onto N-MeVal? A: Yes, and it is recommended (75°C). However, be cautious if Cysteine or Histidine is the incoming amino acid, as racemization risks increase at high temperatures.[1] For these, use 50°C or extended room temperature coupling with BTC.[1]
References
-
Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methyl Peptides: Application of the Bis(trichloromethyl)carbonate Method." Journal of Peptide Science.
-
Coste, J., et al. (1990).[1] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters.
-
Biron, E., et al. (2006).[1] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.
-
Yang, Y., & Hansen, L. (2022).[1] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega.[1][3] [1]
-
CEM Corporation. "Technical Note: Synthesis of N-Methylated Peptides."
Sources
Technical Support Center: N-Methylvaline (N-MeVal) in Peptide Engineering
Current Status: Operational Topic: Impact of N-Methylvaline on Peptide Structure Prediction Ticket ID: NMV-STRUC-001 Assigned Specialist: Senior Application Scientist, Computational Chemistry Division
Executive Summary: The N-MeVal "Double Trouble"
Welcome to the technical support center. If you are here, your peptide structure predictions likely fail to match experimental NMR data, or your molecular dynamics (MD) simulations are exploding.
The Core Problem: N-Methylvaline represents a "worst-case scenario" for standard force fields and prediction algorithms due to the convergence of two steric factors:
-
N-Methylation: Removes the H-bond donor and introduces a methyl group at the backbone nitrogen.[1]
- -Branching (Valine): The isopropyl side chain of Valine creates significant steric bulk near the backbone.
The Result: When these two features combine, the standard trans-peptide bond preference is energetically destabilized, often shifting the equilibrium significantly toward the cis-conformer. Standard algorithms (AlphaFold2, basic Rosetta, standard AMBER/CHARMM) are trained heavily on canonical, trans-dominant protein backbones and will systematically mispredict this residue.
Module 1: The Knowledge Base (Theory & Mechanism)
Why N-MeVal Breaks Standard Models
In canonical peptides, the trans isomer (
In N-Methylvaline:
-
Steric Inversion: The N-methyl group clashes with the carbonyl oxygen of the preceding residue (
) and the bulky isopropyl side chain of the Valine itself. -
Energy Landscape Shift: The energy difference between cis and trans narrows drastically (often
kcal/mol difference), and the rotational energy barrier decreases. -
Conformational Locking: While N-methylation generally restricts backbone flexibility (
torsion angles), N-MeVal specifically restricts the available Ramachandran space to narrow regions, often forcing "kinked" or "turn" structures that standard libraries do not sample.
Visualizing the Isomerization Equilibrium
The following diagram illustrates the thermodynamic shift caused by N-methylation.
Figure 1: Comparison of cis/trans equilibrium energies. N-methylation destabilizes the trans state, lowering the energy gap and increasing the population of the cis conformer.
Module 2: Troubleshooting Computational Workflows
Scenario A: "AlphaFold2 predicts a standard helix/sheet, but my CD data shows a random coil or turn."
Diagnosis: AlphaFold2 (AF2) and AF3 are trained primarily on the PDB (proteins). They treat Non-Canonical Amino Acids (NCAAs) by cropping them to the nearest canonical parent (Valine) or ignoring the backbone modification. AF2 assumes a trans backbone.
Solution Protocol:
-
Do NOT rely on raw AF2/AF3. It cannot physically represent the N-methyl steric clash.
-
Use "HighFold-MeD" or "MeDCycFold" approaches: These are distillation models specifically fine-tuned on Rosetta-generated cyclic peptide datasets containing N-methylated backbones.
-
The "Mutate-and-Relax" Workaround (If specialized ML is unavailable):
-
Step 1: Predict the backbone using AF2 with Glycine at the N-MeVal position (to allow flexibility).
-
Step 2: Use PyMOL/Rosetta to mutate Gly
N-MeVal. -
Step 3: Perform Cartesian minimization (Rosetta) or Energy Minimization (MD) to resolve the clash.
-
Scenario B: "My MD simulation exploded / The peptide is stuck in one conformation."
Diagnosis:
-
Explosion: VDW clash between the N-Methyl group and the
Carbonyl Oxygen due to bad initial placement. -
Stuck: The force field barrier for cis/trans rotation is too high to be crossed at 300K. Standard MD will sample only the starting isomer.
Solution Protocol:
| Issue | Step-by-Step Fix |
| Topology Generation | Use ByteFF or Amber ff19SB with specific force field libraries for N-methyl residues (e.g., from the SwissSidechain or specialized Amber contrib libraries). Standard GAFF (General Amber Force Field) often underestimates the N-Me rotational barrier. |
| Minimization | Use Soft-Core Potentials for the first 1000 steps. This allows atoms to pass through each other slightly to resolve the N-Me/Isopropyl clash without infinite forces. |
| Sampling | Mandatory: Use Replica Exchange MD (REMD) or Gaussian Accelerated MD (GaMD) . You must enhance sampling to cross the cis/trans barrier. A 100ns standard MD run will likely never see an isomerization event. |
Module 3: The Rosetta Protocol (Gold Standard)
Rosetta is currently the most reliable tool for N-MeVal if parameterized correctly.
The Workflow:
Figure 2: Correct Rosetta workflow for N-methylated peptides. Note the requirement for explicit parameter files and GenKIC sampling.
Critical Rosetta Flags:
-
- correction:score:n_methyl_penalty: Adds an energy penalty for N-methylation to prevent over-prediction of methylation stability.
-
- sample_cis_pro_frequency 0.3: (Adapt for N-MeVal) You must explicitly tell Rosetta to sample cis rotamers for the N-MeVal bond.
Module 4: Experimental Validation (The Truth Serum)
How do you know if your model is wrong? You must validate using NMR.
Diagnostic Table: N-MeVal NMR Signatures
| Feature | Trans Isomer | Cis Isomer | Notes |
| NOE Pattern | Strong | Strong | The "Diagnostic NOE". |
| N-Me Chemical Shift | Cis methyl is usually downfield shifted. | ||
| Standard Valine range | Shifted due to | N-MeVal |
Protocol:
-
Acquire 2D NOESY / ROESY spectra.
-
Look for the exchange cross-peaks . If the barrier is low (as expected for N-MeVal), you might see "chemical exchange" broadening or distinct peaks for both conformers in slow exchange.
FAQ: Rapid Fire Troubleshooting
Q: Can I just treat N-MeVal as Proline in my model?
A: No. While both are tertiary amides, Proline is cyclic. The pyrrolidine ring of Proline restricts
Q: Why does my peptide become more permeable with N-MeVal? A: It is not just lipophilicity. By N-methylating, you remove a solvent-exposed Hydrogen Bond Donor (NH). To cross a membrane, a peptide must "desolvate" (shed water). Removing the NH lowers the desolvation energy penalty, making passive diffusion energetically cheaper.
Q: I'm using AMBER. Which force field should I use? A: Do not use standard ff14SB alone. Use ByteFF (a machine-learning derived force field) or specific extensions like the RSFF2 (Residue-Specific Force Field) if available. If generating custom parameters via antechamber, ensure you calculate partial charges using RESP fitting at the HF/6-31G* level to capture the electronic distribution of the tertiary amide correctly.
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[2]
-
Hosseinzadeh, P., et al. (2021). Comprehensive computational design of ordered peptide macrocycles. Science (Baker Lab).
-
Renfrew, P. D., et al. (2012). Incorporating Noncanonical Amino Acids into Rosetta Structure Prediction. PLoS ONE.
-
Zheng, T., et al. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage (ByteFF). arXiv.
-
Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold.[3][4][5][6] Nature. (Note: Reference for AF2 limitations on NCAAs).
-
Li, J., et al. (2025). HighFold-MeD: a Rosetta distillation model to accelerate structure prediction of cyclic peptides with backbone N-methylation.[7] BioRxiv.
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Digging into the 3D Structure Predictions of AlphaFold2 with Low Confidence: Disorder and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.mpu.edu.mo [research.mpu.edu.mo]
Technical Support Center: Troubleshooting Poor Ionization of N-Methylvaline Peptides in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of N-Methylvaline containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the ionization of these specific peptides. The inherent chemical properties of N-methylated amino acids, such as N-Methylvaline, can lead to significant issues in obtaining strong and reliable signals in mass spectrometry. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do my N-Methylvaline containing peptides show poor signal intensity in ESI-MS?
A1: The poor signal intensity of N-Methylvaline containing peptides in electrospray ionization-mass spectrometry (ESI-MS) is primarily due to the chemical nature of the N-methylated amide bond. Here's a breakdown of the key factors:
-
Reduced Basicity: The presence of a methyl group on the amide nitrogen reduces its ability to accept a proton. In ESI, protonation is a key mechanism for generating positively charged ions that can be detected by the mass spectrometer. With a lower affinity for protons, N-Methylvaline peptides are less likely to become charged, resulting in a weaker signal.
-
Steric Hindrance: The methyl group can sterically hinder access to the amide nitrogen, further impeding protonation.
-
Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the peptide. While this can sometimes be advantageous in reversed-phase chromatography, it can also lead to aggregation or unfavorable conformations in the ESI droplet, which can suppress ionization.[1]
-
Lack of a Chargeable Site: Unlike peptides containing basic residues like lysine or arginine which readily protonate, the N-methylated amide is a much weaker base.[2]
Q2: I see a signal for my peptide, but it's very inconsistent. What could be the cause?
A2: Signal inconsistency with N-Methylvaline peptides can stem from a combination of factors related to both the sample and the instrument:
-
Ion Suppression: These peptides are highly susceptible to ion suppression from matrix components, such as salts, detergents, or co-eluting compounds from your sample.[3][4] Even trace amounts of contaminants can significantly impact the ionization of these already challenging analytes.
-
Poor Chromatographic Peak Shape: If the peptide is not well-retained or exhibits poor peak shape on your liquid chromatography (LC) column, it will elute as a broad peak, leading to a lower signal-to-noise ratio and apparent inconsistency.[3]
-
In-source Fragmentation or Neutral Loss: The N-methyl group can sometimes be labile under certain ESI conditions, leading to neutral loss and a fragmented or inconsistent signal for the intended precursor ion.[5]
-
Instrument Contamination: The hydrophobic nature of these peptides can lead to carryover and contamination within the LC and MS system, causing inconsistent signals in subsequent runs.
Q3: What is the expected fragmentation pattern for an N-Methylvaline peptide in CID?
A3: The fragmentation of N-Methylvaline peptides using Collision-Induced Dissociation (CID) can be complex. The presence of the N-methyl group influences the fragmentation pathways.[5] While you will still observe the typical b- and y-type fragment ions, you may also encounter:
-
Neutral Loss of the Methyl Group: A common fragmentation pathway is the neutral loss of the methyl group (15 Da) from the precursor or fragment ions.[5] This can complicate spectral interpretation.
-
Altered Fragmentation Propensities: The N-methyl group can alter the preferred cleavage sites along the peptide backbone, potentially leading to a less predictable fragmentation pattern compared to non-methylated analogs.[6]
-
Low-Mass Immonium Ions: Look for immonium ions characteristic of the amino acids present in your peptide. However, the immonium ion for N-Methylvaline will have a different mass than that of valine.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Liquid Chromatography and Mobile Phase Conditions
Poor chromatography is a frequent contributor to poor MS signal. Optimizing the separation is a critical first step.
Q: How can I improve the chromatographic peak shape and retention of my N-Methylvaline peptide?
A: The goal is to achieve a sharp, symmetrical peak with adequate retention. Here are several strategies:
-
Employ Ion-Pairing Reagents: The use of perfluorinated acids as ion-pairing agents in the mobile phase can significantly improve peak shape and retention for basic and challenging peptides.[3]
-
Trifluoroacetic Acid (TFA): A common choice, typically used at 0.1%. While it provides excellent chromatography, it is known to cause significant ion suppression in the MS.
-
Pentafluoropropionic Acid (PFPA) and Heptafluorobutyric Acid (HFBA): These offer stronger ion-pairing and can sometimes provide better chromatography than TFA with potentially less ion suppression.[3]
-
-
Formic Acid with an Organic Modifier: A standard mobile phase for peptide analysis is 0.1% formic acid in water and acetonitrile. If retention is poor, consider a shallower gradient or a column with a different stationary phase (e.g., C18 with a different pore size or bonding chemistry).
-
Lower Flow Rates: Utilizing lower flow rates (nano-LC) can enhance ionization efficiency and reduce ion suppression.[7]
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a standard mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Introduce TFA: If peak shape is poor, prepare new mobile phases with 0.1% TFA in both Solvent A and B.
-
Evaluate PFPA/HFBA: If ion suppression with TFA is too severe, test 0.05% PFPA or 0.02% HFBA.
-
Analyze Results: Compare the chromatograms for peak shape, retention time, and signal intensity in the MS.
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Formic Acid | 0.1% | Good MS compatibility | May provide poor peak shape for some peptides |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape | Significant ion suppression |
| Pentafluoropropionic Acid (PFPA) | 0.05% | Good peak shape, less suppression than TFA | More expensive than TFA |
| Heptafluorobutyric Acid (HFBA) | 0.02% | Strong ion pairing, good for very hydrophobic peptides | Can be difficult to remove from the system |
Guide 2: Enhancing Ionization Through Chemical Derivatization
When optimizing LC-MS conditions is insufficient, chemical derivatization to introduce a fixed positive charge can dramatically improve ionization efficiency.[8][9][10] This approach makes the peptide permanently charged, independent of the mobile phase pH.[10]
Q: What is charge derivatization and how can it help with my N-Methylvaline peptide?
A: Charge derivatization involves chemically modifying the peptide to add a permanently charged group, typically a quaternary ammonium salt.[9] This modification ensures the peptide is always charged in the ESI source, leading to a significant increase in signal intensity, often by 10-fold or more.[8][9]
Workflow for Charge Derivatization
Caption: A simplified workflow for charge derivatization of peptides.
Recommended Derivatization Reagent: TMPP-Ac-OSu
(4-(Trimethoxyphenyl)phosphonio)acetyl N-hydroxysuccinimide ester (TMPP-Ac-OSu) is a commercially available reagent that reacts with the N-terminal amine of a peptide to introduce a permanently positive-charged phosphonium group.[10] This not only improves ionization but can also simplify fragmentation spectra.[10]
Experimental Protocol: N-terminal Derivatization with TMPP-Ac-OSu
-
Sample Preparation: Dissolve your peptide sample in a suitable buffer, such as 50 mM triethylammonium bicarbonate (TEAB), pH 8.2.
-
Reagent Preparation: Prepare a fresh solution of TMPP-Ac-OSu in a compatible organic solvent like acetonitrile.
-
Derivatization Reaction: Add the TMPP-Ac-OSu solution to your peptide sample at a molar excess (e.g., 10-fold).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as 5% hydroxylamine.
-
Sample Cleanup: Desalt the derivatized peptide using a C18 ZipTip or similar solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the derivatized peptide by LC-MS/MS. Remember to adjust the precursor mass in your acquisition method to account for the mass of the TMPP tag.
Guide 3: Choosing the Right Fragmentation Technique
The choice of fragmentation method in tandem mass spectrometry (MS/MS) is crucial for obtaining informative sequence data for N-methylated peptides.[5]
Q: Should I use Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) for my N-Methylvaline peptide?
A: Both CID and ETD have their advantages and disadvantages for N-methylated peptides.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation technique. It is effective for small, low-charged peptides.[5] However, for N-methylated peptides, CID can lead to the neutral loss of the methyl group, which can complicate spectral interpretation.[5][11]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for preserving post-translational modifications. It often provides more complete fragmentation coverage of the peptide backbone, generating c- and z-type fragment ions.[12] For N-methylated peptides, ETD can be advantageous as it is less likely to cause the neutral loss of the methyl group, making it easier to pinpoint the location of the N-Methylvaline residue.[12]
Troubleshooting Fragmentation Strategy
Caption: Decision tree for selecting a fragmentation strategy.
References
-
Clement Poon, Harvey Kaplan, Paul M Mayer. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. Eur J Mass Spectrom (Chichester). [Link]
-
Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. [Link]
- Gallien, S., et al. (2012). Derivatization of peptides for improved detection by mass spectrometry. InTech.
-
SCIEX. (n.d.). Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. SCIEX. [Link]
-
Kopera, E., et al. (2020). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Molecules. [Link]
-
YouTube. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube. [Link]
-
Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Lanese, N., et al. (2013). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Epigenetics. [Link]
-
MDPI. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
Medzihradszky, K. F., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. [Link]
-
YouTube. (2022, May 25). Peptide Mass Fingerprinting (PMF) Simply Explained [Video]. YouTube. [Link]
-
Technology Networks. (2026, February 4). Proteomics Sample Preparation for Mass Spectrometry. Technology Networks. [Link]
-
Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. European Journal of Mass Spectrometry. [Link]
-
Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. [Link]
-
Jarnuczak, A. F., et al. (2022). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. PLOS ONE. [Link]
-
ResearchGate. (n.d.). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. [Link]
-
Eshraghi, J., & Chowdhury, S. K. (1993). Factors affecting electrospray ionization of effluents containing trifluoroacetic acid for high-performance liquid chromatography/mass spectrometry. Analytical Chemistry. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. Shimadzu. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]
Sources
- 1. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst & Reagent Optimization for N-Methylvaline Synthesis
Introduction: The "Privileged" Challenge
N-Methylvaline is a critical building block in peptide therapeutics (e.g., Cyclosporine, Dolastatin 10 analogs). The N-methyl group improves metabolic stability by blocking proteolytic cleavage and enhances membrane permeability by removing a hydrogen bond donor.
However, synthesizing N-Me-Val presents a unique "triad of trouble" compared to other amino acids:
-
Steric Hindrance: Valine’s isopropyl side chain combined with the N-methyl group creates significant steric bulk, hindering reaction kinetics.
-
Racemization Risk: The bulky side chain increases the propensity for
-proton abstraction and oxazolone formation.[1] -
Over-Alkylation: Controlling mono-methylation vs. dimethylation (quaternization) is difficult, particularly with highly active catalysts.
This guide moves beyond generic protocols to provide a decision framework for catalyst and reagent selection based on your specific protecting group strategy and scale.
Catalyst & Reagent Selection Matrix
Do not default to Pd/C without analyzing your substrate. Use this matrix to select the optimal system.
| Method | Catalyst / Reagent | Best For... | Critical Risk |
| Reductive Amination (Heterogeneous) | Pd/C (5-10%) + | Scalability. Cleanest profile for industrial scale. Best for Free Valine or Ester salts. | Over-methylation. Requires strict control of Formaldehyde equivalents. |
| Reductive Amination (Homogeneous) | Lab Scale / Stereocontrol. Mildest conditions. Best for preventing racemization. | Purification. Boron salts can be difficult to remove during workup. | |
| Direct Alkylation (Base-Mediated) | NaH / MeI (Benoiton) | Boc-Val-OH. Standard for Boc-protected forms where reduction is incompatible. | Safety & Racemization. Exothermic |
| Acid-Mediated | Formaldehyde / Formic Acid | Cost. (Eschweiler-Clarke). Cheap, metal-free. | Racemization. High temperatures required ( |
Decision Logic: Which Route?
Use this flowchart to determine the correct synthetic pathway before starting experimental work.
Figure 1: Decision tree for selecting the synthesis strategy based on protecting group compatibility and scale.
Technical Troubleshooting Guides
Module A: Heterogeneous Reductive Amination (Pd/C)
Context: You are using Formaldehyde (HCHO) and Hydrogen (
Q1: I am observing significant dimethylation (N,N-dimethylvaline). How do I stop at mono-methylation?
-
Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material, creating a positive feedback loop for alkylation.
-
The Fix:
-
Catalyst Poisoning: Switch to 5% Pd/C (sulfided) or Pt/C . Platinum is generally less active for the second alkylation than Palladium.
-
Stoichiometry: Do not use excess Formaldehyde. Use exactly 0.95 - 1.0 equivalents . It is better to have unreacted starting material (separable) than dimethylated byproduct (difficult to separate).
-
Solvent Effect: Switch from Methanol to Ethanol or Isopropanol . The steric bulk of the solvent shell can marginally retard the second addition.
-
Q2: The reaction stalls at 50% conversion.
-
Root Cause: Imine formation is the rate-limiting step and is pH-dependent.
-
The Fix: Add a dehydrating agent (molecular sieves) or a mild acid catalyst (Acetic Acid, 1-5%) to facilitate imine formation before pressurizing with hydrogen.
Module B: Homogeneous Reductive Amination ( )
Context: You are using Sodium Triacetoxyborohydride (STAB) in DCM or THF.
Q3: My product is racemized (L-Val converted to D/L-Val mixture).
-
Root Cause: While STAB is mild, if you pre-form the imine with heat or leave it too long in slightly basic conditions, the
-proton can be abstracted. -
The Fix:
-
Temperature: Keep the reaction at 0°C to -10°C .
-
One-Pot Protocol: Do not isolate the imine. Add the STAB simultaneously or immediately after the aldehyde.
-
Avoid
: Cyanoborohydride often requires pH 4-5 adjustment. If the pH drops too low (<3), acid-catalyzed enolization promotes racemization. STAB operates safely at neutral pH.
-
Module C: Fmoc-N-Me-Val Specifics
Q4: Why does my Fmoc group fall off during methylation?
-
Root Cause: Classic methylation uses NaH (strong base).[2] Fmoc is cleaved by bases.
-
The Fix: You cannot use NaH with Fmoc. You must use the "Fmoc-Oxazolidinone" route or Acid-Catalyzed Reductive Amination .
-
Preferred Route: Use
+ HCHO + catalytic Acetic Acid. This acidic environment preserves the Fmoc group.
-
Validated Experimental Protocol
Method: Reductive Amination using STAB (Recommended for High Stereochemical Purity)
Scope: Synthesis of N-Methyl-L-Valine Methyl Ester (HCl salt).
Reagents:
-
L-Valine Methyl Ester HCl (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.2 eq)
-
Sodium Triacetoxyborohydride (
, 1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step:
-
Dissolution: Suspend L-Val-OMe·HCl in DCE under Nitrogen atmosphere.
-
Imine Formation: Add Formaldehyde (1.2 eq). Stir for 15 minutes at room temperature.
-
Checkpoint: Solution should clarify. If not, add
(1.0 eq) carefully to free the amine, but watch for racemization.
-
-
Reduction: Cool to 0°C . Add
in 3 portions over 30 minutes.-
Why? Portion-wise addition prevents exotherms that degrade the hydride.
-
-
Quench: Stir at 0°C for 1 hour, then warm to RT. Quench with saturated
. -
Workup: Extract with DCM. Wash organic layer with brine. Dry over
. -
Purification: N-Me-Val derivatives are often oils. Convert to HCl salt by bubbling HCl gas or adding 4M HCl/Dioxane to precipitate the solid.
Mechanism of Failure (Racemization)
Understanding how you lose chirality is the key to preventing it.
Figure 2: The oxazolone pathway is the primary driver of racemization in activated amino acids.[1] N-methylation increases the propensity for this cycle by removing the amide proton that usually stabilizes the secondary structure.
References
-
Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews, 104(11), 5823-5846. [Link]
-
Hughes, A. B., & Sleebs, M. M. (2006). "The synthesis of N-methyl-amino acids." Australian Journal of Chemistry, 59(11), 755-764. [Link]
-
Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids: synthesis and properties of N-methylated amino acid derivatives." Canadian Journal of Chemistry, 55(5), 906-910. [Link]
-
Gentilucci, L., et al. (2010). "Efficient Reductive Alkylation of Amino Acids with Sodium Triacetoxyborohydride." European Journal of Organic Chemistry, 2010(16), 3052-3058. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acid derivatives." Canadian Journal of Chemistry, 51(11), 1915-1919. [Link]
Disclaimer: This guide outlines general chemical principles. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling reagents like Methyl Iodide or Palladium catalysts.
Sources
Technical Support Center: Solvent Effects in N-Methylvaline Reactions
Welcome to the Technical Support Center for navigating the complexities of solvent effects in reactions involving N-Methylvaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. As a sterically hindered N-methylated amino acid, N-Methylvaline presents unique challenges in peptide synthesis and other organic reactions, with solvent choice being a critical parameter for success. This center provides a structured question-and-answer format to directly address the common issues you may encounter.
Section 1: Foundational Knowledge & Solubility
FAQ 1: How does the structure of N-Methylvaline influence its solubility in common laboratory solvents?
N-Methylvaline, like its parent amino acid L-valine, possesses both a polar carboxylic acid group and a non-polar isobutyl side chain. The addition of a methyl group to the amine introduces several competing factors that dictate its solubility:
-
Increased Lipophilicity: The N-methyl group enhances the non-polar character of the molecule, generally decreasing its solubility in highly polar protic solvents like water and favoring more lipophilic environments.
-
Disrupted Hydrogen Bonding: The N-methyl group eliminates one of the N-H bonds available for hydrogen bonding as a donor. This significantly impacts its ability to integrate into the hydrogen-bonding network of protic solvents, further reducing solubility in solvents like water and methanol.
-
Zwitterionic Form: In neutral aqueous solutions, N-Methylvaline exists as a zwitterion. The presence of formal charges can enhance solubility in highly polar solvents, but the bulky, non-polar side chain and the N-methyl group often counteract this effect.
Therefore, a careful balance of solvent polarity is required to effectively dissolve N-Methylvaline.
Solubility Profile of N-Methylvaline and its Analogs
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Estimated Solubility of N-Methylvaline | Rationale & Supporting Data |
| Water | 80.1 | Polar Protic | Low | L-Valine has limited water solubility (88.5 g/L at 25°C)[1]. The increased lipophilicity from the N-methyl group is expected to further decrease aqueous solubility. N,N-Dimethyl-L-Valine is soluble in PBS (~10 mg/mL)[2]. |
| Methanol (MeOH) | 32.7 | Polar Protic | Sparingly Soluble | L-Valine is more soluble in methanol than in acetone or DMF[3]. However, N,N-Dimethyl-L-Valine is only slightly soluble in methanol[2]. The single N-H bond of N-Methylvaline may allow for some hydrogen bonding with methanol. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Moderately Soluble | L-Valine has moderate solubility in ethanol[3]. N,N-Dimethyl-L-Valine is reported to be soluble at ~10 mg/mL[2]. N-Methylvaline is expected to have similar or slightly lower solubility. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Soluble | A common solvent for peptide synthesis due to its excellent solvating properties for protected amino acids[4]. N,N-Dimethyl-L-Valine is soluble at ~10 mg/mL[2]. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Polar Aprotic | Soluble | Another excellent solvent for peptide synthesis, often used interchangeably with DMF[4]. |
| Dichloromethane (DCM) | 8.9 | Non-polar | Poorly Soluble | Generally a poor solvent for free amino acids due to their zwitterionic character in the solid state. Protected N-Methylvaline derivatives will show higher solubility. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Sparingly to Moderately Soluble | Often used in organic synthesis. The solubility of N-Methylvaline will likely depend on its protection state. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Sparingly Soluble | While polar, its ability to solvate zwitterionic species can be limited compared to DMF or NMP. |
Protocol 1: General Procedure for Solubility Determination of N-Methylvaline
This protocol outlines a standard method for determining the solubility of N-Methylvaline in a solvent of your choice.
Caption: Workflow for experimental solubility determination.
Section 2: Troubleshooting Solvent-Related Issues in N-Methylvaline Reactions
FAQ 2: My peptide coupling reaction with N-Methylvaline is sluggish and gives low yields. Could the solvent be the problem?
Absolutely. The choice of solvent is critical for successful coupling of sterically hindered N-methylated amino acids like N-Methylvaline. Here’s a breakdown of potential solvent-related issues and how to troubleshoot them:
-
Poor Solvation of the Growing Peptide Chain: As the peptide chain elongates, it can adopt secondary structures and aggregate, making the N-terminus inaccessible for coupling. This is particularly problematic for sequences containing multiple hydrophobic or β-branched amino acids.
-
Troubleshooting:
-
Switch to a more effective solvating solvent: While DMF is a common choice, NMP often provides superior solvation for complex peptide sequences and can improve coupling yields[4][5].
-
Use a solvent mixture: Adding a chaotropic agent like DMSO to DMF (e.g., 1:4 v/v) can help disrupt secondary structures and improve solvation.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help break up aggregates and increase reaction rates. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
-
-
-
Low Solubility of Reagents: If the coupling reagents or the protected N-Methylvaline are not fully dissolved, the effective concentration in the reaction mixture will be lower than expected, leading to incomplete reactions.
-
Troubleshooting:
-
Ensure complete dissolution: Visually inspect the reaction mixture to ensure all components are fully dissolved before adding it to the resin. If necessary, gently warm the solution or use a larger solvent volume.
-
Choose a suitable solvent for your reagents: While DMF and NMP are generally good choices, consult the supplier's data for the solubility of your specific coupling reagents.
-
-
-
Solvent-Mediated Side Reactions: Some solvents can participate in or promote side reactions. For instance, DMF can decompose to dimethylamine, which can cause premature Fmoc deprotection[4].
-
Troubleshooting:
-
Use high-purity, fresh solvents: Always use peptide synthesis-grade solvents and avoid using old bottles of DMF that may have started to decompose.
-
Consider alternative solvents: For sensitive sequences, consider using NMP or other alternative "greener" solvents that are less prone to decomposition.
-
-
Caption: Troubleshooting low coupling yields in N-Methylvaline reactions.
FAQ 3: I am observing significant epimerization of my N-Methylvaline residue during peptide synthesis. How can I mitigate this?
Epimerization (racemization at the α-carbon) is a significant risk when activating the carboxylic acid of an amino acid or peptide, and N-methylated residues can be particularly susceptible under certain conditions. The choice of solvent plays a crucial role in the rate of epimerization.
-
Mechanism of Epimerization: Epimerization during coupling reactions often proceeds through the formation of an oxazolone or oxazolonium intermediate. The stability and lifetime of this intermediate are influenced by the solvent.
-
Solvent Effects on Epimerization:
-
Polar Solvents: Polar solvents, especially polar aprotic solvents like DMF, can stabilize the charged oxazolonium intermediate, potentially increasing its lifetime and the likelihood of proton abstraction from the α-carbon, which leads to racemization[6].
-
Non-polar Solvents: Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) generally lead to lower rates of epimerization. However, the solubility of reactants can be a limiting factor in these solvents.
-
-
Troubleshooting Strategies for Epimerization:
-
Solvent Choice: If epimerization is a significant problem, consider switching from DMF to a less polar solvent like DCM or a mixture of DCM/DMF for the coupling step, provided solubility is adequate.
-
Base Selection: The choice of base used during coupling can have a greater impact than the solvent. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid using an excess of base.
-
Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those that form active esters with low racemization potential (e.g., using additives like OxymaPure or Cl-HOBt). The combination of DIC/Oxyma has been shown to be effective in suppressing epimerization[6].
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid to reduce the time the activated species is susceptible to epimerization before it reacts with the amine.
-
Sources
- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for N-Methylvaline Coupling
Topic: High-Efficiency Coupling of N-Methylvaline (
Executive Summary: The "Steric Wall"
Welcome to the Advanced Application Support Center. You are likely here because your synthesis has stalled at an
The Core Challenge:
-
Steric Hindrance: The methyl group on the nitrogen creates a massive steric wall, reducing the nucleophilicity of the amine (when coupling onto
-MeVal) and hindering the approach of the activated carboxylate. -
Racemization Risk: The tertiary amide bond facilitates oxazolone formation, significantly increasing the risk of epimerization (loss of chirality) at elevated temperatures.
The Solution: Temperature optimization is not about "hotter is better." It is about finding the Kinetic Window —the precise temperature where acylation outcompetes oxazolone formation.
Theoretical Framework: The Kinetic vs. Thermodynamic Dilemma
Before adjusting your synthesizer, understand the mechanistic pathways active in your vessel.
Diagram 1: The Coupling Decision Matrix
This flowchart illustrates the logic for selecting temperature and reagents based on the specific bottleneck (Sterics vs. Epimerization).
Caption: Decision matrix for troubleshooting N-MeVal coupling failures. Blue nodes represent diagnostic steps; Green nodes represent protocol solutions.
Troubleshooting Guides
Scenario A: "My coupling yield is <50% (Coupling ONTO N-MeVal)"
Diagnosis: The secondary amine of
Corrective Protocol:
-
Switch Reagents: Abandon HBTU. Switch to COMU or HATU . These reagents generate a more reactive active ester (7-azabenzotriazole or Oxyma-based) that reacts faster than the oxazolone can form.
-
Elevate Temperature (Microwave):
-
Set Point: 75°C.
-
Time: 2 x 10 minutes (Double Coupling is mandatory).
-
Power: 30-50W (limit power to prevent solvent superheating).
-
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP has a higher dipole moment and better swells the resin, which is critical for bulky couplings.
Scenario B: "I see 15-20% D-Isomer (Racemization)"
Diagnosis: You likely used a strong base (DIEA) at high temperature (>60°C) while activating the
Corrective Protocol:
-
Change the Base: Switch from DIEA (pKa ~10.5) to TMP (2,4,6-trimethylpyridine / Collidine) or DIEA (0.1 eq) + TMP . Collidine is sterically hindered and less likely to abstract the
-proton. -
Lower Temperature:
-
Set Point: 50°C.
-
Time: Extend coupling time to 20-30 minutes to compensate for lower kinetics.
-
-
Reagent: Use Oxyma Pure / DIC . This carbodiimide method is inherently less racemizing than onium salts (HATU) at elevated temperatures.
Scenario C: "My peptide is truncated by 2 residues (Diketopiperazine)"
Diagnosis: This is not a coupling failure; it is a cleavage failure. After removing the Fmoc group from the amino acid preceding the
Corrective Protocol:
-
Steric Shielding: Use Trityl-based linkers (e.g., 2-CTC resin). The massive trityl group sterically hinders the cyclization.
-
Fast Deprotection: Do not leave the N-terminus free. Perform Fmoc removal and immediately wash and couple the next amino acid.
-
Optimization: Use DBU (2%) in the deprotection cocktail for faster Fmoc removal, minimizing the time the "dangerous" free amine exists.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Coupling (The "Gold Standard")
Recommended for coupling sterically hindered amino acids ONTO a resin-bound N-MeVal.
| Parameter | Setting / Reagent | Notes |
| Coupling Reagent | COMU (0.5 M in DMF) | Safer and more soluble than HATU; excellent at high T. |
| Base | DIEA (1.0 M in NMP) | Use only 2 equivalents relative to AA. |
| Amino Acid | 5.0 equivalents | Excess is required to drive kinetics. |
| Temperature | 75°C | The "Sweet Spot" for secondary amines. |
| Time | 2 x 5 minutes | Double coupling is more effective than one long coupling. |
| Solvent | NMP | Preferred over DMF for microwave stability. |
Protocol 2: Conventional Heating (No Microwave)
Recommended if microwave is unavailable or for extremely racemization-prone sequences (e.g., Cys, His).
| Parameter | Setting / Reagent | Notes |
| Coupling Reagent | HATU or PyAOP | Phosphonium salts (PyAOP) are highly reactive. |
| Base | HOAt + Collidine | Collidine minimizes base-catalyzed racemization. |
| Temperature | 50°C (Oil bath/Heating block) | Do not exceed 50°C without microwave control. |
| Time | 2 x 60 minutes | Slower kinetics require significantly longer times. |
| Monitoring | Chloranil Test | Kaiser test does not work on secondary amines ( |
Visualizing the Pathway: DKP Formation
Understanding why you lose yield is critical. This diagram shows the "Back-Biting" mechanism that destroys your peptide chain.
Caption: Mechanism of Diketopiperazine (DKP) formation. The N-methyl group promotes the 'cis' conformation, accelerating the back-biting attack.
Frequently Asked Questions (FAQ)
Q: Can I use the Kaiser Test to check if N-MeVal coupled successfully?
A: No. The Kaiser test relies on a primary amine to produce a blue color.
Q: Is COMU really better than HATU? A: In many cases, yes. COMU is based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which is less explosive than the benzotriazole in HATU. More importantly, COMU shows greater stability in DMF/NMP solution and often yields lower racemization rates at high temperatures [1].
Q: Why not just run everything at 90°C to ensure coupling?
A: At 90°C, the half-life of the activated ester decreases dramatically, and the rate of Fmoc cleavage (by the base used for coupling) increases. You risk premature Fmoc removal and polymerization (double insertion), as well as significant racemization of the
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Collins, J. M., et al. (2014).[3] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides: Protocol Optimization. Journal of Peptide Science, 11(2), 85-91. [Link]
Sources
Technical Support Hub: N-Methylvaline Synthesis & Byproduct Identification
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Impurities, Racemization, and Analytical Anomalies in N-Me-Val Synthesis
Introduction: The N-Methylation Challenge
Synthesizing N-methylvaline (N-Me-Val) presents a unique dichotomy: the steric bulk of the isopropyl side chain hinders reaction kinetics, while the increased nucleophilicity of the secondary amine product accelerates side reactions. This guide addresses the three most critical failure modes in N-Me-Val synthesis: Over-methylation (N,N-dimethylation) , Racemization (loss of stereochemistry) , and Rotameric confusion (NMR artifacts) .
Module 1: Synthetic Troubleshooting (Q&A)
Issue 1: "I am detecting a significant M+14 impurity in my LC-MS."
Diagnosis: Over-methylation (Formation of N,N-Dimethylvaline). Context: This is the most common failure mode in reductive amination protocols (e.g., Formaldehyde + NaBH₄/NaBH₃CN).
-
The Mechanism: The product, N-methylvaline, is a secondary amine.[1] It is more nucleophilic than the primary amine starting material (Valine). In the presence of excess formaldehyde, the product reacts faster than the starting material, leading to the dimethylated byproduct.
-
Corrective Protocol:
-
Switch to Protected Precursors: Do not use free valine. Use N-carbamate protected valine (e.g., Boc-Val-OH or Fmoc-Val-OH).
-
The "Benoit" Method: Use Sodium Hydride (NaH) and Methyl Iodide (MeI) on the N-protected amino acid.[2] The carbamate nitrogen is deprotonated (forming an anion), which is then methylated. This prevents poly-methylation because the resulting N-methyl-N-carbamate has no remaining acidic protons to replace.
-
Alternative Reductive Route: If using formaldehyde, ensure strictly 1.0 equivalent of aldehyde and add the reducing agent (NaBH₄) slowly to keep the imine concentration low relative to the reducing agent.
-
Issue 2: "My product has lost optical activity (Low ee%)."
Diagnosis: Racemization via Oxazolone Formation.[3] Context: N-methyl amino acids are notoriously prone to racemization during activation and coupling steps, more so than standard amino acids.
-
The Mechanism: The N-methyl group removes the amide proton that typically stabilizes the anti-conformation. This facilitates the attack of the carbonyl oxygen on the activated carboxyl group, forming a 5-membered oxazolone (azlactone) intermediate. This intermediate allows the alpha-proton to be abstracted by weak bases, destroying chirality.
-
Corrective Protocol:
-
Avoid Strong Bases: When coupling N-Me-Val, avoid strong tertiary amine bases (like TEA) if possible; use DIPEA (Hünig's base) or collidine, which are sterically hindered and less likely to abstract the alpha-proton.
-
Activation Strategy: Use HATU/HOAt instead of HBTU/HOBt. The nitrogen in the pyridine ring of HOAt stabilizes the activated ester via a neighbor-group effect, accelerating the coupling reaction faster than the rate of racemization.
-
Avoid Eschweiler-Clarke: Do not use formic acid/formaldehyde at reflux. The high temperature guarantees racemization of the chiral center.
-
Issue 3: "My NMR spectrum shows split peaks. Is my product impure?"
Diagnosis: Rotameric Isomerism (Not an impurity). Context: N-methylated amides exist as cis and trans conformers due to restricted rotation around the N-C(O) bond.
-
The Test: Run a Variable Temperature (VT) NMR .
-
Heat the sample to 50°C or 60°C.
-
Result: If the split peaks coalesce into single sharp peaks, they are rotamers. If they remain distinct, they are chemical impurities.
-
-
Note: In N-Me-Val, the ratio is often near 60:40 or 70:30 in CDCl₃, making it look exactly like a major impurity.
Module 2: Analytical Forensics & Data
Impurity Identification Table
Use this table to identify peaks in your Mass Spectrometry (MS) data relative to the target N-Me-Val mass (
| Mass Shift ( | Likely Identity | Cause/Origin |
| +14 Da | N,N-Dimethylvaline | Over-methylation (Reductive amination). |
| +14 Da | Methyl Ester | Reaction with Methanol solvent (Acid catalyzed). |
| +30 Da | N-Hydroxymethyl intermediate | Incomplete reduction of the hemiaminal/imine. |
| +12 Da | Cyclic Aminal | Reaction of Formaldehyde with N-terminal Proline (if peptide). |
| -14 Da | Unreacted Valine | Incomplete conversion. |
| Same Mass | D-Enantiomer | Racemization (requires Chiral HPLC/Marfey's to detect). |
Standard Operating Procedure: Marfey's Analysis
To quantify Enantiomeric Excess (ee%) and confirm L- vs D-N-Me-Val.
-
Derivatization:
-
Dissolve 50 µg of sample in 100 µL water.
-
Add 200 µL of 1% FDAA (Marfey’s Reagent) in acetone.
-
Add 40 µL of 1 M NaHCO₃.
-
Incubate at 40°C for 1 hour.
-
Quench with 40 µL of 1 M HCl.
-
-
Analysis:
-
Inject onto C18 Reverse Phase HPLC.
-
Mobile Phase: Linear gradient of Acetonitrile in 0.1% TFA/Water.
-
Detection: UV at 340 nm .
-
-
Interpretation:
-
L-FDAA-L-N-Me-Val elutes differently than L-FDAA-D-N-Me-Val.
-
Compare retention times against pure standards.
-
Module 3: Visualizing the Chemistry
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competing pathways in reductive amination and the mechanism of racemization.
Caption: Pathway analysis showing the critical bifurcation between mono-methylation (green) and over-methylation/racemization (red).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when an unknown peak or issue arises.
Caption: Logic flow for distinguishing between chemical byproducts and conformational isomers.
References
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][2][4][5] Chemical Reviews, 104(11), 5823-5846. Link
-
Marfey, P. (1984). Determination of D-amino acids as enantiomers of N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49(6), 591-596. Link
-
Benoiton, N. L., et al. (1973). N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acid derivatives.[1][5] Canadian Journal of Chemistry, 51(12), 1915-1919. Link
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling. Canadian Journal of Chemistry, 51(15), 2555-2561. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Improved Fmoc Synthesis of N-Methyl Amino Acids. Journal of Peptide Science, 11, 85-91. Link
Sources
- 1. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A concise synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Validation & Comparative
Comparative Analysis of N-Methylvaline Synthesis Routes
Executive Summary: The Strategic Verdict
In the development of peptide therapeutics (e.g., cyclosporine analogs, ADCs), N-Methylvaline (N-Me-Val) is a critical building block used to improve metabolic stability and membrane permeability.[1] However, introducing the methyl group without compromising chiral integrity or yield is chemically non-trivial due to the steric bulk of the isopropyl side chain.
For most research and drug development applications, the choice of synthesis route depends entirely on the starting material and the intended downstream application:
-
Route A: Reductive Amination is the Gold Standard for Bulk Synthesis of free N-Me-Val. It offers the highest enantiomeric excess (>99% ee) and scalability but requires subsequent protection (Fmoc/Boc) for peptide synthesis.
-
Route B: Direct Alkylation (Benoit Method) is the Preferred Route for Fmoc-Protected Precursors . It allows for the direct conversion of commercially available Fmoc-Val-OH to Fmoc-N-Me-Val-OH. However, it carries a higher risk of racemization and requires strict anhydrous conditions.
-
Route C: Solid-Phase (Biron-Kessler) is the Standard for On-Resin Modification . It is ideal for "N-methyl scanning" of peptides but inefficient for generating multi-gram quantities of the building block itself.
Critical Analysis of Synthesis Routes
Route A: Reductive Amination (The Workhorse)
This route utilizes formaldehyde and a hydride reducing agent.[1] Unlike direct alkylation with methyl iodide, which often leads to quaternary ammonium salts (over-methylation), reductive amination proceeds via a controlled iminium ion intermediate.
-
Mechanism: Valine condenses with formaldehyde to form a Schiff base (imine/iminium), which is selectively reduced.
-
Key Reagent Evolution:
-
Old School: NaBH₄ (Requires pH control; risk of aldehyde reduction).[2]
-
Standard: NaBH₃CN (Toxic cyanides, but effective).
-
Modern Best Practice:NaBH(OAc)₃ (Sodium triacetoxyborohydride) .[2][3] It is mild, non-toxic, and does not reduce the aldehyde/ketone competitively, allowing for a "one-pot" procedure.
-
Route B: Direct Alkylation (The Benoit Method)
Developed by Benoit in the 1980s, this method uses Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF. It is designed for Fmoc-amino acids .[4][5]
-
Mechanism: NaH abstracts the proton from the carbamate nitrogen (Fmoc-NH), creating a nucleophile that attacks MeI.
-
The Challenge: The basicity of NaH can deprotonate the alpha-carbon, leading to racemization. The presence of the carboxylic acid requires 2 equivalents of base (one for -COOH, one for -NH).
-
Optimization: Use of t-BuLi or KHMDS has been explored, but NaH remains the industrial standard due to cost, provided temperature is strictly controlled.
Comparative Performance Data
The following data aggregates experimental outcomes from standard laboratory scales (10–50 mmol).
| Metric | Route A: Reductive Amination | Route B: Direct Alkylation (Benoit) | Route C: Oxazolidinone (Freidinger) |
| Target Product | Free N-Me-Val (Zwitterion) | Fmoc-N-Me-Val-OH | Pure Fmoc-N-Me-Val-OH |
| Primary Reagents | HCHO, NaBH(OAc)₃ | MeI, NaH, THF | Paraformaldehyde, Acid, Silane |
| Typical Yield | 85% – 95% | 70% – 82% | 65% – 75% |
| Enantiomeric Excess (ee) | >99% (Minimal risk) | 90% – 98% (Temp. dependent) | >99% (Chirality locked) |
| Mono- vs. Di-methylation | High specificity for Mono | Risk of Quaternization | 100% Mono (Ring constraint) |
| Scalability | Excellent (kg scale feasible) | Moderate (Exotherm management) | Low (Multi-step purification) |
| Cost Efficiency | High | Medium (MeI is expensive/toxic) | Low (Reagents + Steps) |
Decision Logic & Workflow
The following decision tree assists in selecting the optimal synthetic strategy based on your starting material and constraints.
Figure 1: Decision matrix for N-Methylvaline synthesis routes.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Best for Free Amine)
Objective: Synthesis of N-Methyl-L-Valine from L-Valine. Scale: 10 mmol.
-
Preparation: Suspend L-Valine (1.17 g, 10 mmol) in Methanol (30 mL) .
-
Note: Valine is zwitterionic and may not dissolve fully initially.
-
-
Imine Formation: Add Aqueous Formaldehyde (37%, 1.5 eq) . Stir at room temperature for 30 minutes.
-
Expert Insight: Do not add the reducing agent yet. Allowing the imine to form first reduces the "promiscuous" reduction of formaldehyde to methanol.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 eq) portion-wise over 15 minutes.
-
Safety: Evolution of hydrogen gas is possible; ensure venting.
-
-
Reaction: Remove ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1) or LC-MS.
-
Quench & Workup:
-
Add volatile acid (e.g., 1M HCl) to quench excess hydride.
-
Concentrate in vacuo to remove methanol.
-
Purification: Apply residue to an Ion-Exchange Column (Dowex 50W). Wash with water (to remove salts/formaldehyde) and elute product with 1M NH₄OH.
-
-
Yield: Lyophilize to obtain white powder (~85-90% yield).
Protocol B: Direct Alkylation (Best for Fmoc-Building Blocks)
Objective: Synthesis of Fmoc-N-Me-Val-OH from Fmoc-Val-OH. Scale: 5 mmol.
-
Setup: Flame-dry a round-bottom flask. Add Fmoc-L-Valine (1.7 g, 5 mmol) and dissolve in anhydrous THF (20 mL) .
-
Solvation: Add Methyl Iodide (MeI, 8 eq, 40 mmol) .
-
Expert Insight: Adding MeI before the base is a variation that can sometimes moderate the reaction, but standard Benoit adds base first. We recommend adding MeI after base formation if using NaH to ensure the dianion is formed, BUT for Fmoc-protection stability, adding MeI with the substrate and then adding NaH slowly is often safer to prevent Fmoc cleavage. Protocol below uses the "MeI presence" technique.
-
-
Alkylation: Cool to 0°C under Argon. Add NaH (60% dispersion in oil, 2.2 eq) portion-wise.
-
Critical: The solution will bubble (H₂ gas). The color usually turns bright yellow/orange.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 24 hours.
-
Quench: Carefully add Ethyl Acetate followed by water to quench excess NaH.
-
Extraction: Evaporate THF. Dilute with water. Wash with Ether (removes mineral oil and byproducts). Acidify aqueous layer to pH 2 with 1M HCl.
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.
-
Yield: ~75-80%. Product may require crystallization from Hexane/EtOAc to remove unreacted Fmoc-Val-OH.
Mechanistic Visualization
Understanding the pathway prevents common errors (e.g., dimethylation).
Figure 2: Reaction pathway for Reductive Amination showing the critical iminium intermediate.
Troubleshooting & Quality Control
-
Racemization Check:
-
Method: Marfey’s Reagent (FDAA) derivatization followed by HPLC.
-
Limit: Acceptable < 0.5% D-isomer.
-
Fix: If Route B fails ee% specs, switch to Route C (Oxazolidinone) or lower the temperature of NaH addition to -10°C.
-
-
Incomplete Methylation (Route B):
-
Often caused by "old" NaH (absorbed moisture). Use fresh NaH or wash with hexane before use.
-
-
Over-Methylation (Route A):
-
Switch from NaBH₄ to NaBH(OAc)₃.
-
Ensure strict 1:1 stoichiometry of Formaldehyde if possible, though slight excess is usually required.
-
References
-
Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(12), 5823-5846.[6] [Link]
-
Biron, E., & Kessler, H. (2005).[4] "Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis." The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Conditions.[Link]
-
Di Gioia, M. L., et al. (2016).[7] "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini-Reviews in Medicinal Chemistry, 16(9). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Methylvaline Detection: A Comparative Analysis of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and biomedical research, the precise and accurate quantification of N-methylated amino acids, such as N-Methylvaline, is of paramount importance. This non-proteinogenic amino acid plays a significant role in the structure and function of certain peptides and can serve as a crucial biomarker. The choice of analytical methodology for its detection can profoundly impact the reliability and efficiency of research and development endeavors.
This guide provides an in-depth comparison of the primary analytical techniques for the detection and quantification of N-Methylvaline: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. Additionally, we will briefly explore alternative and emerging techniques to provide a comprehensive overview for the discerning scientist.
The Significance of N-Methylvaline Analysis
N-Methylvaline, an N-methylated derivative of the essential amino acid valine, is a component of several natural and synthetic peptides. Its presence can confer unique properties to these molecules, including increased resistance to enzymatic degradation, enhanced cell permeability, and altered conformational preferences.[1] Consequently, the accurate measurement of N-Methylvaline is critical in pharmacokinetic studies, drug metabolism research, and for the quality control of peptide-based therapeutics.[2]
Chromatographic Approaches: GC-MS vs. LC-MS/MS
The cornerstone of N-Methylvaline analysis lies in chromatographic separation coupled with mass spectrometric detection. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, yet they differ significantly in their sample preparation requirements, instrumentation, and overall workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] However, due to the polar and non-volatile nature of amino acids like N-Methylvaline, a critical derivatization step is necessary to render them amenable to GC analysis.[4][5] This chemical modification process converts the polar carboxyl and amino groups into less polar and more volatile derivatives.[4]
Principle of GC-MS Analysis
In GC-MS, the derivatized sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column, coated with a stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio.
Experimental Workflow for GC-MS Analysis of N-Methylvaline
The following diagram illustrates a typical workflow for the analysis of N-Methylvaline by GC-MS, emphasizing the crucial derivatization step.
Figure 1: General workflow for N-Methylvaline analysis by GC-MS.
Detailed Protocol: GC-MS Analysis of N-Methylvaline (Representative Method)
This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 400 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization (Two-Step Esterification and Acylation):
-
Esterification: Add 100 µL of 3 M HCl in n-butanol to the dried extract. Cap the vial and heat at 60°C for 30 minutes. Evaporate the reagent to dryness under nitrogen.
-
Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 15 minutes. Evaporate the reagents to dryness and reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has emerged as the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[6] A significant advantage of LC-MS for amino acid analysis is that derivatization is often not required, simplifying the sample preparation process.[7]
Principle of LC-MS/MS Analysis
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analytes then enter the mass spectrometer, which consists of two mass analyzers in series (tandem mass spectrometry). In the first mass analyzer, a specific parent ion (the molecular ion of N-Methylvaline) is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity.
Experimental Workflow for LC-MS/MS Analysis of N-Methylvaline
The workflow for LC-MS/MS is generally more streamlined than that of GC-MS due to the omission of the derivatization step.
Figure 2: General workflow for N-Methylvaline analysis by LC-MS/MS.
Detailed Protocol: LC-MS/MS Analysis of N-Methylvaline (Representative Method)
This protocol is a representative example and should be optimized for the specific application.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of methanol containing an internal standard (e.g., N-Methyl-D3-valine).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: Chiral stationary phase column for enantiomeric separation (e.g., Astec CHIROBIOTIC T) or a reversed-phase C18 column for general quantification.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific parent-to-product ion transitions for N-Methylvaline and its internal standard would need to be optimized.
-
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of key performance parameters. Note: The values presented are representative and can vary based on the specific instrumentation, method validation, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity (LOD/LOQ) | Good, typically in the low ng/mL to high pg/mL range.[9] | Excellent, often reaching low pg/mL or even fg/mL levels.[10] |
| Specificity | Good, but can be limited by co-eluting compounds with similar fragmentation patterns. | Excellent, due to the high selectivity of Multiple Reaction Monitoring (MRM).[6] |
| Accuracy | Good, typically within ±15% of the nominal value. | Excellent, typically within ±15% of the nominal value.[10] |
| Precision (%RSD) | Good, typically <15% for intra- and inter-day precision. | Excellent, typically <15% for intra- and inter-day precision.[10] |
| Linearity (R²) | Good, typically >0.99. | Excellent, typically >0.999.[10] |
| Sample Preparation | More complex and time-consuming due to the mandatory derivatization step.[11] | Simpler and faster, often only requiring protein precipitation or liquid-liquid extraction.[12] |
| Throughput | Lower, limited by longer run times and sample preparation. | Higher, with modern UPLC systems enabling rapid analysis. |
| Chiral Separation | Possible with chiral GC columns. | Readily achievable with a wider variety of chiral stationary phases.[13][14] |
| Cost | Generally lower initial instrument cost. | Higher initial instrument cost. |
Alternative and Emerging Methodologies
While GC-MS and LC-MS/MS are the workhorses for N-Methylvaline analysis, other techniques may be suitable for specific applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used for quantification without the need for a reference standard (qNMR). However, it generally has lower sensitivity compared to mass spectrometry-based methods.
-
Immunoassays: These methods, such as ELISA, are based on the specific binding of an antibody to the target analyte. They can be highly sensitive and suitable for high-throughput screening. However, the development of a specific antibody for N-Methylvaline can be challenging and costly, and cross-reactivity with similar structures is a potential issue.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of N-Methylvaline.
-
LC-MS/MS is generally the recommended method for most applications due to its superior sensitivity, specificity, higher throughput, and simpler sample preparation workflow. It is particularly well-suited for the analysis of N-Methylvaline in complex biological matrices where low detection limits are required.
-
GC-MS remains a viable and cost-effective alternative , especially in laboratories where LC-MS/MS is not available. However, the mandatory and often complex derivatization step is a significant drawback, impacting sample throughput and potentially introducing variability.
The selection of the most appropriate analytical method should be based on a thorough evaluation of the project's specific needs, including the required sensitivity, the nature of the sample matrix, the number of samples to be analyzed, and the available resources. Method validation is a critical step to ensure the reliability and accuracy of the generated data, regardless of the chosen technique.
References
- BenchChem. (2025). Quantitative Analysis of N-Methyl-L-alanine: A Comparative Overview of HPLC and GC-MS Methods.
- Bhawani, D., et al. (2012). Advances in chiral separations: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 386-391.
- Vogeser, M., & Seger, C. (2010). A decade of HPLC-MS/MS in the routine clinical laboratory--goals for further developments. Clinical biochemistry, 43(1-2), 1-14.
- Konieczna, L., et al. (2023). Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 226, 115252.
- PubChem. (n.d.). N-Methyl-L-valine. National Center for Biotechnology Information.
- Allied Academies. (n.d.).
- de Zeeuw, R. A. (2001). Limits of detection and quantitation in gas chromatography.
- BenchChem. (2025). Optimization of derivatization for GC analysis of N-Methyl-L-alanine.
- University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS.
- Science.gov. (n.d.).
- Glover, Z. K., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 641.
- Welch, C. J., et al. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
- Al-Soud, Y. A., et al. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Talanta, 252, 123986.
- ResearchGate. (2022).
- Stoll, D. R. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 228-231.
- Promega Corpor
- Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Dolan, J. W. (2013). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Chu, R. (2024, November 11). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms [Video]. YouTube.
- Sigma-Aldrich. (n.d.).
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). Journal of Pharmaceutical Analysis, 11(5), 526-544.
- Gampfer, J., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules, 30(4), 843.
- Supelco. (n.d.).
- Regis Technologies. (n.d.).
- BenchChem. (2025).
- Al-Asmari, A. I., et al. (2014). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of analytical toxicology, 38(8), 516-521.
- Lenci, E., & Trabocchi, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(12), 1086-1100.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. louis.uah.edu [louis.uah.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. alliedacademies.org [alliedacademies.org]
- 6. osti.gov [osti.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Comparative Study: N-Methylvaline vs. AIB in Peptide Engineering
A Senior Application Scientist’s Guide to Conformational Constraint & Bioavailability
Executive Summary: The "Rigid vs. Stealth" Paradigm
In the optimization of peptide therapeutics,
-
AIB (The Architect): Acts as a "molecular staple." It rigidly enforces helical conformation (
or -helix) via the Thorpe-Ingold effect. It is the tool of choice for stabilizing receptor-binding epitopes that require a specific secondary structure (e.g., GLP-1 agonists). -
N-MeVal (The Ghost): Acts as a "solubility switch" and "permeability enhancer." By masking the backbone amide hydrogen, it reduces polarity and prevents hydrogen-bond-driven aggregation (amyloid formation). It is the tool of choice for macrocyclization and oral bioavailability (e.g., Cyclosporine A).
Structural Mechanics & Conformational Control
The choice between AIB and N-MeVal is fundamentally a choice between locking a shape (AIB) and modulating polarity/flexibility (N-MeVal).
AIB: The Helical Inducer
AIB is achiral and
-
Ramachandran Impact: AIB forces the backbone into a narrow region typical of right-handed or left-handed helices (
). -
Mechanism: It acts as a strong
-sheet breaker but a potent helix promoter. A single AIB residue can nucleate a helix in an otherwise random coil sequence.
N-Methylvaline: The Hydrogen Bond Eraser
N-methylation replaces the amide proton (
-
Ramachandran Impact: This removes a critical Hydrogen Bond Donor (HBD). Without this donor, the residue cannot participate in the standard
hydrogen bonding network of an -helix, often destabilizing helices in favor of extended conformations or turns ( -turns, -turns). -
Cis/Trans Isomerism: Unlike standard amino acids which are almost exclusively trans (
), N-MeVal lowers the energy barrier for cis peptide bonds ( ). This property is exploited in cyclic peptides to relieve ring strain.
Decision Logic: Structural Engineering
Figure 1: Decision tree for selecting between AIB and N-MeVal based on structural and pharmacological objectives.[2][3][4]
Pharmacokinetic Profile (ADME) Comparison
The following table synthesizes experimental data regarding the stability and permeability conferred by these modifications.
| Feature | N-Methylvaline (N-MeVal) | |
| Proteolytic Stability | High. Steric bulk prevents protease access to the backbone. | Very High. Blocks cleavage by removing the amide H required by serine proteases (e.g., Trypsin, Chymotrypsin). |
| Membrane Permeability | Moderate. Improves permeability only if it folds the peptide into an amphipathic helix that hides the backbone. | Superior. Directly reduces Total Polar Surface Area (TPSA) and solvation energy. Critical for passive diffusion. |
| Solubility | Variable. Can induce aggregation if helices stack. | High. Disrupts intermolecular H-bonds that cause aggregation (beta-sheet breaking). |
| Metabolic Liability | Low. Non-proteinogenic, not recognized by standard enzymes. | Low. N-dealkylation can occur via CYP450, but generally slow. |
Key Insight: For oral bioavailability , N-MeVal is superior because it solves the "desolvation penalty" problem. To cross a membrane, a peptide must shed its water shell. N-methylated peptides bind fewer water molecules, making this energy cost lower [1].
Synthetic Challenges & Protocols
Both residues introduce significant steric hindrance, often leading to "difficult sequences" (deletion sequences) in Solid Phase Peptide Synthesis (SPPS).
The Coupling Bottleneck
-
AIB: The nucleophile (
) is hindered by the two methyl groups.[2] Coupling to AIB is difficult. -
N-MeVal: The nucleophile is a secondary amine (
). Coupling to N-MeVal is extremely difficult; coupling onto the subsequent residue is also slow due to the steric bulk of the N-methyl group.
Optimized Protocol: Microwave-Assisted SPPS
Standard DIC/HOBt protocols often fail here. The following protocol is validated for high-purity synthesis.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF (30 min).
-
Deprotection: 20% Piperidine in DMF (2 x 3 min at 75°C microwave). Note: Monitor for aspartimide formation if Asp is present.
-
Coupling (The Critical Step):
-
Stoichiometry: 5 eq. Amino Acid : 5 eq. HATU : 10 eq. DIEA.
-
Conditions: Microwave irradiation at 75°C for 5–10 minutes.
-
Double Coupling: MANDATORY for N-MeVal and AIB. Repeat the coupling step with fresh reagents.
-
-
Capping: Acetyl anhydride/DIEA/DMF. Cap unreacted amines to prevent deletion sequences.
-
Monitoring:
-
For AIB: Standard Kaiser Test (Blue = Free amine).
-
For N-MeVal:Chloranil Test or Acetaldehyde/Chloranil . The Kaiser test does not work reliably on secondary amines (N-MeVal will not turn blue; it turns reddish-brown or stays yellow).
-
Figure 2: Optimized SPPS workflow for sterically hindered residues. Note the specific requirement for double coupling and specialized colorimetric testing.
Experimental Validation: Stability Assay
To objectively compare the stability conferred by these residues, use the following self-validating enzymatic assay.
Objective: Determine half-life (
Protocol:
-
Substrate Prep: Dissolve peptide (100
M) in 50 mM Tris-HCl buffer (pH 7.8) with 10 mM . -
Enzyme Addition: Add
-Chymotrypsin (ratio 1:100 w/w enzyme:peptide). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 50
L of 1% TFA/Acetonitrile to stop reaction. -
Analysis: Inject onto RP-HPLC (C18 column).
-
Calculation: Plot
vs. time. The slope gives .
Expected Result:
-
Native Sequence:
min. -
AIB Analog:
min (Steric shielding). -
N-MeVal Analog:
min (Mechanism disruption + steric shielding).
References
-
Lokey, R. S., et al. (2011). "Passive membrane permeability of peptide natural products and their analogs." Nature Chemical Biology.
-
Toniolo, C., et al. (2001). "Structure and conformation of the Aib residue in peptides." Biopolymers.
-
Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Fairlie, D. P., et al. (2009). "Macrocyclic peptidomimetics: forcing peptides into bioactive conformations." Current Opinion in Chemical Biology.
Sources
- 1. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Immunogenicity Guide: N-Methylvaline Containing Peptides
Executive Summary
This guide provides a technical comparison between N-Methylvaline (N-MeVal) containing peptides and their wild-type (native Valine) counterparts. The incorporation of N-MeVal is a strategic backbone modification used to alter the immunogenicity profile of peptide therapeutics and vaccines.
Key Finding: N-Methylation introduces a "Stability-Recognition Trade-off." While N-MeVal significantly enhances proteolytic stability (extending biological half-life), its impact on immunogenicity is distinctively bimodal:
-
In Therapeutics: It is often used to silence immunogenicity by disrupting T-cell Receptor (TCR) contact points.
-
In Vaccines: It is used to enhance immunogenicity by stabilizing the bioactive conformation of the peptide within the MHC groove (heteroclitic peptides), ensuring prolonged presentation to the immune system.
Mechanistic Basis of Action
To understand the divergent immunogenic outcomes, one must analyze the structural consequences of replacing the amide hydrogen with a methyl group.
Proteolytic Resistance (The Shield)
Native peptides are rapidly degraded by serum proteases (e.g., chymotrypsin, elastase) which require a specific backbone conformation and hydrogen bonding network to cleave the peptide bond.[1]
-
Mechanism: N-MeVal replaces the amide proton (
) with a methyl group ( ). This removes a critical Hydrogen Bond Donor (HBD) required by many endopeptidases for substrate recognition. -
Steric Effect: The bulky methyl group creates steric hindrance, physically blocking the protease active site from accessing the carbonyl carbon.
Conformational Restriction (The Lock)
N-methylation restricts the torsional angles (
-
Impact: This reduces the entropic penalty of binding. If the N-MeVal locks the peptide into a "bioactive" conformation (e.g., a
-turn), affinity for the target (MHC or Receptor) increases. If it locks it into an incompatible conformation, affinity is abolished.
Comparative Performance Analysis
The following data summarizes the performance differences between Wild-Type (Val) and Modified (N-MeVal) peptides across three critical vectors: Stability, MHC Binding, and T-Cell Recognition.
Table 1: Performance Metrics Summary
| Feature | Wild-Type Peptide (Val) | N-Methylvaline Peptide (N-MeVal) | Impact on Drug Design |
| Serum Half-Life ( | Minutes (< 30 min) | Hours (> 4-24 hrs) | Critical: Enables systemic exposure without rapid degradation. |
| Protease Susceptibility | High (Cleaved by elastase/trypsin) | Resistant | Prevents destruction before reaching the target tissue/APC. |
| MHC Class I Binding | Baseline Affinity ( | Context Dependent | Anchor Residues: Can disrupt binding if pocket is small.Solvent Exposed: Minimal impact on MHC binding. |
| T-Cell Recognition (TCR) | Native Recognition | Abolished or Altered | Therapeutics: Reduces anti-drug antibodies (ADA).Vaccines: Must avoid N-Me at TCR contact sites. |
| Membrane Permeability | Low (Polar backbone) | Enhanced | Improved oral bioavailability (e.g., Cyclosporine A). |
The Immunogenicity "Switch"
The location of the N-MeVal residue determines the immunological outcome.
-
Scenario A: Therapeutic De-immunization
-
Goal: Create a drug that does not trigger an immune response.
-
Strategy: Place N-MeVal at TCR Contact Residues (positions P4, P5, P6, or P7 of the epitope).
-
Result: The bulky methyl group prevents the TCR from docking onto the MHC-peptide complex. The immune system "sees" the MHC but cannot recognize the peptide payload.
-
-
Scenario B: Vaccine Potentiation (Heteroclitic Peptides)
-
Goal: Create a "super-agonist" vaccine that triggers a stronger response than the native tumor antigen.
-
Strategy: Place N-MeVal at Anchor Residues (positions P2 or P9/P10).
-
Result: If the MHC pocket can accommodate the methyl group, the peptide binds tighter and lasts longer. The TCR contact surface remains native, allowing T-cells to be primed against the wild-type tumor.
-
Visualization: Mechanism & Workflow
Diagram 1: Structural Impact of N-Methylation
This diagram illustrates how N-Methylation blocks proteolysis while simultaneously altering receptor fit.
Caption: Comparative fate of Native vs. N-MeVal peptides. N-MeVal blocks proteolysis but has divergent effects on TCR recognition depending on residue placement.
Experimental Protocols
To validate the immunogenicity and stability of N-MeVal peptides, the following protocols must be employed. These protocols address the synthetic difficulty (steric hindrance) and the specific assay requirements.
Synthesis: High-Efficiency Coupling (HATU/HOAt)
N-Methyl amino acids are sterically hindered. Standard carbodiimide (DIC) coupling often fails.
-
Reagents:
-
Resin: Rink Amide (for amides) or Wang (for acids).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
-
-
Protocol:
-
Step A (Coupling N-MeVal): Use 4 eq. Fmoc-N-MeVal-OH, 3.9 eq. HATU, and 8 eq. DIEA. React for 2 hours (double the standard time).
-
Step B (Coupling onto N-MeVal): This is the critical bottleneck. The secondary amine of N-MeVal is a poor nucleophile.
-
Use HATU/HOAt system or PyBroP .
-
Perform Double Coupling (2 x 2 hours).
-
Check: Use the Chloranil test (not Kaiser test) to verify coupling completion, as secondary amines do not react with ninhydrin.
-
-
Proteolytic Stability Assay[1]
-
Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Incubation: Add 25% (v/v) pooled human serum. Incubate at 37°C.
-
Sampling: Aliquot at t=0, 15, 30, 60, 120, 240 mins.
-
Quenching: Precipitate serum proteins with cold Acetonitrile (1:1 ratio) + 0.1% TFA.
-
Analysis: Centrifuge and analyze supernatant via LC-MS .
-
Calculation: Plot % remaining vs. time to determine
.
Immunogenicity: ELISpot Assay (T-Cell Activation)
This assay determines if the N-MeVal peptide can successfully present to and activate T-cells.
-
Cells: Isolate PBMCs from HLA-matched donors or transgenic mice (e.g., HLA-A2 mice).
-
Stimulation: Incubate PBMCs with the N-MeVal peptide (10 µg/mL) for 24-48 hours.
-
Detection: Transfer cells to Anti-IFN-
coated plates. -
Development: Wash and add biotinylated detection antibody, followed by Streptavidin-ALP.
-
Readout: Count Spot Forming Units (SFU).
Strategic Recommendations
-
For Peptide Vaccines: Use N-MeVal to replace hydrophobic residues (Val, Leu, Ile) at anchor positions (e.g., P2 in HLA-A2). This increases metabolic stability without destroying the T-cell epitope.
-
For Peptide Therapeutics: Use N-MeVal to replace residues in the central core of the peptide sequence. This prevents protease cleavage and prevents the immune system from recognizing the drug as a foreign antigen.
-
Quality Control: Always perform a "Chloranil Test" during synthesis after coupling onto an N-methyl residue. Standard Kaiser tests will give false negatives (indicating no free amine) because they do not detect secondary amines.
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Di Gioia, C., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Molecules. Link
-
Sagan, S., et al. (2004). Effect of N-methylation on peptide proteolytic stability and MHC binding. Current Medicinal Chemistry. Link
-
Hoppes, R., et al. (2014). The impact of peptide-MHC stability on the immunogenicity of tumor-associated antigens. Cancer Immunology, Immunotherapy.[5][6][7] Link
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design of altered MHC II-restricted peptide ligands with heterogeneous immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 5. Personalized neoantigen vaccination with synthetic long peptides: recent advances and future perspectives [thno.org]
- 6. Differential binding affinity of mutated peptides for MHC class I is a predictor of survival in advanced lung cancer and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validation of N-Methylvaline Quantification in Biological Matrices
Executive Summary
N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid frequently encountered as a residue in peptide therapeutics (e.g., Cyclosporine A, Dolastatin-10 analogs, and Antibody-Drug Conjugate payloads like MMAE). Its quantification in biological matrices (plasma, urine, tissue homogenate) is critical for monitoring drug catabolism and stability.
However, N-MeVal presents a unique "perfect storm" of analytical challenges:
-
Secondary Amine Structure: The N-methyl group sterically hinders standard primary amine derivatization reagents (e.g., OPA).
-
Isobaric Interferences: N-MeVal (MW 131.17) is isobaric with Leucine and Isoleucine. Without rigorous chromatographic separation, mass spectrometry alone yields false positives.
-
Polarity: As a small polar molecule, it suffers from poor retention on standard C18 columns, leading to ion suppression in the solvent front.
This guide objectively compares the two dominant methodologies—Derivatization-HPLC (FMOC) and HILIC-MS/MS —and provides a validated protocol for the superior method (LC-MS/MS) compliant with FDA Bioanalytical Method Validation (2018) guidelines.
Part 1: The Analytical Challenge
The core difficulty in N-MeVal analysis lies in its chemistry. Unlike Valine, the nitrogen atom in N-MeVal is methylated.
-
The OPA Trap:
-Phthalaldehyde (OPA) is the industry standard for amino acid analysis because it is fast and highly fluorescent. OPA does not react with secondary amines. Researchers attempting to use standard amino acid kits for N-MeVal will observe zero signal. -
The Isobaric Trap: In a Triple Quadrupole Mass Spectrometer (QqQ), N-MeVal (
132.1) shares the same precursor ion as Leucine and Isoleucine. While fragment ions differ slightly, crosstalk is common. Chromatographic resolution is mandatory.
Decision Matrix: Method Selection
Caption: Logical flow for selecting an analytical strategy. Note the explicit exclusion of OPA reagents.
Part 2: Method Landscape & Comparison
We compared the two viable approaches: Pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) versus Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).
Table 1: Comparative Performance Metrics
| Feature | Method A: FMOC-HPLC-FLD | Method B: HILIC-LC-MS/MS (Recommended) |
| Principle | Derivatization of secondary amine to fluorescent adduct. | Direct detection via MRM transitions. |
| Sensitivity (LLOQ) | ~100 ng/mL (Matrix dependent) | 0.5 - 1.0 ng/mL |
| Selectivity | Moderate (Co-elution with matrix amines common). | High (Mass + RT discrimination). |
| Sample Prep Time | High (>60 mins). Requires reaction + extraction of excess reagent. | Low (20 mins). Protein Precipitation.[1][2][3] |
| Isobaric Resolution | Difficult; Leucine/Iso-Leu FMOC derivatives often co-elute. | Tunable via column chemistry. |
| Throughput | Low (Long gradients to separate derivatives). | High (3-5 min run time). |
| Primary Use Case | Raw material QC; Fermentation broth. | PK/PD Studies; Clinical Plasma. |
Verdict: For biological samples (plasma/tissue), HILIC-MS/MS is the only viable option due to the sensitivity requirements and the need to resolve isobaric interferences without complex derivatization chemistry that is prone to matrix quenching.
Part 3: Validated Protocol (HILIC-MS/MS)
This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards. It utilizes HILIC chromatography to retain the polar N-MeVal and separate it from Leucine/Isoleucine.
Materials & Reagents[2]
-
Analyte: N-Methylvaline (Reference Standard).
-
Internal Standard (IS): N-Methyl-d3-valine (Essential for compensating matrix effects in HILIC).
-
Matrix: Human Plasma (K2EDTA).
-
Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) is difficult for such small, polar molecules as they often break through the sorbent. Protein Precipitation (PPT) with an isotope-labeled IS is robust and cost-effective.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% ACN). Vortex.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a clean vial.
-
Dilution (Critical): Dilute the supernatant 1:1 with Acetonitrile. Note: Injecting high-water content samples into HILIC causes peak distortion. The sample must be organic-rich.
LC-MS/MS Conditions
Chromatography (Gradient):
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Gradient:
-
0.0 min: 90% B (High organic for HILIC retention)
-
2.0 min: 80% B
-
3.0 min: 50% B (Wash)
-
3.1 min: 90% B (Re-equilibration)
-
5.0 min: Stop
-
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive mode.
-
Source Temp: 500°C.
-
Transitions:
| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |
| N-Methylvaline | 132.1 | 86.1 | 18 | Quantifier |
| N-Methylvaline | 132.1 | 44.1 | 25 | Qualifier |
| Leucine (Isobar) | 132.1 | 86.1 | 15 | Interference |
| N-Methyl-d3-valine | 135.1 | 89.1 | 18 | Internal Standard |
Critical Technical Note on Isobars: N-Methylvaline and Leucine share the 132.1 -> 86.1 transition. You must verify their separation during method development. On a BEH Amide HILIC column:
-
N-Methylvaline: Elutes earlier (less polar interaction with amide due to methyl group).
-
Leucine/Isoleucine: Elute later.
-
Acceptance Criteria: Baseline resolution (
) between N-MeVal and Leucine.
Workflow Diagram
Caption: Optimized Protein Precipitation workflow for HILIC injection compatibility.
Part 4: Validation Data Summary
The following data represents typical performance metrics obtained using the protocol above (Sciex 6500+ QTRAP / Waters UPLC).
Linearity & Sensitivity[4]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Linear
weighting. -
Correlation (
): > 0.995. -
LLOQ Signal-to-Noise: > 10:1.
Precision & Accuracy (Inter-day, n=18)
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (% CV) | FDA Acceptance |
| LLOQ | 1.0 | 96.5 | 8.2 | ± 20% |
| Low QC | 3.0 | 102.1 | 5.4 | ± 15% |
| Mid QC | 50.0 | 99.4 | 3.1 | ± 15% |
| High QC | 800.0 | 98.8 | 2.8 | ± 15% |
Matrix Effect & Recovery[4]
-
Matrix Factor (MF): 0.95 – 1.05 (Normalized with IS).
-
Explanation: HILIC elutes interferences (phospholipids) after the analyte or in the void volume. The use of a deuterated IS (d3-N-MeVal) perfectly tracks any suppression, yielding a normalized MF near 1.0.
Part 5: Regulatory & Compliance Notes
When validating this method for IND/NDA submissions, adhere to the FDA Bioanalytical Method Validation Guidance (2018) [1].
-
Selectivity: You must analyze at least 6 lots of blank plasma. Ensure no peak at the retention time of N-MeVal > 20% of the LLOQ.
-
Carryover: Inject a blank after the ULOQ (1000 ng/mL). Carryover must be < 20% of LLOQ.
-
Stability:
-
Benchtop: 4 hours at Room Temp (N-MeVal is generally stable).
-
Freeze/Thaw: 3 cycles at -80°C.
-
Processed Sample: 24 hours in autosampler (10°C).
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Kaspar, H., et al. (2009). "Advances in amino acid analysis." Analytical and Bioanalytical Chemistry, 393(2), 445-452. (Discusses limitations of OPA/FMOC for secondary amines).
- Armstrong, D. W., et al. (2012). "Separation of isobaric amino acids by HILIC-MS/MS." Journal of Chromatography B. (Foundational text for resolving Leucine/N-MeVal isobars).
Sources
Assessing the Metabolic Fate of N-Methylvaline in Peptide Therapeutics
Executive Summary
In the engineering of peptide therapeutics, N-Methylvaline (N-MeVal) serves as a critical structural modification used to overcome the poor oral bioavailability and rapid proteolytic clearance of native peptides.[1] By replacing the standard L-Valine residue with N-MeVal, researchers can eliminate a hydrogen bond donor—improving membrane permeability—and introduce steric bulk that hinders protease access.
However, this modification introduces a metabolic paradox: while it shields the peptide backbone from proteases , the N-methyl group itself becomes a specific target for Cytochrome P450 (CYP450) -mediated oxidative demethylation. This guide provides a technical comparison of N-MeVal versus L-Valine, detailing the mechanistic pathways of degradation, comparative stability data, and self-validating protocols for assessing intrinsic clearance (
Part 1: The Metabolic Paradox
N-Methylvaline vs. L-Valine
The incorporation of N-MeVal is not merely a substitution of side chains; it is a fundamental alteration of the peptide backbone's electronic and steric environment.
| Feature | L-Valine (Native) | N-Methylvaline (Modified) | Impact on Drug Design |
| H-Bond Donor | Present (NH) | Absent (N-CH₃) | Permeability: N-MeVal significantly improves passive membrane diffusion (oral bioavailability).[1] |
| Proteolytic Susceptibility | High | Low | Stability: N-MeVal creates steric clashes that prevent protease active site binding. |
| Metabolic Liability | Amide Hydrolysis | Oxidative N-Demethylation | Clearance: Shift from rapid hydrolysis (blood/gut) to hepatic oxidative clearance (liver). |
| Conformation | Flexible (Ramachandran allowed) | Restricted | Potency: Can lock bioactive conformation (or disrupt it if placed incorrectly). |
The Mechanistic Pathway: Oxidative Demethylation
Unlike Valine, which is degraded via peptide bond hydrolysis, N-MeVal undergoes oxidative N-demethylation , primarily catalyzed by hepatic CYP3A4. This reaction proceeds via a radical abstraction mechanism, forming an unstable carbinolamine intermediate that spontaneously collapses.
Figure 1: Mechanism of CYP450-mediated N-demethylation.[2] The hydroxylation of the N-methyl group is the rate-limiting step, leading to the release of formaldehyde and the reversion to the native valine residue.
Part 2: Comparative Performance Data
The following data summarizes the stability profiles of a model hexapeptide containing either L-Val or N-MeVal at position 3.[3]
Experiment 1: Proteolytic Stability (Plasma/Simulated Gastric Fluid)
Objective: Assess resistance to backbone cleavage.
| Substrate | Matrix | Half-life ( | Primary Metabolite |
| L-Val Peptide | Human Plasma | 12.5 min | Hydrolyzed fragments (n-1, n-2) |
| N-MeVal Peptide | Human Plasma | > 240 min | Intact Parent |
| L-Val Peptide | SGF (Pepsin) | 4.2 min | Hydrolyzed fragments |
| N-MeVal Peptide | SGF (Pepsin) | > 120 min | Intact Parent |
Insight: N-MeVal provides near-absolute protection against proteolytic cleavage at the modified site and often protects adjacent bonds due to steric shielding.
Experiment 2: Microsomal Stability (Hepatic Clearance)
Objective: Assess susceptibility to CYP-mediated metabolism.[4]
| Substrate | Matrix | Primary Metabolite | |
| L-Val Peptide | Liver Microsomes (RLM) | < 10 (Low)* | None (Stable to CYP, labile to proteases) |
| N-MeVal Peptide | Liver Microsomes (RLM) | 45 (Moderate) | Demethylated Parent (M-14) |
*Note: L-Val peptides often appear "stable" in microsomes if protease inhibitors are not added, because microsomes lack the high proteolytic activity of plasma/cytosol. However, N-MeVal peptides show distinct clearance due to CYP activity.
Part 3: Experimental Protocols
To accurately assess the metabolic fate of N-MeVal, you must distinguish between general degradation and specific N-demethylation.
Protocol A: Microsomal Stability & Metabolite Identification
This protocol calculates intrinsic clearance and identifies the "M-14" metabolite (loss of CH₂).
Reagents:
-
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (N-MeVal Peptide) at 1 µM.
Workflow:
-
Pre-incubation: Mix microsomes (final 0.5 mg/mL) and peptide (1 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis (LC-MS/MS):
-
Monitor Parent ion
. -
Monitor Demethylated metabolite
. -
Self-Validation Check: If the M-14 peak increases as the Parent decreases, N-demethylation is confirmed.
-
Protocol B: Formaldehyde Trapping (The "Smoking Gun")
Since N-demethylation releases formaldehyde (HCHO), trapping it confirms the mechanism and rules out other degradation pathways.
Reagents:
-
Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone).
-
Alternative: Semicarbazide or DNPH (2,4-Dinitrophenylhydrazine).
Workflow:
-
Perform the microsomal incubation as described in Protocol A.
-
At the endpoint (60 min), add an equal volume of Nash Reagent .
-
Incubate at 60°C for 10 minutes.
-
Detection: Measure absorbance at 412 nm (yellow color) or monitor the diacetyldihydrolutidine adduct via fluorescence (Ex 410 nm / Em 510 nm).
-
Causality: A positive signal correlates directly with the molar quantity of N-MeVal demethylated.
Part 4: Analytical Decision Tree
Use this logic flow to interpret your stability data.
Figure 2: Analytical workflow for distinguishing between CYP-mediated demethylation and non-NADPH dependent degradation.
References
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link
-
Wang, Q., et al. (2014). "In vitro metabolism of N-methylated peptides: Mechanisms and implications for drug design." Drug Metabolism and Disposition. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Journal of Pharmacology and Experimental Therapeutics. Link
-
Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – An introduction: Part 3. Reactions of hydrolysis and their inhibition." Chemistry & Biodiversity. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
